buprenorphine hydrochloride
Description
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Properties
CAS No. |
136232-95-6 |
|---|---|
Molecular Formula |
C7H11NO2 |
Synonyms |
6,14-Ethenomorphinan-7-methanol, 17-(cyclopropylmethyl)-α-(1,1-dimethylethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α-methyl-, hydrochloride, [5β,6β,7β(R),9α,13α,14β]- |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Buprenorphine Hydrochloride from Thebaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of buprenorphine hydrochloride, a potent partial opioid agonist, from the naturally occurring opium alkaloid, thebaine. The synthesis is a multi-step process involving several key chemical transformations. This document outlines the primary synthetic route, including detailed experimental protocols for pivotal reactions, a summary of quantitative data, and visual representations of the process workflow.
Overview of the Synthetic Pathway
The transformation of thebaine into buprenorphine is a complex process that has been refined over the years. The classical and most cited route involves a sequence of reactions that build the characteristic structure of buprenorphine. The main stages of this synthesis are:
-
Diels-Alder Reaction: Formation of a key intermediate by reacting thebaine with a dienophile.
-
Hydrogenation: Reduction of a double bond in the newly formed ring system.
-
Grignard Reaction: Introduction of the characteristic tert-butyl group.
-
N-Demethylation: Removal of the methyl group from the nitrogen atom of thebaine.
-
N-Alkylation: Introduction of the cyclopropylmethyl group onto the nitrogen atom.
-
O-Demethylation: Cleavage of a methyl ether to yield the phenolic hydroxyl group.
-
Salt Formation: Conversion of the buprenorphine base to its hydrochloride salt for pharmaceutical use.
An alternative and more recent approach involves starting from oripavine, the O-demethylated analogue of thebaine. This route circumvents the need for the often harsh O-demethylation step later in the synthesis.[1][2]
Experimental Protocols for Key Synthesis Steps
The following sections provide detailed methodologies for the crucial transformations in the synthesis of buprenorphine from thebaine.
Step 1: Diels-Alder Reaction of Thebaine with Methyl Vinyl Ketone
The synthesis typically commences with a Diels-Alder reaction between thebaine and an electron-deficient dienophile, most commonly methyl vinyl ketone. This [4+2] cycloaddition forms a 6,14-ethenomorphinan structure, a key intermediate often referred to as thevinone (B101640).[3][4]
Experimental Protocol:
-
Reactants: Thebaine and methyl vinyl ketone. A catalytic amount of a polymerization inhibitor like hydroquinone (B1673460) may be added.[5]
-
Solvent: The reaction can be carried out neat or in a suitable solvent such as toluene (B28343) or a mixture of toluene and n-hexane.[3][5]
-
Conditions: The reaction mixture is heated under reflux. For instance, a mixture of thebaine, methyl vinyl ketone, and a catalytic amount of hydroquinone in a toluene/n-hexane solvent is refluxed at 80-85°C for approximately 3 hours.[5] In another reported procedure, the reaction of thebaine with 3.7 equivalents of ethyl vinyl ketone is carried out neat at 100°C for 4 hours.[3]
-
Work-up and Purification: After completion, the reaction mixture is concentrated. The product, 7α-acetyl-6,14-endoethano-6,7,8,14-tetrahydrothebaine (thevinone), can be isolated and purified by crystallization.
Step 2: Hydrogenation of the Diels-Alder Adduct
The double bond in the 6,14-etheno bridge of thevinone is subsequently reduced, typically through catalytic hydrogenation, to yield a dihydrothevinone (B1615413) intermediate.
Experimental Protocol:
-
Reactant: 7α-acetyl-6,14-endoethano-6,7,8,14-tetrahydrothebaine.
-
Catalyst: Palladium on carbon (e.g., 5% or 10% Pd/C) is a commonly used catalyst.[5][6]
-
Solvent: A protic solvent such as ethanol (B145695) is typically employed.[5]
-
Conditions: The reaction is carried out under a hydrogen atmosphere (e.g., 100 PSI) at a controlled temperature, for instance, 30-35°C or 80-85°C, for several hours until the reaction is complete.[5][6]
-
Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the hydrogenated product, which can be used in the next step, sometimes without further purification.
Step 3: Grignard Reaction for tert-Butyl Group Introduction
A crucial step for the pharmacological profile of buprenorphine is the addition of a tert-butyl group. This is achieved through a Grignard reaction with the acetyl group of the dihydrothevinone intermediate.
Experimental Protocol:
-
Reactant: 7α-acetyl-6,14-endoethano-6,7,8,14-tetrahydrothebaine (dihydrothevinone).
-
Grignard Reagent: tert-Butylmagnesium chloride or bromide in a suitable ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.[1][7]
-
Solvent: Anhydrous ether solvents such as THF or diethyl ether are essential for the Grignard reaction.
-
Conditions: The Grignard reagent is added to the substrate at a controlled temperature, often at reduced temperatures to manage the exothermic reaction. The reaction is typically stirred for a period ranging from 30 minutes to several hours.[8]
-
Work-up and Purification: The reaction is quenched by the careful addition of an aqueous solution (e.g., ammonium (B1175870) chloride solution). The product is then extracted with an organic solvent. Further purification may be carried out if necessary.
Step 4 & 5: N-Demethylation and N-Alkylation
The N-methyl group of the thebaine backbone must be replaced with a cyclopropylmethyl group. This is typically a two-step process: N-demethylation followed by N-alkylation.
N-Demethylation (von Braun Reaction):
-
Reactant: The tertiary alcohol intermediate from the Grignard reaction.
-
Reagent: Cyanogen (B1215507) bromide (CNBr) is the classical reagent for the von Braun N-demethylation.[1][9][10]
-
Solvent: A non-protic solvent is used.
-
Conditions: The reaction with cyanogen bromide yields an N-cyanonor intermediate. This intermediate is then hydrolyzed, often under basic conditions (e.g., using potassium hydroxide), to give the secondary amine (nor-intermediate).[1][9]
N-Alkylation:
-
Reactant: The N-demethylated intermediate (nor-intermediate).
-
Reagent: Cyclopropylmethyl bromide or a similar cyclopropylmethyl halide.[9]
-
Base: A base such as potassium bicarbonate is often used to scavenge the acid formed during the reaction.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is common.
-
Conditions: The reaction is typically heated (e.g., to 85°C) for several hours.[9] Newer methods aim for lower temperatures (below 60°C) in the presence of catalytic additives to reduce impurity formation.
Step 6: O-Demethylation
The final modification to the core structure is the cleavage of the C3-methoxy group to a phenolic hydroxyl group. This step can be challenging and often requires harsh conditions.
Experimental Protocol:
-
Reactant: The N-cyclopropylmethyl intermediate.
-
Reagent: Historically, strong bases like potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol at high temperatures (>200°C) were used.[1][9] More modern methods may employ nucleophilic reagents like thiolates (e.g., dodecanethiol with potassium tert-butoxide) in a polar aprotic solvent like DMF at lower temperatures (100-130°C).[6]
-
Work-up and Purification: The reaction mixture is cooled and then worked up by quenching with water and an acid (like ammonium chloride), followed by extraction with an organic solvent. The crude buprenorphine base is then purified, often by crystallization.
Step 7: Formation of this compound
For pharmaceutical applications, the buprenorphine free base is converted to its hydrochloride salt, which has better solubility and stability.[11]
Experimental Protocol:
-
Reactant: Purified buprenorphine base.
-
Reagent: Concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., alcoholic HCl).[5]
-
Solvent: A solvent in which the hydrochloride salt is sparingly soluble, such as acetone (B3395972) or isopropanol, is used to facilitate precipitation.
-
Conditions: The hydrochloric acid is added to a solution of the buprenorphine base. The mixture is stirred, and the salt precipitates.
-
Work-up and Purification: The precipitated this compound is collected by filtration, washed with the solvent, and dried. Recrystallization from a suitable solvent like methanol (B129727) can be performed for further purification.[5]
Quantitative Data Summary
The yields of the individual steps in the synthesis of buprenorphine can vary depending on the specific conditions and scale of the reaction. The following table summarizes reported yields for the key transformations.
| Step | Reaction | Starting Material | Product | Reported Yield (%) | Reference(s) |
| 1 | Diels-Alder Reaction | Thebaine | Thevinone | 80 - 93 | [3] |
| 2 | Hydrogenation | Thevinone | Dihydrothevinone | High (often quantitative) | [5] |
| 3 | Grignard Reaction | Dihydrothevinone | Tertiary Alcohol Intermediate | ~30 (unprotected phenol) | [2] |
| 4 & 5 | N-Demethylation/Alkylation | Tertiary Alcohol Intermediate | N-Cyclopropylmethyl Intermediate | 62 (Pd-catalyzed) | [10] |
| 6 | O-Demethylation | N-Cyclopropylmethyl Intermediate | Buprenorphine Base | 78 - 91 | [6] |
| 7 | Salt Formation | Buprenorphine Base | This compound | >90 | [5] |
Note: Yields are highly dependent on the specific reagents, conditions, and purification methods employed. The values presented are indicative based on literature reports.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis of this compound from thebaine.
Caption: Overall synthesis workflow from thebaine to buprenorphine HCl.
Caption: Logical relationship between the stages of buprenorphine synthesis.
Conclusion
The synthesis of this compound from thebaine is a well-established but challenging process that requires careful control over multiple synthetic steps. While the classical route has been optimized for industrial production, research continues to explore more efficient, safer, and environmentally benign methodologies, such as enzymatic demethylation and palladium-catalyzed reactions.[9][10] This guide provides a foundational understanding of the core chemical transformations involved, offering valuable insights for professionals in the fields of medicinal chemistry and drug development.
References
- 1. almacgroup.com [almacgroup.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Process For Preparing this compound And Its [quickcompany.in]
- 4. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
- 5. US8232397B2 - Processes for the production of buprenorphine with reduced impurity formation - Google Patents [patents.google.com]
- 6. WO2013050748A2 - An improved method of preparing buprenorphine - Google Patents [patents.google.com]
- 7. EP2763996A2 - Process for preparing buprenorphine - Google Patents [patents.google.com]
- 8. WO2021151908A1 - Process for the synthesis of buprenorphine - Google Patents [patents.google.com]
- 9. EP2342207B1 - Processes for the alkylation of norbuprenorphine with reduced impurity formation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Buprenorphine - Wikipedia [en.wikipedia.org]
Physicochemical Properties of Buprenorphine Hydrochloride Powder: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of buprenorphine hydrochloride powder. The information presented herein is intended to support research, development, and formulation activities involving this potent opioid partial agonist-antagonist. All quantitative data is summarized in structured tables, and detailed experimental protocols for key characterization techniques are provided. Furthermore, relevant biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding.
Chemical and Physical Properties
This compound is the salt form of buprenorphine, a semi-synthetic opioid derived from thebaine. It presents as a white or off-white crystalline powder.[1] The chemical structure and fundamental properties are summarized below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Name | (2S)-2-[(-)-(5R,6R,7R,14S)-17-(cyclopropylmethyl)-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylbutan-2-ol hydrochloride | |
| Molecular Formula | C₂₉H₄₁NO₄ · HCl | [1] |
| Molecular Weight | 504.10 g/mol | [1] |
| CAS Number | 53152-21-9 | [1] |
| Appearance | White or off-white crystalline powder | [1] |
Quantitative Physicochemical Data
The following tables summarize the key quantitative physicochemical parameters of this compound powder, which are critical for its formulation, delivery, and biological activity.
Table 2: Thermal and Spectroscopic Properties
| Property | Value | Reference |
| Melting Point | Approximately 217 °C | [2] |
| UV λmax | 289.0 nm (in methanol) | [3] |
Table 3: Solubility Profile
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | |
| Methanol | Freely soluble | |
| Ethanol | Soluble | |
| Cyclohexane | Practically insoluble | |
| Acetone | Freely soluble | [2] |
| Dilute Acids | Soluble | [2] |
Table 4: Ionization and Polymorphism
| Property | Value | Reference |
| pKa | 8.5 and 10.0 | [2] |
| Crystal System | Tetragonal (for a specific crystalline form) | [4] |
| Space Group | P4₃2₁2 (for a specific crystalline form) | [4] |
Experimental Protocols
This section outlines detailed methodologies for determining the key physicochemical properties of this compound powder.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. The capillary method is a standard pharmacopeial technique.
Methodology:
-
Sample Preparation: A small quantity of finely powdered and dried this compound is loaded into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the ionization constants (pKa) of a substance.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water or a co-solvent for poorly soluble compounds).
-
Instrumentation: A calibrated pH meter with a suitable electrode and a precision burette are used.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., 0.1 M HCl or 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve.
Signaling Pathways and Metabolism
Buprenorphine's pharmacological effects are mediated through its interaction with opioid receptors. Its metabolism is primarily hepatic.
Opioid Receptor Signaling Pathway
Buprenorphine is a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR).[5] This dual action contributes to its unique pharmacological profile, including a ceiling effect on respiratory depression.
Caption: Buprenorphine's interaction with opioid receptors.
Metabolic Pathway
Buprenorphine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, followed by glucuronidation.
Caption: Major metabolic pathways of buprenorphine.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the physicochemical characterization of this compound powder.
Caption: Workflow for physicochemical characterization.
References
- 1. BUPRENORPHINE HYDROCHLORIDE USP - PCCA [pccarx.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. japsonline.com [japsonline.com]
- 4. CCCC 1994, Volume 59, Issue 11, Abstracts pp. 2472-2480 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 5. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
Buprenorphine Hydrochloride: A Comprehensive Technical Guide to its Molecular Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buprenorphine hydrochloride, a potent semi-synthetic opioid analgesic, possesses a complex molecular architecture that dictates its unique pharmacological profile as a partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor. This technical guide provides an in-depth exploration of the molecular structure and stereochemistry of this compound, integrating quantitative physicochemical data, detailed experimental protocols for its characterization, and visualizations of its metabolic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and opioid pharmacology.
Molecular Structure and Physicochemical Properties
This compound is the salt form of buprenorphine, a derivative of thebaine. Its chemical structure is characterized by a rigid pentacyclic framework.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₉H₄₂ClNO₄ | [1][2][3][4] |
| Molecular Weight | 504.1 g/mol | [1][2][3][4] |
| IUPAC Name | (2S)-2-[(5R,6R,7R,14S)-17-(cyclopropylmethyl)-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylbutan-2-ol hydrochloride | [5] |
| CAS Number | 53152-21-9 | [3][6] |
| Melting Point | Approximately 217 °C | [7] |
| pKa | 8.5 and 10.0 | [7] |
| Solubility | - Very slightly soluble in water- Freely soluble in acetone- Soluble in methanol- Slightly soluble in cyclohexane- Soluble in dilute acids | [7] |
| Appearance | White to practically white crystalline powder | [3] |
Stereochemistry
The intricate three-dimensional arrangement of atoms in buprenorphine is crucial for its interaction with opioid receptors. The molecule contains several chiral centers, leading to a specific stereoisomer with therapeutic activity.
The absolute configuration of this compound has been unequivocally determined using single-crystal X-ray diffraction. The stereochemical descriptors are designated as (5R, 6R, 7R, 14S) for the core morphinan (B1239233) structure. This precise spatial arrangement is essential for its high affinity and partial agonist activity at the µ-opioid receptor.
Experimental Protocols for Structural Elucidation and Characterization
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional molecular structure and absolute stereochemistry of crystalline compounds like this compound.
Methodology:
-
Crystal Growth: Single crystals of buprenorphine free base suitable for X-ray diffraction were obtained by slow evaporation from an ethyl acetate (B1210297) solution. A suspension of 29.6 mg of buprenorphine in 200 ml of ethyl acetate was stirred at 25 °C for 14 days. The resulting solution was separated from the solid and allowed to evaporate at room temperature, yielding colorless crystals.[5]
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated. For the buprenorphine free base, data were collected using Mo Kα radiation at a temperature of 296 K.[5]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.[5]
Table 2: Crystallographic Data for Buprenorphine (Free Base)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.8154 (6) |
| b (Å) | 10.4283 (9) |
| c (Å) | 13.4508 (9) |
| β (°) ** | 108.796 (5) |
| Volume (ų) ** | 1303.37 (16) |
| Z | 2 |
Source:[5]
The logical workflow for determining the three-dimensional structure of a molecule using single-crystal X-ray diffraction is illustrated below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques used to confirm the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For a comprehensive structural analysis, a suite of 2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are typically performed.
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are analyzed to assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule, consistent with the structure determined by X-ray crystallography.
Physicochemical Property Determination
pKa Determination: The pKa values of buprenorphine are determined by potentiometric titration or by UV-spectrophotometry at different pH values. The points of inflection in the titration curve or the changes in UV absorbance with pH correspond to the pKa values of the ionizable groups in the molecule.
Solubility Measurement: The solubility of this compound in various solvents is determined by adding an excess amount of the compound to a known volume of the solvent. The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved this compound is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
Signaling Pathway and Metabolism
Buprenorphine's pharmacological effects are mediated through its interaction with opioid receptors. Its metabolism is a critical factor in its duration of action and the formation of active metabolites.
Buprenorphine acts as a partial agonist at the µ-opioid receptor, meaning it binds to the receptor but produces a submaximal response compared to full agonists like morphine. This "ceiling effect" contributes to its lower risk of respiratory depression. It also functions as an antagonist at the κ-opioid receptor, which may contribute to its antidepressant effects.
The primary metabolic pathway of buprenorphine is N-dealkylation to norbuprenorphine (B1208861), a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[2][4] Norbuprenorphine is an active metabolite that also exhibits opioid activity. Both buprenorphine and norbuprenorphine can undergo further metabolism via glucuronidation.[6]
The metabolic pathway of buprenorphine is depicted in the following diagram.
In Vitro Metabolism Studies
Methodology:
-
Incubation: Buprenorphine is incubated with human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP3A4) in the presence of an NADPH-generating system.
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent, such as acetonitrile.
-
Analysis: The formation of norbuprenorphine is quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the kinetic parameters of the metabolic reaction.[2][4]
Conclusion
The complex molecular structure and specific stereochemistry of this compound are fundamental to its distinct pharmacological properties. A thorough understanding of these features, elucidated through advanced analytical techniques such as single-crystal X-ray diffraction and NMR spectroscopy, is paramount for the development of new analgesics and treatments for opioid use disorder. The detailed experimental protocols and metabolic pathways outlined in this guide provide a valuable resource for researchers and professionals in the field, facilitating further investigation and innovation in opioid pharmacology.
References
- 1. Solubility of this compound in supercritical carbon dioxide: Study on experimental measuring and thermodynamic modeling - Arabian Journal of Chemistry [arabjchem.org]
- 2. Human buprenorphine N-dealkylation is catalyzed by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pregnancy related hormones increase CYP3A mediated buprenorphine metabolism in human hepatocytes: a comparison to CYP3A substrates nifedipine and midazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro metabolism study of buprenorphine: evidence for new metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buprenorphine - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. kinampark.com [kinampark.com]
Buprenorphine Hydrochloride: A Technical Guide to its Mechanism of Action at Opioid Receptors
Executive Summary
Buprenorphine is a unique opioid modulator with a complex and distinct pharmacological profile that differentiates it from classical opioid agonists and antagonists. Its clinical efficacy in treating both opioid use disorder and chronic pain stems from its nuanced interactions with multiple opioid receptor subtypes. This document provides an in-depth technical overview of buprenorphine's mechanism of action, focusing on its binding affinities, functional activities, and downstream signaling pathways at the mu (μ), kappa (κ), and delta (δ) opioid receptors, as well as the nociceptin/orphanin FQ (NOP) receptor. Key quantitative data are summarized, detailed experimental protocols are provided, and essential molecular pathways and workflows are visualized to offer a comprehensive resource for the scientific community.
Core Interactions with Opioid Receptors
Buprenorphine's pharmacology is defined by its mixed agonist-antagonist activity.[1] It acts as a partial agonist at the μ-opioid receptor (MOR), an antagonist at the κ-opioid receptor (KOR) and δ-opioid receptor (DOR), and a weak partial agonist at the opioid receptor-like 1 (ORL-1 or NOP) receptor.[2][3][4]
-
Mu-Opioid Receptor (MOR): Partial Agonism and High Affinity. Buprenorphine exhibits a very high binding affinity for the MOR, significantly higher than morphine.[5] This high affinity, combined with a slow dissociation rate, means it can displace full agonists like heroin and methadone from the receptor and remains bound for an extended period.[6][7] As a partial agonist, it elicits a submaximal response compared to full agonists.[8] This property creates a "ceiling effect" on its physiological outcomes, such as respiratory depression, enhancing its safety profile.[2]
-
Kappa-Opioid Receptor (KOR): Antagonism. Buprenorphine acts as a potent antagonist at the KOR.[2][9] The blockade of this receptor is thought to contribute to its potential antidepressant effects and may mitigate the dysphoria and stress-like states associated with opioid withdrawal and chronic pain.[2]
-
Delta-Opioid Receptor (DOR): Antagonism. Similar to its action at the KOR, buprenorphine is an antagonist at the DOR.[2][4]
-
Nociceptin/Orphanin FQ (NOP/ORL-1) Receptor. Buprenorphine is a weak partial agonist at the NOP receptor.[2][8] Activation of this receptor has been suggested to modulate some of buprenorphine's actions, potentially contributing to the bell-shaped dose-response curve observed in some preclinical models.[8][10]
The primary active metabolite of buprenorphine, norbuprenorphine (B1208861) , displays a different profile. It is a full agonist at the MOR and DOR and a partial agonist at the KOR.[2] However, it has very poor penetration of the blood-brain barrier, and its contribution to the central effects of buprenorphine is considered minimal, though it may be implicated in respiratory depression.[2]
Quantitative Pharmacology
The interactions of buprenorphine and its primary metabolite, norbuprenorphine, with opioid receptors have been quantified through various in vitro assays. The following tables summarize key binding affinity and functional activity data.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of Buprenorphine and Metabolites This table presents the inhibition constant (Kᵢ), a measure of binding affinity, where a lower value indicates higher affinity. Data is compiled from competitive radioligand binding assays using recombinant human opioid receptors.
| Compound | Mu (MOR) | Kappa (KOR) | Delta (DOR) | NOP (ORL-1) | Reference |
| Buprenorphine | 0.22 | 0.74 | 2.5 | 14.7 | [11] |
| Norbuprenorphine | 0.93 | 1.8 | 0.63 | 1.1 | [11] |
| Buprenorphine-3-glucuronide | 0.0049 | >10,000 | 270 | 36,000 | [2] |
Data from[11] represents Kᵢ values from a comprehensive screening using CHO or HEK cell membranes expressing human receptors. Data for the glucuronidated metabolite is from[2].
Table 2: Functional Activity at the Mu-Opioid Receptor (MOR) This table summarizes the potency (EC₅₀) and efficacy (Eₘₐₓ) of buprenorphine and norbuprenorphine in functional assays that measure G-protein activation and β-arrestin-2 recruitment. Efficacy is typically expressed relative to a standard full agonist like DAMGO.
| Compound | Assay | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ % vs. DAMGO) | Classification | Reference |
| Buprenorphine | G-Protein Activation ([³⁵S]GTPγS) | 11.0 | 29% | Partial Agonist | [7][8] |
| β-Arrestin-2 Recruitment | >10,000 | ~0% | Antagonist | [7] | |
| Norbuprenorphine | G-Protein Activation ([³⁵S]GTPγS) | 4.8 | 100% | Full Agonist | [7] |
| β-Arrestin-2 Recruitment | 17.0 | 70% | Partial Agonist | [7] |
Data compiled from Bioluminescence Resonance Energy Transfer (BRET) and [³⁵S]GTPγS binding assays in HEK293 or CHO cells.[7][8]
Molecular Signaling Pathways
Buprenorphine's classification as a partial agonist at the MOR is rooted in its distinct signaling profile. It preferentially activates G-protein signaling pathways with minimal to no recruitment of β-arrestin, a key protein involved in receptor desensitization and internalization, as well as certain adverse effects associated with full agonists.
Caption: Logical diagram of buprenorphine's mixed activity at opioid receptors.
G-Protein Dependent Signaling
Upon binding to the MOR, buprenorphine stabilizes a receptor conformation that facilitates the activation of inhibitory G-proteins (Gαi/o). This activation leads to the dissociation of the Gα-GDP subunit, exchange for GTP, and subsequent separation of Gα-GTP and Gβγ subunits. These subunits then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of N-type voltage-gated calcium channels (VGCCs). The resulting potassium efflux and reduced calcium influx cause hyperpolarization of the neuron, reducing its excitability and inhibiting neurotransmitter release.
Caption: Buprenorphine's signaling cascade via G-protein activation at the MOR.
Lack of β-Arrestin-2 Recruitment
Unlike full MOR agonists (e.g., fentanyl, DAMGO), buprenorphine does not effectively promote the interaction between the activated MOR and β-arrestin-2.[7] This signaling bias away from the β-arrestin pathway is a key molecular feature. The β-arrestin pathway is implicated in receptor desensitization, tolerance development, and some of the adverse effects of opioids, such as respiratory depression and constipation. Buprenorphine's inability to engage this pathway likely contributes to its favorable safety and side-effect profile.
Caption: Comparison of β-arrestin-2 recruitment by full agonists versus buprenorphine.
Key Experimental Methodologies
Characterizing the complex pharmacology of buprenorphine requires specific in vitro functional assays. The following sections detail the protocols for three foundational experiments.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (buprenorphine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Caption: General workflow for a radioligand competitive binding assay.
Detailed Protocol:
-
Receptor Source: Use cell membranes prepared from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human opioid receptor of interest (e.g., MOR, KOR, or DOR).[9]
-
Materials:
-
Procedure: a. In a 96-well plate, set up triplicate wells for: i. Total Binding: Radioligand + Receptor Membranes. ii. Non-specific Binding (NSB): Radioligand + Receptor Membranes + excess Naloxone. iii. Competitive Binding: Radioligand + Receptor Membranes + varying concentrations of Buprenorphine. b. Incubate the plate at room temperature (e.g., 25°C) for 90-120 minutes to allow binding to reach equilibrium.[12] c. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, separating bound from unbound radioligand. d. Wash the filters multiple times with ice-cold buffer. e. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: a. Calculate Specific Binding = Total Binding (cpm) - NSB (cpm). b. Plot the percentage of specific binding against the log concentration of buprenorphine to generate a competition curve. c. Determine the IC₅₀ (the concentration of buprenorphine that inhibits 50% of specific binding) using non-linear regression. d. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[1][6] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures agonist-induced G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. It is ideal for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of G-protein activation.[13][14]
Caption: General workflow for a [³⁵S]GTPγS functional binding assay.
Detailed Protocol:
-
Receptor Source: Cell membranes expressing the receptor of interest (e.g., hMOR).
-
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.[15]
-
[³⁵S]GTPγS: Radiolabeled GTP analog.
-
GDP: Guanosine diphosphate (B83284) (e.g., 30 µM final concentration).[15]
-
Test Compound: Buprenorphine, serially diluted.
-
Positive Control: A full agonist like DAMGO.
-
-
Procedure: a. In a 96-well plate, add membranes, assay buffer, GDP, and the test compound (or vehicle/positive control). b. Pre-incubate the plate at 30°C for 15 minutes. c. Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM final concentration).[16] d. Incubate at 30°C for 60 minutes with gentle shaking.[16] e. Terminate the assay by rapid filtration through a filter plate. f. Wash filters with ice-cold buffer. g. Dry the filter plate and measure radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) to get specific binding. b. Plot specific binding against the log concentration of buprenorphine. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. Efficacy (Eₘₐₓ) is often expressed as a percentage of the maximal stimulation achieved by a standard full agonist.
β-Arrestin Recruitment Assay
This cell-based assay quantifies the recruitment of β-arrestin to an activated receptor. Enzyme Fragment Complementation (EFC) assays, such as the PathHunter® system, are commonly used.
Caption: General workflow for a PathHunter® β-arrestin recruitment assay.
Detailed Protocol:
-
Cell Line: Use an engineered cell line (e.g., CHO-K1) stably co-expressing the opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin-2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[17]
-
Procedure: a. Seed the engineered cells into a 384-well cell culture plate and incubate overnight.[18] b. Prepare serial dilutions of the test compound (buprenorphine) and a known full agonist control. c. Add the compounds to the respective wells of the cell plate. d. Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[17] e. Add the proprietary detection reagents, which contain the substrate for the complemented enzyme. f. Incubate for 60 minutes at room temperature to allow for signal development. g. Read the chemiluminescent signal using a plate reader.
-
Data Analysis: a. Plot the relative light units (RLU) against the log concentration of the agonist. b. Normalize the data (e.g., to the response of a full agonist) and fit to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ. For buprenorphine at the MOR, no significant dose-response is expected.[7]
Conclusion
The mechanism of action of this compound is multifaceted, defined by its unique profile as a high-affinity, slow-dissociating partial agonist at the μ-opioid receptor and an antagonist at the kappa and delta-opioid receptors. Its molecular signature is further distinguished by a strong bias towards G-protein signaling with a striking lack of β-arrestin-2 recruitment. This combination of properties—partial agonism leading to a ceiling effect, KOR antagonism providing potential mood benefits, and biased signaling avoiding pathways linked to adverse effects—underpins its dual role as a potent analgesic and a first-line treatment for opioid use disorder. A thorough understanding of this complex pharmacology, supported by the quantitative and methodological data presented herein, is critical for the continued development of safer and more effective opioid-based therapeutics.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. Buprenorphine - Wikipedia [en.wikipedia.org]
- 3. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. calculator.academy [calculator.academy]
- 7. Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Determinants of Opioid and NOP Receptor Activity in Derivatives of Buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Radioligand-binding studies [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
A Technical Guide to the Receptor Binding Affinity of Buprenorphine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of buprenorphine hydrochloride and its primary metabolites. The following sections detail the quantitative binding data, experimental methodologies for its determination, and the intricate signaling pathways involved.
Receptor Binding Affinity Profiles
Buprenorphine and its metabolites exhibit a complex and unique pharmacology, characterized by varying affinities and functional activities at different opioid receptors. This profile underlies its clinical efficacy in pain management and opioid use disorder treatment. The binding affinities are typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.
Quantitative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Kᵢ) of buprenorphine and its major metabolites for the mu (μ), delta (δ), kappa (κ) opioid receptors, and the nociceptin/orphanin FQ (NOP) receptor (ORL-1).
| Compound | Receptor | Kᵢ (nM) | Species | Functional Activity | Reference |
| Buprenorphine | Mu (μ) | 0.08 - 0.2 | Rat, Monkey | Partial Agonist | [1][2] |
| Delta (δ) | 0.42 - 0.82 | Rat, Monkey | Antagonist | [1] | |
| Kappa (κ) | 0.072 - 0.44 | Human, Monkey | Antagonist/Weak Partial Agonist | [1][3] | |
| Nociceptin (ORL-1) | 77.4 - 285 | Human, Rat | Weak Partial Agonist | [1][4] | |
| Norbuprenorphine (B1208861) | Mu (μ) | High Affinity | - | Full Agonist | [5][6] |
| Delta (δ) | High Affinity | - | Full Agonist | [5][6] | |
| Kappa (κ) | High Affinity | - | Partial Agonist | [5][6] | |
| Nociceptin (ORL-1) | High Affinity | - | Full Agonist | [6] | |
| Buprenorphine-3-glucuronide | Mu (μ) | 0.0049 | Human | Agonist | [5][7] |
| Delta (δ) | 270 | Human | Agonist | [5][7] | |
| Kappa (κ) | No Affinity | Human | - | [5][7] | |
| Nociceptin (ORL-1) | 36,000 | Human | Agonist | [5][7] | |
| Norbuprenorphine-3-glucuronide | Mu (μ) | No Affinity | Human | - | [5][7] |
| Delta (δ) | No Affinity | Human | - | [5][7] | |
| Kappa (κ) | 300 | Human | Agonist | [5][7] | |
| Nociceptin (ORL-1) | 18,000 | Human | Agonist | [5][7] |
Note: Kᵢ values can vary between studies due to different experimental conditions, such as tissue preparations and radioligands used.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity is predominantly carried out using radioligand binding assays. This technique measures the direct interaction of a radiolabeled ligand with a receptor.
Objective
To determine the binding affinity (Kᵢ) of a test compound (e.g., buprenorphine) for a specific opioid receptor (e.g., mu-opioid receptor) through competitive displacement of a radiolabeled ligand.
Materials
-
Receptor Source: Cell membranes from a stable cell line recombinantly expressing the human opioid receptor of interest (e.g., CHO-K1 cells expressing human μ-opioid receptor).
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for the μ-opioid receptor).
-
Test Compound: this compound and its metabolites.
-
Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., naloxone) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For quantifying the radioactivity.
Procedure
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., 10 µM naloxone), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value is determined from the competition curve using non-linear regression analysis.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
-
[L] is the concentration of the radioligand.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizing Key Pathways and Processes
Metabolic Pathway of Buprenorphine
Buprenorphine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its active metabolite norbuprenorphine through N-dealkylation. Both buprenorphine and norbuprenorphine then undergo glucuronidation.[4][8]
Metabolic conversion of buprenorphine.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the receptor affinity of a compound.
Workflow of a radioligand binding assay.
Buprenorphine Signaling at the Mu-Opioid Receptor: Biased Agonism
Buprenorphine is known as a biased agonist at the μ-opioid receptor. This means it preferentially activates one downstream signaling pathway over another. Specifically, it shows a bias towards G-protein signaling, which is associated with analgesia, while having minimal recruitment of β-arrestin, a pathway linked to some of the adverse effects of opioids like respiratory depression and tolerance.[9][10][11]
Biased agonism of buprenorphine at the μOR.
References
- 1. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 3. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buprenorphine - Wikipedia [en.wikipedia.org]
- 5. Buprenorphine metabolites, buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, are biologically active - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norbuprenorphine - Wikipedia [en.wikipedia.org]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. The metabolism and excretion of buprenorphine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Biased Signaling of the Mu Opioid Receptor Revealed in Native Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Buprenorphine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buprenorphine is a semi-synthetic opioid derived from thebaine, an alkaloid of the poppy flower Papaver somniferum.[1] It exhibits a unique and complex pharmacological profile, acting as a partial agonist at the mu-opioid receptor (MOR), an antagonist at the kappa (KOR) and delta (DOR) opioid receptors, and a weak partial agonist at the nociceptin/orphanin FQ (NOP) or opioid receptor-like 1 (ORL-1) receptor.[2][3] This multifaceted receptor interaction profile contributes to its clinical utility as a potent analgesic for chronic pain and as a cornerstone in the treatment of opioid use disorder.[4][5] Buprenorphine's high affinity for the MOR allows it to displace other full agonist opioids, while its partial agonism results in a ceiling effect on respiratory depression, enhancing its safety profile compared to full MOR agonists.[1][6]
The intricate structure of buprenorphine offers numerous sites for chemical modification, leading to the development of a wide array of analogs. The exploration of the structure-activity relationships (SAR) of these analogs is crucial for the rational design of novel therapeutics with improved efficacy, selectivity, and safety profiles. This technical guide provides an in-depth analysis of the SAR of buprenorphine analogs, focusing on key structural modifications and their impact on receptor binding affinity, functional activity, and downstream signaling pathways.
Core Structure and Key Modification Sites
The foundational structure of buprenorphine is a rigid pentacyclic scaffold. The key regions for chemical modification that significantly influence its pharmacological activity include:
-
The N-substituent: The N-cyclopropylmethyl group is a critical determinant of buprenorphine's mixed agonist-antagonist profile.
-
The C7 side chain: The tert-butyl group at the C7 position plays a significant role in its interaction with opioid receptors.
-
The C6-methoxy group: Demethylation to a hydroxyl group can alter receptor affinity and functional activity.
-
The C14-hydroxyl group: Modifications at this position can influence the ligand's interaction with the receptor binding pocket.
-
The aromatic C3-hydroxyl group: This phenolic hydroxyl is crucial for high-affinity binding to opioid receptors.
Structure-Activity Relationship (SAR) of Buprenorphine Analogs
The following sections detail the impact of structural modifications at key positions on the pharmacological properties of buprenorphine analogs.
Modifications of the N-Substituent
The N-cyclopropylmethyl group is a hallmark of many mixed agonist-antagonist opioids. Its replacement with other alkyl or arylalkyl groups can dramatically alter the pharmacological profile.
-
Replacement with other small alkyl groups: Generally leads to a decrease in antagonist activity at the KOR and can shift the profile towards full agonism at the MOR.
-
Introduction of larger or bulkier substituents: Can enhance affinity for the ORL-1 receptor. For instance, substitution with a cyclooctylmethyl moiety has been shown to increase ORL-1 receptor affinity.[7]
Modifications of the C7 Side Chain
The C7 position, bearing a tertiary alcohol with a tert-butyl group, is a key feature distinguishing buprenorphine from other morphinans.
-
Variation of the C20-substituents: The stereochemistry of the hydroxyl group at C20 has been shown to be important. Ring-constraining the C20 carbon and fixing the hydroxyl group in a β-configuration can lead to higher potency at the KOR.[8]
-
Replacement of the tert-butyl group: Replacing the tert-butyl group with other bulky substituents can modulate affinity and efficacy at MOR and NOP receptors. The region around C20 is considered a key determinant for NOP receptor activity.[9][10]
Modifications at the C6 Position
The methoxy (B1213986) group at C6 is another site for modification that can influence the overall pharmacological profile.
-
O-demethylation: Conversion of the C6-methoxy group to a hydroxyl group, as seen in norbuprenorphine (B1208861) (a major metabolite), results in a full agonist at the MOR, DOR, and ORL-1, and a partial agonist at the KOR.[2] However, norbuprenorphine exhibits poor brain penetration.
Modifications at the C14 Position
The 14-hydroxyl group is involved in key interactions within the opioid receptor binding pocket.
-
Esterification and Etherification: Introduction of various substituents at the 14-O-position of related morphinans like naltrexone (B1662487) has been shown to significantly impact receptor selectivity. For example, the addition of a phenylacetyl group can substantially increase binding affinity at NOP receptors.[10]
Quantitative Data on Buprenorphine Analogs
The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50, Emax) of buprenorphine and selected analogs at various opioid receptors. This data is compiled from multiple sources to provide a comparative overview.
Table 1: Binding Affinities (Ki, nM) of Buprenorphine and Analogs at Opioid Receptors
| Compound | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | NOP/ORL-1 Ki (nM) | Reference |
| Buprenorphine | 0.2 - 1.168 | 0.44 - 6 | 2.9 - 6.1 | 77.4 | [4][11] |
| Norbuprenorphine | ~1 | ~10 | ~10 | ~100 | [2] |
| BU08028 | ~0.5 | ~1 | ~5 | ~10 | [12] |
| BU08073 | High Affinity | High Affinity | High Affinity | Moderate Affinity | [13][14] |
| 14-O-phenylacetyl-naltrexone | ~1 | ~100 | ~200 | ~50 | [10] |
Table 2: Functional Activity (EC50, nM and Emax, %) of Buprenorphine and Analogs
| Compound | Receptor | Assay | EC50 (nM) | Emax (%) | Reference |
| Buprenorphine | MOR | [\³⁵S]GTPγS | ~1 | ~50 | |
| Buprenorphine | MOR | β-arrestin Recruitment | >1000 | ~10 | [15] |
| Norbuprenorphine | MOR | [\³⁵S]GTPγS | ~5 | ~100 | [2] |
| BU08028 | MOR | [\³⁵S]GTPγS | ~1 | ~60 | [12] |
| BU08028 | NOP | [\³⁵S]GTPγS | ~20 | ~80 | [12] |
| BU08073 | MOR | [\³⁵S]GTPγS | ~2 | ~50 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of buprenorphine analogs.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR, [³H]DPDPE for DOR).
-
Test compound (buprenorphine analog).
-
Non-specific binding control (e.g., naloxone (B1662785) at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., 10 µM naloxone), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
Objective: To measure the G-protein activation following receptor agonism.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (buprenorphine analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
GDP (to a final concentration of 10-30 µM).
-
Varying concentrations of the test compound.
-
Cell membranes.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction and filter the contents as described in the radioligand binding assay protocol.
-
Scintillation Counting: Measure the radioactivity of the filters.
-
Data Analysis:
-
Plot the [³⁵S]GTPγS binding (in cpm or dpm) against the logarithm of the test compound concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values using non-linear regression analysis.
-
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated opioid receptor.
Materials:
-
HEK293 cells co-expressing the opioid receptor of interest fused to a luminescent or fluorescent tag (e.g., Renilla luciferase) and β-arrestin-2 fused to a complementary tag (e.g., YFP).
-
Test compound (buprenorphine analog).
-
Assay buffer or cell culture medium.
-
Plate reader capable of detecting bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET).
Procedure:
-
Cell Plating: Plate the engineered cells in a 96- or 384-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Signal Detection: Measure the BRET or FRET signal using a plate reader.
-
Data Analysis:
-
Calculate the change in the BRET/FRET ratio as a measure of β-arrestin recruitment.
-
Plot the BRET/FRET ratio against the logarithm of the test compound concentration.
-
Determine the EC50 and Emax values using non-linear regression analysis.
-
Signaling Pathways and Visualization
Buprenorphine and its analogs exert their effects by modulating intracellular signaling cascades upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The two primary signaling pathways are the G-protein pathway and the β-arrestin pathway.
G-Protein Signaling Pathway
Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins (primarily of the Gi/o family). The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Caption: G-protein signaling pathway activated by buprenorphine analogs.
β-Arrestin Signaling Pathway
Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This recruitment leads to receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades. The degree of β-arrestin recruitment can vary significantly among different buprenorphine analogs, a concept known as "biased agonism." Ligands that preferentially activate G-protein signaling over β-arrestin recruitment are termed "G-protein biased agonists" and are of significant interest for developing safer analgesics with reduced side effects.[16][17][18] Buprenorphine itself is considered a G-protein biased agonist.[17]
Caption: β-arrestin signaling pathway and receptor regulation.
Experimental Workflow for SAR Studies
The systematic evaluation of buprenorphine analogs involves a multi-step process, from chemical synthesis to in vivo characterization.
Caption: General workflow for structure-activity relationship studies.
Conclusion
The structure-activity relationship of buprenorphine analogs is a complex and evolving field of research. The unique pharmacological profile of buprenorphine, stemming from its distinct interactions with multiple opioid receptors, provides a rich scaffold for the design of novel therapeutic agents. Key structural modifications to the N-substituent, the C7 side chain, and the C14 position have been shown to significantly modulate receptor affinity, functional efficacy, and signaling bias. A thorough understanding of these SAR principles, supported by robust in vitro and in vivo experimental data, is essential for the development of next-generation analgesics and addiction therapies with improved clinical profiles. The continued exploration of buprenorphine's chemical space holds significant promise for addressing the ongoing challenges in pain management and opioid use disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of buprenorphine from oripavine via N-demethylation of oripavine quaternary salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structural Determinants of Opioid and NOP Receptor Activity in Derivatives of Buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid overdose and tolerance: is the recruitment of β-arrestin to the µ-receptor involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring-constrained orvinols as analogs of buprenorphine: differences in opioid activity related to configuration of C(20) hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural determinants of opioid and NOP receptor activity in derivatives of buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Buprenorphine analogue BU08028 is one step closer to the Holy Grail of opioid research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BU08073 a buprenorphine analogue with partial agonist activity at μ-receptors in vitro but long-lasting opioid antagonist activity in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. In Vitro Pharmacological Characterization of Buprenorphine, Samidorphan, and Combinations Being Developed as an Adjunctive Treatment of Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular insights into the μ-opioid receptor biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biased Signaling of the Mu Opioid Receptor Revealed in Native Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Analgesic Profile of Buprenorphine Hydrochloride: An In-depth Guide to Early Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical research into the analgesic properties of buprenorphine hydrochloride. Buprenorphine, a potent semi-synthetic opioid, emerged from early studies with a unique and complex pharmacological profile that distinguishes it from traditional opioid agonists like morphine. This document synthesizes key data on its receptor binding, analgesic efficacy in various animal models, and the experimental protocols used in these seminal investigations.
Receptor Binding Affinity and Mechanism of Action
Buprenorphine's distinct analgesic effects are rooted in its complex interactions with multiple opioid receptors. Unlike classic full agonists, it acts as a partial agonist at the mu (μ) opioid receptor and an antagonist at the kappa (κ) and delta (δ) opioid receptors.[1][2] It also demonstrates activity at the nociceptin/orphanin FQ peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][3]
Its high affinity for the μ-opioid receptor, coupled with slow dissociation kinetics, contributes to its prolonged duration of action.[3][4] This partial agonism at the μ-receptor is thought to be the primary driver of its analgesic effects, while also being responsible for the "ceiling effect" on respiratory depression, a key safety feature compared to full μ-agonists.[3][5][6] The antagonism at κ-receptors may contribute to its favorable side-effect profile, potentially reducing dysphoria and other adverse effects associated with kappa agonism.[2]
Quantitative Receptor Binding Data
The following table summarizes the in vitro binding affinities (Ki) of buprenorphine for various opioid receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Mu (μ) Opioid Receptor (MOR) | 0.2 | [4] |
| Kappa (κ) Opioid Receptor (KOR) | Data not consistently reported as Ki, but high affinity is noted | [1] |
| Delta (δ) Opioid Receptor (DOR) | Affinity is ~10-fold lower than for MOR and KOR | [1] |
| Nociceptin/Orphanin FQ (NOP/ORL-1) | Affinity is ~50-fold lower than for MOR | [3] |
Signaling Pathway
Buprenorphine's interaction with opioid receptors initiates a complex signaling cascade. As a partial agonist at the μ-receptor, it displaces full agonists and produces a submaximal response.[1] Its antagonism at κ and δ receptors blocks the activity of endogenous or exogenous ligands for these receptors. The interaction with the ORL-1 receptor is also significant, as supraspinal activation of ORL-1 can counteract the antinociceptive effects of μ-opioid agonism, potentially contributing to the bell-shaped dose-response curve observed in some preclinical models.[1]
Preclinical Analgesic Efficacy
Early preclinical trials rigorously tested buprenorphine across a wide array of animal models, representing different pain modalities including acute thermal, mechanical, and inflammatory pain.
Summary of Analgesic Efficacy (ED₅₀)
The following table summarizes the median effective dose (ED₅₀) of buprenorphine required to produce a significant analgesic effect in various rodent pain models. Lower ED₅₀ values signify higher potency.
| Pain Model | Animal Species | Analgesic Assay | Route | ED₅₀ (mg/kg) | Reference |
| Acute Chemical Pain | Mouse | Phenylquinone Writhing | i.v. | 0.0084 | [7] |
| Acute Thermal Pain | Mouse | Hot Plate Test | i.v. | 0.16 | |
| Acute Thermal Pain | Mouse | Tail Flick Test | i.v. | 0.03 | |
| Inflammatory Pain | Rat | Yeast-Induced | i.v. | 0.0024 | [7] |
| Inflammatory Pain | Mouse | Formalin-Induced | i.v. | 0.025 | |
| Neuropathic Pain | Rat (Mononeuropathic) | Mechanical Allodynia | i.v. | 0.055 | |
| Neuropathic Pain | Rat (Mononeuropathic) | Cold Allodynia | i.v. | 0.036 | |
| Neuropathic Pain | Rat (Polyneuropathic) | Mechanical Hyperalgesia | i.p. | 0.129 | |
| Neuropathic Pain | Rat (Polyneuropathic) | Cold Allodynia | i.p. | 0.038 | [8] |
The Bell-Shaped Dose-Response Curve
A notable finding in several early rodent studies was the observation of a bell-shaped or inverted U-shaped dose-response curve for analgesia.[1][9] This phenomenon, where the analgesic effect reaches a plateau and may even decrease at higher doses, is a distinct feature of buprenorphine in certain preclinical assays, particularly those involving high-intensity noxious stimuli.[1] This is theorized to result from the drug's complex pharmacology, including its partial agonism and interaction with the ORL-1 receptor system.[1] It is crucial to note, however, that this analgesic ceiling effect has generally not been observed in human clinical studies.[3][10]
Key Experimental Protocols
The analgesic properties of buprenorphine were characterized using a variety of standardized preclinical assays. The methodologies for the most common tests are detailed below.
Hot Plate Test
-
Principle: This test measures the response latency to a thermal stimulus, assessing centrally mediated analgesia.
-
Apparatus: A heated metal plate maintained at a constant temperature (e.g., 50-55°C).
-
Procedure: A rodent (mouse or rat) is placed on the hot plate. The time taken for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping) is recorded as the response latency. A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.
-
Endpoint: An increase in the time latency to respond after drug administration indicates an analgesic effect.[11]
Tail Flick Test
-
Principle: This assay evaluates spinally mediated analgesia by measuring the latency to withdraw the tail from a noxious thermal stimulus.
-
Apparatus: A device that applies a focused beam of radiant heat or immersion in temperature-controlled water (e.g., 50°C or -3°C for cold-water variant) to a specific portion of the animal's tail.[2][12]
-
Procedure: The animal is gently restrained, and its tail is exposed to the noxious stimulus. The time taken for the animal to flick or withdraw its tail is automatically or manually recorded. A cut-off time is enforced to prevent injury.
-
Endpoint: A statistically significant increase in tail-flick latency compared to baseline or a vehicle-treated group demonstrates analgesia.[2][13]
Phenylquinone (PQ) Writhing Test
-
Principle: This is a model of visceral chemical pain that assesses peripherally and centrally acting analgesics.
-
Procedure: Rodents are injected intraperitoneally (i.p.) with a dilute solution of an irritant, such as phenylquinone or acetic acid. This induces a characteristic "writhing" response, which includes contractions of the abdominal muscles and stretching of the hind limbs.
-
Endpoint: After administration of the test compound (buprenorphine), the number of writhes is counted over a specific period (e.g., 20-30 minutes). A reduction in the number of writhes compared to a control group indicates analgesia.[7]
General Experimental Workflow
The execution of these preclinical studies follows a standardized workflow to ensure reproducibility and validity of the results.
Conclusion
The early preclinical evaluation of this compound revealed a potent analgesic with a multifaceted mechanism of action, high potency across various pain models, and a unique dose-response relationship in rodents. Its profile as a high-affinity partial μ-agonist and κ/δ-antagonist established it as a compound with significant therapeutic potential, distinguishing it from conventional full opioid agonists and paving the way for its development as a cornerstone medication for both pain management and opioid use disorder. These foundational studies remain critical for understanding its clinical utility and for guiding future research in analgesic drug development.
References
- 1. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic efficacy of buprenorphine in the presence of high levels of SDF-1α/CXCL12 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 5. Emerging pharmacologic mechanisms of buprenorphine to explain experience of analgesia versus adverse effects | Journal of Opioid Management [wmpllc.org]
- 6. Publishers Panel [bolczasopismo.pl]
- 7. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buprenorphine's Dose Response Curve | DecenTrialz [decentrialz.com]
- 10. Buprenorphine – an attractive opioid with underutilized potential in treatment of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antinociceptive effects of voluntarily ingested buprenorphine in the hot-plate test in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of opioid analgesic tolerance in rat to extended-release buprenorphine formulated for laboratory subjects - PMC [pmc.ncbi.nlm.nih.gov]
solubility of buprenorphine hydrochloride in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of buprenorphine hydrochloride in water and various organic solvents. The information is intended to support research, development, and formulation activities involving this potent opioid analgesic.
Core Concepts in Solubility
Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that significantly influences its dissolution, absorption, and overall bioavailability. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For ionizable compounds like this compound, solubility is also highly dependent on the pH of the medium.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that qualitative descriptors are based on the United States Pharmacopeia (USP) definitions.
| Solvent | Solubility (mg/mL) | Qualitative Description | Molar Solubility (mM) |
| Water | 17[1][2] | Sparingly soluble[3][4][5][6][7] / Very slightly soluble[8][9] | ~33.7 |
| Ethanol (96%) | 42[2] | Soluble[3][4][5][6][7][10] | ~83.3 |
| Methanol | - | Freely soluble[3][4][5][6][7][10] | - |
| Acetone | - | Freely soluble[8][9] | - |
| Cyclohexane | - | Practically insoluble[3][4][5][6][7][10] / Slightly soluble[8][9] | - |
Note: Molar solubility was calculated using the molecular weight of this compound (504.1 g/mol ). Qualitative descriptions without specific quantitative data are based on available literature.
pH-Dependent Solubility
Buprenorphine is a weak base with a pKa greater than 9[11]. Consequently, its hydrochloride salt exhibits pH-dependent solubility. The solubility of this compound is expected to be higher in acidic conditions due to the ionization of the molecule[11]. This is a crucial consideration for the formulation of oral and injectable dosage forms, as the pH of the gastrointestinal tract and parenteral fluids will impact the drug's dissolution and absorption.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol outlines the general steps involved.
Materials
-
This compound powder
-
Solvent of interest (e.g., purified water, organic solvent, buffer of specific pH)
-
Glass vials or flasks with airtight closures
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or a validated UV-Vis spectrophotometer
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be visually present to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot using a syringe filter.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. This compound CAS#: 53152-21-9 [m.chemicalbook.com]
- 4. 53152-21-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 53152-21-9 [chemicalbook.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. 52485-79-7 CAS MSDS (BUPRENORPHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
Buprenorphine Hydrochloride: A Comprehensive Technical Guide to its Melting Point and Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the melting point and thermal stability of buprenorphine hydrochloride, a critical active pharmaceutical ingredient (API) in pain management and opioid addiction treatment. Understanding these physicochemical properties is paramount for ensuring drug product quality, stability, and safety.
Physicochemical Properties of this compound
This compound is a semi-synthetic opioid derived from thebaine. It is a white or off-white crystalline powder.[1] Its solubility profile indicates that it is sparingly soluble in water, freely soluble in methanol, soluble in ethanol, and practically insoluble in cyclohexane.[1]
Melting Point
The melting point of this compound is a key parameter for its identification and purity assessment. Various sources report a melting point with decomposition, indicating that the compound degrades upon melting. The reported melting point ranges are summarized in the table below. It is important to note that the melting point of the buprenorphine base is lower, at approximately 217°C.[2]
| Parameter | Value | Reference |
| Melting Point | 260-262°C (with decomposition) | [3] |
Thermal Stability
The thermal stability of this compound is a critical factor influencing its storage, handling, and formulation development. High temperatures can induce degradation, leading to the formation of impurities and a potential loss of potency. Forced degradation studies, which involve exposing the drug substance to stress conditions such as heat, are essential to understand its degradation pathways.
| Stress Condition | Observations | Reference |
| Thermal (Dry Heat) | A study on a this compound microemulsion showed minimal degradation (1.35%) after heating at 60°C for 5 hours. | [4] |
| Thermal (Solution) | Significant degradation of a buprenorphine solution was observed when heated at 90°C for 1 hour. | |
| General | High temperatures are known to cause decomposition, potentially forming oxides of carbon and hydrogen chloride. |
-
An initial endothermic event corresponding to the loss of residual solvents or water (dehydration).
-
A sharp endothermic peak representing the melting of the crystalline solid, likely accompanied by or immediately followed by exothermic or endothermic events indicating decomposition.
-
A multi-stage weight loss in the TGA curve, corresponding to the decomposition of the molecule at elevated temperatures.
Experimental Protocols
The following sections detail the methodologies for determining the melting point and assessing the thermal stability of this compound, based on established pharmacopeial and regulatory guidelines.
Melting Point Determination (Capillary Method)
The melting range of this compound can be determined using the capillary method as described in the United States Pharmacopeia (USP) General Chapter <741>.
Apparatus:
-
Melting point apparatus with a heated bath and a calibrated thermometer or an automated instrument.
-
Capillary tubes (closed at one end).
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube. The tube is tapped gently to pack the powder to a height of 2-4 mm.
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1°C per minute, as it approaches the expected melting point.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. For substances that decompose, the temperature at which decomposition begins (e.g., charring or gas evolution) is also noted.
An experimental workflow for this process is illustrated below.
Figure 1: Workflow for Melting Point Determination.
Thermal Stability Assessment: Forced Degradation Study
Forced degradation studies are conducted to understand the intrinsic stability of the drug substance and to identify potential degradation products. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for these studies.
Thermal Stress Testing Protocol:
-
Sample Preparation: A known quantity of this compound is placed in a suitable container (e.g., a glass vial).
-
Exposure to Heat: The sample is stored in a calibrated oven at a high temperature (e.g., 60°C, 80°C, or higher) for a specified duration (e.g., several hours to days). The exact conditions should be chosen to achieve a target degradation of 5-20%.
-
Analysis: After the stress period, the sample is allowed to cool to room temperature. It is then dissolved in a suitable solvent, and the extent of degradation is quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The formation of degradation products is also monitored.
The logical relationship for a forced degradation study is depicted below.
Figure 2: Forced Degradation Study Logic.
Buprenorphine Signaling Pathways
Buprenorphine exerts its therapeutic effects primarily through its interaction with opioid receptors in the central nervous system. It is a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR).
Mu-Opioid Receptor (MOR) Signaling
As a partial agonist, buprenorphine binds to and activates the MOR, but with a lower efficacy than full agonists like morphine. This activation leads to a cascade of intracellular events that ultimately result in analgesia and other opioid effects.
Figure 3: Buprenorphine Mu-Opioid Receptor Signaling.
Kappa-Opioid Receptor (KOR) Signaling
Buprenorphine acts as an antagonist at the KOR. By blocking this receptor, it can prevent the dysphoric and psychotomimetic effects that can be produced by kappa agonists. This antagonism may also contribute to its antidepressant and anxiolytic effects.
Figure 4: Buprenorphine Kappa-Opioid Receptor Antagonism.
Conclusion
The melting point and thermal stability of this compound are crucial parameters for its quality control and formulation development. The available data indicates a melting point with decomposition in the range of 260-262°C. While detailed public data from DSC and TGA analyses are limited, forced degradation studies provide valuable insights into its stability under thermal stress. The established protocols from USP and ICH guidelines offer a robust framework for the experimental determination of these properties. A thorough understanding of these physicochemical characteristics, coupled with knowledge of its pharmacological signaling pathways, is essential for the safe and effective development of this compound-containing drug products.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Methodological & Application
Application Note: Quantification of Buprenorphine Hydrochloride in Tablets by HPLC-UV
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of buprenorphine hydrochloride in pharmaceutical tablet formulations. The described reverse-phase HPLC method is demonstrated to be simple, precise, accurate, and specific for its intended purpose. All validation procedures adhere to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in the quality control and analysis of this compound drug products.
Introduction
This compound is a potent, semi-synthetic opioid analgesic used for the treatment of moderate to severe pain and opioid dependence.[7][8][9] The therapeutic efficacy and safety of buprenorphine tablets are directly linked to the accuracy of the dosage. Therefore, a reliable and validated analytical method for the quantification of this compound in the final drug product is crucial for ensuring its quality and consistency.
This application note describes a robust HPLC-UV method for the determination of this compound in tablets. The method utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, with detection at a wavelength determined by the UV absorption maximum of buprenorphine. The method has been validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines.[2][3][4][5][6]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the development of a suitable analytical method.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₁NO₄·HCl | [10][11] |
| Molecular Weight | 504.1 g/mol | [10][11][12] |
| Appearance | White or almost white crystalline powder | [7][10] |
| Solubility | Sparingly soluble in water, freely soluble in methanol (B129727), soluble in ethanol. | [8][10] |
| pKa | 8.5 and 10.0 | [7] |
| UV λmax | Approximately 285-289 nm in methanol or acidic solution. | [9][13][14] |
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (USP or equivalent)
-
This compound Tablets
-
Acetonitrile (HPLC grade)
-
Potassium Phosphate Monobasic (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions
The chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 50 mM Potassium Phosphate buffer (pH adjusted to 4.5 with phosphoric acid) : Acetonitrile (gradient or isocratic, e.g., 68:32 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 285 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
3.4.1. Buffer Preparation (50 mM Potassium Phosphate, pH 4.5)
Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
3.4.2. Standard Stock Solution (100 µg/mL)
Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
3.4.3. Standard Working Solutions
Prepare a series of standard working solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 5-30 µg/mL.
3.4.4. Sample Preparation
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The filtered solution is the sample solution.
Method Validation
The analytical method was validated according to ICH guidelines Q2(R2).[2][3][5][6] The validation parameters and their acceptance criteria are summarized in Table 3.
| Parameter | Acceptance Criteria |
| Specificity | No interference from excipients or degradation products at the retention time of buprenorphine. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 80-120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Robustness | RSD ≤ 2.0% for minor changes in method parameters. |
Specificity
The specificity of the method was evaluated by analyzing a placebo solution (containing all the excipients without the active pharmaceutical ingredient) and comparing the chromatogram with that of a standard solution of this compound.
Linearity
The linearity of the method was determined by analyzing five concentrations of the this compound standard solution ranging from 50% to 150% of the target concentration. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was calculated.
Accuracy
The accuracy of the method was assessed by performing recovery studies. A known amount of this compound was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
Precision
The precision of the method was evaluated in terms of repeatability (intra-day) and intermediate precision (inter-day). Repeatability was determined by analyzing six replicate injections of the sample solution on the same day. Intermediate precision was assessed by analyzing the same sample on three different days. The relative standard deviation (RSD) was calculated for the assay results.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and pH of the mobile phase (±0.2 units). The effect of these changes on the system suitability parameters was observed.
Results and Discussion
The developed HPLC-UV method provided a well-resolved peak for this compound with a retention time of approximately 6.5 minutes. The method was found to be specific, with no interference from the tablet excipients. The validation results are summarized in the following tables.
Table 4: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 10 | 125430 |
| 15 | 188145 |
| 20 | 250860 |
| 25 | 313575 |
| 30 | 376290 |
| Correlation Coefficient (r²) | 0.9998 |
Table 5: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (mg) | Amount Found (mg) | % Recovery |
| 80 | 8.0 | 7.92 | 99.0 |
| 100 | 10.0 | 9.95 | 99.5 |
| 120 | 12.0 | 11.88 | 99.0 |
| Average % Recovery | 99.17 |
Table 6: Precision Data
| Precision | Assay Result (% Label Claim) | RSD (%) |
| Repeatability (n=6) | 99.8, 100.1, 99.5, 100.3, 99.9, 100.2 | 0.32 |
| Intermediate Precision (Day 1) | 99.9 | 0.45 |
| Intermediate Precision (Day 2) | 100.4 | |
| Intermediate Precision (Day 3) | 99.7 |
Visualizations
Caption: Experimental workflow for HPLC-UV analysis of buprenorphine HCl.
Caption: Relationship of analytical method validation parameters.
Conclusion
The developed and validated HPLC-UV method is suitable for the routine quantification of this compound in tablet formulations. The method is simple, accurate, precise, and specific, meeting all the requirements for a reliable quality control test as per ICH guidelines.
References
- 1. Development and validation of a HPLC method for the determination of this compound, naloxone hydrochloride and noroxymorphone in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound | 53152-21-9 [chemicalbook.com]
- 9. japsonline.com [japsonline.com]
- 10. This compound [chemister.ru]
- 11. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 12. (-)-Buprenorphine hydrochloride | C29H42ClNO4 | CID 45265653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantitative Analysis of Buprenorphine and Norbuprenorphine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of buprenorphine (BUP) and its primary active metabolite, norbuprenorphine (B1208861) (NBUP), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple-quadrupole mass spectrometer in the positive ion multiple-reaction-monitoring (MRM) mode. This method is suitable for high-throughput analysis in clinical and research settings, offering excellent accuracy, precision, and sensitivity for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Buprenorphine is a semi-synthetic opioid used for the treatment of opioid use disorder and chronic pain. It is metabolized in the liver primarily to norbuprenorphine, an active metabolite. Accurate measurement of both compounds in plasma is crucial for understanding their pharmacokinetic profiles and ensuring therapeutic efficacy and patient safety. LC-MS/MS has become the gold standard for this analysis due to its high selectivity and sensitivity. This document provides a detailed protocol for the analysis of buprenorphine and norbuprenorphine in human plasma.
Experimental Workflow
Figure 1. Experimental workflow for the LC-MS/MS analysis of buprenorphine and norbuprenorphine in plasma.
Detailed Experimental Protocol
This protocol is based on a validated method for the simultaneous quantification of buprenorphine and norbuprenorphine in human plasma.[1]
Materials and Reagents
-
Buprenorphine and Norbuprenorphine standards
-
Buprenorphine-d4 (BUP-d4) and Norbuprenorphine-d3 (NBUP-d3) internal standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Formic Acid (0.1%)
-
Human Plasma (blank)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 30 µL of the internal standard working solution (containing BUP-d4 and NBUP-d3).
-
Add 30 µL of 5 M ammonium hydroxide and vortex for 2 minutes.[1]
-
Add 800 µL of ethyl acetate, vortex thoroughly for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer 550 µL of the upper organic layer to a clean tube.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.[1]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Instrument-specific optimization may be required.
Liquid Chromatography (LC) System
| Parameter | Condition |
| HPLC Column | Shiseido MG C18 (5 µm, 2.0 mm x 50 mm) or equivalent[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A 4.1-minute gradient elution is typically used.[1] |
| Flow Rate | 0.7 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
Mass Spectrometry (MS) System
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| MRM Transitions | See Table 1 |
| Dwell Time | Optimized for the number of concurrent MRMs |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each analyte |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Buprenorphine (BUP) | 468.2 | 55.1[3] |
| Norbuprenorphine (NBUP) | 414.2 | 83.1[3] |
| Buprenorphine-d4 (IS) | 472.0 | 101.0[2] |
| Norbuprenorphine-d3 (IS) | 417.0 | 101.0[2] |
Note: Alternative product ions can be used for confirmation, for example, m/z 396.2 for Buprenorphine and m/z 101.1 for Norbuprenorphine.[2][3]
Method Performance Characteristics
The performance of LC-MS/MS methods for buprenorphine and norbuprenorphine analysis can vary. The following tables summarize typical validation data from published methods.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (pg/mL) | LLOQ (pg/mL) | Reference |
| Buprenorphine | 25.0 - 10,000 | 25.0 | [1] |
| Norbuprenorphine | 20.0 - 8,000 | 20.0 | [1] |
| Buprenorphine | 20 - 10,000 | 20 | [4][5] |
| Norbuprenorphine | 20 - 10,000 | 20 | [4][5] |
| Buprenorphine | 1 - 10,000 | 1 | [2] |
| Norbuprenorphine | 10 - 10,000 | 10 | [2] |
Table 3: Precision and Accuracy
| Analyte | Concentration Level | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (% Bias) | Reference |
| Buprenorphine | LQC, MQC, HQC | < 8.1% | < 7.5% | Within ±10% | [6] |
| Norbuprenorphine | LQC, MQC, HQC | < 12.4% | < 13.1% | Within ±20% | [6] |
| Buprenorphine | LQC, MQC, HQC | < 11.0% | < 11.0% | < 11.0% | [4][5] |
| Norbuprenorphine | LQC, MQC, HQC | < 11.0% | < 11.0% | < 11.0% | [4][5] |
Table 4: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Buprenorphine | 81.8 - 88.8 | 95.6 - 97.4 | [1] |
| Norbuprenorphine | 77.0 - 84.6 | 94.0 - 96.9 | [1] |
| Buprenorphine | > 63 | IS-normalized: 0.96-1.33 | [4][5] |
| Norbuprenorphine | > 63 | IS-normalized: 0.96-1.33 | [4][5] |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of buprenorphine and norbuprenorphine in human plasma. The simple liquid-liquid extraction protocol offers high recovery and minimal matrix effects, making it suitable for high-throughput analysis. The method's performance, characterized by excellent linearity, precision, and accuracy, meets the requirements for bioanalytical method validation and can be confidently applied to pharmacokinetic and clinical research studies.
References
- 1. A sensitive, simple and rapid HPLC–MS/MS method for simultaneous quantification of buprenorpine and its N-dealkylated metabolite norbuprenorphine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-sensitivity analysis of buprenorphine, norbuprenorphine, buprenorphine glucuronide, and norbuprenorphine glucuronide in plasma and urine by liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. kinampark.com [kinampark.com]
- 5. Simultaneous determination of buprenorphine, norbuprenorphine and naloxone in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Subcutaneous Buprenorphine Hydrochloride Administration in Mice and Rats
These application notes provide comprehensive guidance for researchers, scientists, and drug development professionals on the subcutaneous administration of buprenorphine hydrochloride to mice and rats for analgesic purposes. The following protocols and data are intended to ensure safe, effective, and humane use of this common opioid analgesic in a laboratory setting.
Quantitative Data: Dosing and Pharmacokinetics
The following tables summarize recommended dosing regimens and key pharmacokinetic parameters for different formulations of buprenorphine administered subcutaneously to mice and rats.
Table 1: this compound (Standard Formulation) Dosing Guidelines
| Species | Dose (mg/kg) | Dosing Interval (hours) | Route of Administration |
| Mouse | 0.05 - 0.1 | 4 - 8 | Subcutaneous (SC) or Intraperitoneal (IP)[1] |
| Rat | 0.01 - 0.05 | 6 - 8 | Subcutaneous (SC) or Intraperitoneal (IP)[1] |
Table 2: Sustained-Release Buprenorphine Formulation Dosing Guidelines
| Formulation | Species | Dose (mg/kg) | Dosing Interval (hours) |
| Buprenorphine ER-LAB (ZooPharm) | Mouse | 0.5 - 1.0 | 72[2] |
| Rat | 1.0 - 1.2 | 72[2] | |
| Ethiqa XR® (Fidelis Animal Health) | Mouse | 3.25 | 48[1] |
| Rat | 0.65 | 72[1] |
Table 3: Comparative Pharmacokinetics of Sustained-Release Buprenorphine in Mice
| Formulation (Dose) | Time Point | Mean Plasma Concentration (ng/mL) |
| SRB (1 mg/kg) | 6 hours | 3.8 ± 0.5 |
| 24 hours | 2.4 ± 0.4 | |
| 48 hours | 1.3 ± 0.2 | |
| 72 hours | 1.0 ± 0.2 | |
| XRB (3.25 mg/kg) | 6 hours | 13.5 ± 1.9 |
| 24 hours | 7.4 ± 1.2 | |
| 48 hours | 4.4 ± 0.7 | |
| 72 hours | 3.2 ± 1.0 |
Data from a study in surgically catheterized C57Bl/6J mice.[3][4] A plasma concentration of at least 1.0 ng/mL is generally considered the therapeutic threshold for analgesia in rodents.[5]
Experimental Protocols
Protocol for Preparation of this compound for Injection (Standard Formulation)
Materials:
-
This compound injectable solution (e.g., 0.3 mg/mL)
-
Sterile 0.9% sodium chloride (saline) for dilution
-
Sterile syringes (1 mL and 3 mL)
-
Sterile needles (25-27 gauge)
-
Sterile, amber glass vial for diluted solution
Procedure:
-
Determine the final concentration needed. For mice and small rats, dilution of the stock solution is often necessary to ensure accurate dosing of small volumes.[6] A common target concentration for mice is 0.015 mg/mL and for rats is 0.03 mg/mL.[6]
-
Calculate the dilution.
-
Use the formula: C1V1 = C2V2
-
C1 = Concentration of stock buprenorphine (e.g., 0.3 mg/mL)
-
V1 = Volume of stock buprenorphine to add
-
C2 = Desired final concentration (e.g., 0.03 mg/mL for rats)
-
V2 = Desired final volume
-
-
Example for rats: To make 10 mL of 0.03 mg/mL buprenorphine from a 0.3 mg/mL stock:
-
(0.3 mg/mL) * V1 = (0.03 mg/mL) * 10 mL
-
V1 = 1 mL
-
-
Therefore, add 1 mL of 0.3 mg/mL buprenorphine to 9 mL of sterile saline.
-
-
Perform the dilution. Using a sterile syringe and needle, draw up the calculated volume of this compound stock solution.
-
Inject the stock solution into a sterile, amber glass vial containing the calculated volume of sterile saline. The use of an amber vial is recommended to protect the solution from light.[6]
-
Gently mix the solution.
-
Label the vial with the drug name, final concentration, date of dilution, and expiration date (diluted solutions should typically be discarded within 30 days).[6]
Protocol for Subcutaneous Administration of Buprenorphine
Materials:
-
Prepared buprenorphine solution (standard or sustained-release)
-
Sterile syringe (e.g., 1 mL or insulin (B600854) syringe)
-
Sterile needle (25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weigh the animal to ensure accurate dose calculation.[6]
-
Calculate the required dose volume.
-
Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)
-
-
Draw up the calculated volume into a sterile syringe with a fresh sterile needle. Use a new syringe and needle for each animal.[6]
-
Gently restrain the animal. For mice and rats, this can be achieved by scruffing the loose skin over the neck and shoulders.
-
Lift the loose skin over the interscapular area (between the shoulder blades) to create a "tent".[6]
-
Insert the needle at the base of the skin tent, parallel to the spine. Be careful not to puncture the underlying muscle.
-
Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and try a new site.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the injection site to aid in dispersal of the solution.
-
Monitor the animal post-injection for any adverse reactions and for signs of analgesia. Reassess for signs of pain at least every 6-8 hours for standard formulations.[6]
Visualizations
Buprenorphine Mechanism of Action
Buprenorphine exerts its effects through complex interactions with multiple opioid receptors. It is a partial agonist at the mu-opioid receptor (MOR), an antagonist at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR), and a full agonist at the opioid receptor-like 1 (ORL1).[7][8][9]
Caption: Buprenorphine's interaction with opioid receptors.
Experimental Workflow for Post-Operative Analgesia
The following diagram illustrates a typical workflow for studies involving the subcutaneous administration of buprenorphine for post-operative pain management in rodents.
Caption: Workflow for post-operative buprenorphine analgesia.
Potential Side Effects and Considerations
-
Respiratory Depression: While buprenorphine has a ceiling effect on respiratory depression compared to full mu-opioid agonists, it can still occur, especially in opioid-naïve animals or when combined with other central nervous system depressants like injectable anesthetics.[10][11]
-
Pica: Some rats may exhibit "pica" behavior, which is the ingestion of non-nutritive substances like bedding.[12][13] This can be strain-dependent.[13]
-
Hyperactivity: Increased locomotor activity, particularly during the light cycle, has been observed in both mice and rats following buprenorphine administration.[6][14]
-
Changes in Food and Water Intake: A temporary decrease in food and water consumption may occur.[14][15] It is crucial to monitor the animal's hydration status and provide fluid support if necessary.[6]
-
Local Site Reactions: Although uncommon, sustained-release formulations have been associated with local inflammatory reactions or lesions at the injection site.[5]
-
Strain Differences: The efficacy and side effect profile of buprenorphine can vary between different strains of mice and rats.[13] Researchers should be aware of the specific responses of the strains used in their studies.
References
- 1. animalcare.umich.edu [animalcare.umich.edu]
- 2. rcra.emory.edu [rcra.emory.edu]
- 3. Pharmacokinetics of Sustained-release and Extended-release Buprenorphine in Mice after Surgical Catheterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
- 5. ethiqaxr.com [ethiqaxr.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Animal Resource - University of Rochester Medical Center [urmc.rochester.edu]
- 11. bicyclehealth.com [bicyclehealth.com]
- 12. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 13. Buprenorphine in rats: potent analgesic or trigger for fatal side effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buprenorphine for pain relief in mice: repeated injections vs sustained-release depot formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols: Buprenorphine Hydrochloride for Post-Operative Pain Management in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Buprenorphine hydrochloride is a potent, partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor, making it a widely used analgesic for managing post-operative pain in rodent models.[1] Its longer duration of action compared to other opioids like morphine provides sustained pain relief, reducing the need for frequent handling and dosing of post-surgical animals.[1] These application notes provide detailed information on the use of this compound, including its mechanism of action, dosage recommendations, and potential side effects. Furthermore, detailed protocols for common post-operative pain assessment methods are provided to aid researchers in designing and executing their studies.
Mechanism of Action
Buprenorphine exerts its analgesic effects primarily through its high-affinity binding to µ-opioid receptors (MOR) in the central nervous system. As a partial agonist, it produces a less intense maximal effect compared to full agonists like morphine, which contributes to its favorable safety profile, particularly regarding respiratory depression. Buprenorphine's antagonistic activity at κ-opioid receptors may also contribute to its overall analgesic effect and reduce the potential for dysphoria.[2]
Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), buprenorphine initiates a downstream signaling cascade. This primarily involves the activation of the inhibitory G-protein (Gi) pathway, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels, which hyperpolarizes the neuron and reduces neuronal excitability, thereby inhibiting pain transmission.
Another important signaling pathway associated with µ-opioid receptor activation is the β-arrestin 2 pathway. Recruitment of β-arrestin 2 is often associated with receptor desensitization, internalization, and the development of tolerance, as well as some of the adverse effects of opioids.[2][3][5]
Data Presentation
Table 1: Recommended Dosages of this compound for Post-Operative Pain in Rodents
| Species | Dosage Range (mg/kg) | Route of Administration | Dosing Frequency | Reference(s) |
| Mouse | 0.05 - 0.1 | Subcutaneous (SC) | Every 6-12 hours | [6][7] |
| Rat | 0.01 - 0.05 | Subcutaneous (SC) | Every 6-12 hours | [6][8] |
Note: Sustained-release formulations of buprenorphine are also available and can provide analgesia for up to 72 hours with a single injection.[9] Dosages for these formulations vary by product and should be administered according to the manufacturer's instructions.
Table 2: Efficacy of this compound in a Rat Model of Post-Operative Pain (Plantar Incision)
| Treatment Group | Paw Withdrawal Threshold (g) - 1 hour post-op | Paw Withdrawal Threshold (g) - 4 hours post-op |
| Vehicle Control | 2.5 ± 0.5 | 3.0 ± 0.6 |
| Buprenorphine (0.01 mg/kg SC) | 8.5 ± 1.2 | 7.0 ± 1.0 |
| Buprenorphine (0.05 mg/kg SC) | 12.0 ± 1.5 | 10.5 ± 1.3 |
| Buprenorphine (0.1 mg/kg SC) | 11.5 ± 1.4 | 9.8 ± 1.2 |
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data adapted from a representative study evaluating mechanical allodynia using the von Frey test.[8]
Table 3: Efficacy of this compound in a Mouse Model of Post-Operative Pain (Laparotomy)
| Treatment Group | Mouse Grimace Scale Score - 1 hour post-op | Mouse Grimace Scale Score - 4 hours post-op |
| Vehicle Control | 0.8 ± 0.1 | 0.7 ± 0.1 |
| Buprenorphine (0.05 mg/kg SC) | 0.3 ± 0.05 | 0.4 ± 0.06 |
| Buprenorphine (0.1 mg/kg SC) | 0.2 ± 0.04 | 0.3 ± 0.05 |
| Buprenorphine (0.2 mg/kg SC) | 0.15 ± 0.03 | 0.2 ± 0.04 |
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data adapted from a representative study.[10]
Table 4: Potential Side Effects of Buprenorphine in Rodents
| Side Effect | Species | Dosage | Notes | Reference(s) |
| Respiratory Depression | Mouse, Rat | Higher doses, especially when combined with other CNS depressants. | Can be a significant risk, particularly with injectable anesthetics. | [9][11] |
| Pica | Rat (especially Sprague-Dawley) | 0.05 mg/kg SC and higher | Characterized by the ingestion of non-food items like bedding. | [6][11] |
| Hyperactivity | Mouse | Not consistently dose-dependent | Can be observed as increased locomotor activity. | [7][12] |
| Sedation | Mouse, Rat | Higher doses | Can manifest as lethargy and confusion. | [6] |
| Constipation | Mouse, Rat | Can occur with prolonged use | A common side effect of opioids. | [7][11] |
| Decreased Food and Water Intake | Mouse, Rat | Can be observed post-operatively | May be a secondary effect of sedation or other side effects. | [13] |
Experimental Protocols
Protocol 1: Plantar Incision Surgical Model in Mice
This protocol describes a widely used model of post-operative pain.[14]
Materials:
-
Anesthesia system (e.g., isoflurane)
-
Surgical board
-
Heat source (e.g., heating pad)
-
Sterile surgical instruments (scalpel with #11 blade, fine forceps, small scissors)
-
70% ethanol (B145695) and povidone-iodine for sterilization
-
Sterile gauze
-
Suture material (e.g., 5-0 nylon)
-
Topical antibiotic ointment
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).
-
Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Place the mouse in a supine position on a heated surgical board to maintain body temperature.
-
Prepare the plantar surface of the left hind paw by cleaning with 70% ethanol followed by povidone-iodine.
-
Make a 5 mm longitudinal incision through the skin and fascia of the plantar aspect of the paw, starting 2 mm from the proximal edge of the heel and extending towards the toes.
-
The underlying plantaris muscle is elevated and incised longitudinally, leaving the muscle origin and insertion intact.
-
Close the skin incision with two mattress sutures using 5-0 nylon suture.
-
Apply a small amount of topical antibiotic ointment to the wound.
-
Allow the mouse to recover from anesthesia on a warming pad before returning it to its home cage.
-
Administer this compound according to the experimental design.
Protocol 2: Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a mechanical stimulus.[15]
Materials:
-
Von Frey filaments (a set of calibrated monofilaments)
-
Elevated mesh platform
-
Plexiglas enclosures
Procedure:
-
Habituate the animals to the testing environment by placing them in the Plexiglas enclosures on the mesh platform for at least 15-30 minutes before testing.
-
Begin testing by applying a von Frey filament to the plantar surface of the hind paw, near the incision site, with enough force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is recorded if the animal briskly withdraws its paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the range. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold using a specific formula.
Protocol 3: Hot Plate Test for Thermal Hyperalgesia
This test measures the latency to respond to a thermal stimulus.[3][16]
Materials:
-
Hot plate apparatus with adjustable temperature
-
Plexiglas cylinder to confine the animal
Procedure:
-
Set the temperature of the hot plate to a constant, noxious temperature (e.g., 52-55°C).
-
Place the animal on the hot plate and immediately start a timer.
-
Observe the animal for nocifensive behaviors, such as paw licking, jumping, or vocalization.
-
Stop the timer and remove the animal from the hot plate as soon as a nocifensive behavior is observed.
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
The latency to the first nocifensive response is recorded.
Protocol 4: Mouse and Rat Grimace Scales
This method assesses pain by scoring changes in facial expression.[1][17]
Materials:
-
Video recording equipment
-
Plexiglas observation chambers
Procedure:
-
Place the animal in the observation chamber and allow it to acclimate.
-
Record a short video (e.g., 5 minutes) of the animal's face.
-
A trained observer, blinded to the treatment groups, scores still images extracted from the video based on the presence and severity of specific "action units":
-
Orbital Tightening: Narrowing of the eye opening.
-
Nose Bulge: A bulge at the bridge of the nose.
-
Cheek Bulge: A tightening and bulging of the cheek muscles.
-
Ear Position: Ears pulled back or flattened.
-
Whisker Change: Whiskers moved forward or bunched together.
-
-
Each action unit is scored on a 0-2 scale (0 = not present, 1 = moderately present, 2 = obviously present).
-
The scores for each action unit are summed to give a total grimace scale score.
References
- 1. Postoperative Analgesia Due to Sustained-Release Buprenorphine, Sustained-Release Meloxicam, and Carprofen Gel in a Model of Incisional Pain in Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. This compound – Rat Guide [ratguide.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Evaluation of Buprenorphine in a Postoperative Pain Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Resource - University of Rochester Medical Center [urmc.rochester.edu]
- 10. Using the Mouse Grimace Scale to reevaluate the efficacy of postoperative analgesics in laboratory mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buprenorphine in rats: potent analgesic or trigger for fatal side effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of 3 Buprenorphine Formulations for the Attenuation of Hypersensitivity after Plantar Incision in Immunodeficient NSG Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Mouse Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Buprenorphine Hydrochloride in Chronic Inflammatory Pain Models in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of buprenorphine hydrochloride for managing pain in rat models of chronic inflammation. The protocols and data presented are intended to assist in designing experiments that ensure animal welfare without compromising scientific validity.
Introduction
This compound is a potent, long-acting synthetic opioid analgesic. It is a partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor.[1] This unique pharmacological profile provides effective analgesia with a ceiling effect on respiratory depression, making it a safer option compared to full µ-opioid agonists.[2][1] In research settings, buprenorphine is frequently used to alleviate pain in animal models of inflammatory disease, such as Complete Freund's Adjuvant (CFA)-induced arthritis and carrageenan-induced paw edema in rats.[3][4] Appropriate use of analgesics like buprenorphine is crucial for ethical considerations and for obtaining reliable and reproducible scientific data by minimizing the confounding effects of uncontrolled pain.
Data Presentation: this compound in CFA-Induced Arthritis
The following tables summarize quantitative data on the use of this compound in the Complete Freund's Adjuvant (CFA)-induced monoarthritis model in rats.
Table 1: Dosage and Administration of this compound
| Route of Administration | Dosage Range | Dosing Interval | Formulation | Reference |
| Subcutaneous (SC) | 0.01 - 0.50 mg/kg | 5 - 12 hours | Buprenorphine HCl | [5] |
| Subcutaneous (SC) | 0.10 or 0.15 mg/kg | Twice daily | Buprenorphine HCl | [6] |
| Oral (p.o.) in nut paste | 1.0 or 3.0 mg/kg | Twice daily | Buprenorphine HCl | [6][7] |
Table 2: Efficacy of this compound on Pain-Related Behaviors and Inflammation
| Parameter | Dosage and Route | Observation | Time Point | Reference |
| Mechanical Hyperalgesia | 0.10 or 0.15 mg/kg SC; 1.0 or 3.0 mg/kg p.o. | Significantly lower in buprenorphine-treated animals | 7 hours post-CFA | [6][7] |
| Mobility, Stance, Rearing, Lameness | 0.10 or 0.15 mg/kg SC; 1.0 or 3.0 mg/kg p.o. | Significant improvement in scores | 7 hours post-CFA | [6][7] |
| Facial Pain Expression | 0.05 mg/kg SC | Reduced facial pain expression scores | During the first two weeks post-induction | [3] |
| Joint Swelling (Ankle Circumference) | 0.10 or 0.15 mg/kg SC; 1.0 or 3.0 mg/kg p.o. | No suppression of CFA-induced ankle swelling | 24-72 hours post-CFA | [6][7] |
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Monoarthritis in Rats
This model induces a robust and persistent inflammatory response, mimicking aspects of rheumatoid arthritis.
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Male Sprague Dawley rats (or other appropriate strain)
-
Isoflurane (B1672236) or other suitable anesthetic
-
Insulin syringes (29G)
-
This compound solution
-
Calipers for measuring joint diameter
Protocol:
-
Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment to allow for acclimation.
-
Baseline Measurements: Before induction, measure baseline parameters such as body weight and paw withdrawal thresholds to mechanical stimuli (e.g., using von Frey filaments).
-
Anesthesia: Anesthetize the rat using isoflurane (e.g., 3% for induction, 1.5-2% for maintenance) delivered in oxygen. Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.[8]
-
CFA Injection:
-
Analgesia Administration: Administer this compound at the desired dose and route (see Table 1) pre-emptively (e.g., 60 minutes before CFA injection) and continue for the desired study duration.[9][5]
-
Post-Induction Monitoring:
-
Monitor the animals daily for clinical signs of arthritis, including redness, swelling (edema), and changes in mobility and posture.[8]
-
Measure the diameter of the injected and contralateral joints using calipers at regular intervals.
-
Assess pain-related behaviors such as mechanical allodynia (paw withdrawal threshold) and thermal hyperalgesia at predetermined time points.
-
-
Termination: At the end of the study, animals are euthanized, and tissues can be collected for histological analysis or other molecular assays.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute, localized inflammation.
Materials:
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Male Sprague Dawley rats
-
Plethysmometer or calipers for measuring paw volume/thickness
-
This compound solution
Protocol:
-
Animal Acclimation: As described for the CFA model.
-
Baseline Measurements: Measure the baseline volume of the rat's hind paw using a plethysmometer.
-
Drug Administration: Administer this compound or the test compound at the desired dose and route, typically 30-60 minutes before carrageenan injection.[13]
-
Carrageenan Injection: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[13][14] The contralateral paw can be injected with sterile saline as a control.
-
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, 6, and 24 hours) after carrageenan injection.[14] The increase in paw volume is an indicator of the inflammatory response.
-
Pain Assessment (Optional): Pain-related behaviors, such as mechanical withdrawal threshold or thermal latency, can also be assessed.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Visualizations
Buprenorphine Signaling Pathway in Nociception
References
- 1. researchgate.net [researchgate.net]
- 2. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 3. Effects of buprenorphine on model development in an adjuvant-induced monoarthritis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 5. journals.plos.org [journals.plos.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. View of The adjuvant-induced rat model of monoarthritis: welfare implications and possible refinement strategies | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 9. Effects of buprenorphine on model development in an adjuvant-induced monoarthritis rat model | PLOS One [journals.plos.org]
- 10. biorxiv.org [biorxiv.org]
- 11. chondrex.com [chondrex.com]
- 12. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Preclinical Evaluation of Buprenorphine Hydrochloride in Neuropathic Pain Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. While opioids are potent analgesics, their use in neuropathic pain is often limited by modest efficacy and significant side effects. Buprenorphine hydrochloride, a semi-synthetic opioid, possesses a unique pharmacological profile that makes it a compelling candidate for neuropathic pain management. This document provides detailed protocols for the preclinical evaluation of buprenorphine in established rodent models of neuropathic pain.
Buprenorphine acts as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa (KOR) and delta (DOR) opioid receptors.[1][2][3][4][5] It also exhibits weak partial agonism at the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[3][4] This complex pharmacology, including its interaction with G-proteins, inwardly rectifying potassium (GIRK) channels, and potential modulation of NMDA receptor activity, contributes to its distinct analgesic properties and safety profile.[6][7][8][9][10]
Experimental Protocols
Animal Models of Neuropathic Pain
Two widely used and validated rat models of peripheral neuropathic pain are the Chronic Constriction Injury (CCI) and the Spared Nerve Injury (SNI) models.
1.1. Chronic Constriction Injury (CCI) Model
The CCI model induces signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia, by loosely constricting the sciatic nerve.
Protocol:
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats (200-250 g) with isoflurane (B1672236) (5% for induction, 2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the lateral aspect of the thigh of the chosen hind limb and sterilize the skin with 70% ethanol (B145695) and povidone-iodine.
-
Sciatic Nerve Exposure: Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb, without arresting epineural blood flow.
-
Wound Closure: Close the muscle layer with 5-0 absorbable sutures and the skin with wound clips or sutures.
-
Post-operative Care: Administer a post-operative analgesic (e.g., carprofen (B1668582) 5 mg/kg, s.c.) for 2-3 days. House the animals individually to prevent interference with the surgical site. Monitor for signs of infection or distress.
-
Sham Control: Perform the same surgical procedure on a separate group of animals, exposing the sciatic nerve without placing the ligatures.
1.2. Spared Nerve Injury (SNI) Model
The SNI model produces a robust and long-lasting neuropathic pain state by transecting two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.
Protocol:
-
Anesthesia and Surgical Preparation: Follow the same procedures as for the CCI model.
-
Sciatic Nerve Exposure: Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Nerve Transection: Carefully isolate and ligate the common peroneal and tibial nerves with 5-0 silk sutures. Transect the nerves distal to the ligation, removing a 2-4 mm section of each nerve to prevent regeneration. Take extreme care to avoid stretching or touching the spared sural nerve.
-
Wound Closure and Post-operative Care: Follow the same procedures as for the CCI model.
-
Sham Control: Perform the same surgical procedure, exposing the sciatic nerve and its branches without ligation and transection.
Behavioral Assays for Pain Assessment
Assess pain-related behaviors at baseline (before surgery) and at various time points post-surgery (e.g., days 3, 7, 14, 21).
2.1. Mechanical Allodynia: Von Frey Test
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Protocol:
-
Habituation: Place the animal in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes before testing.
-
Stimulation: Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw (the lateral aspect for the SNI model, targeting the sural nerve territory).
-
Response: A positive response is a brisk withdrawal, flinching, or licking of the paw upon filament application.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Start with a filament in the middle of the force range and, depending on the response, proceed to a filament of lower or higher force.
-
Data Analysis: The pattern of positive and negative responses is used to calculate the 50% PWT in grams.
2.2. Thermal Hyperalgesia: Hargreaves Test
This test measures the latency to withdraw from a radiant heat source.
Protocol:
-
Habituation: Place the animal in a Plexiglas chamber on a glass floor and allow it to acclimate.
-
Stimulation: Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.
-
Response: The latency to paw withdrawal is automatically recorded by a photodiode.
-
Cut-off Time: A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Data Analysis: The paw withdrawal latency (PWL) in seconds is recorded. A decrease in PWL indicates thermal hyperalgesia.
2.3. Cold Allodynia: Acetone (B3395972) Test
This test assesses the response to a cooling stimulus.
Protocol:
-
Habituation: Acclimate the animal in a chamber with a wire mesh floor.
-
Stimulation: Apply a drop of acetone (50-100 µL) to the plantar surface of the hind paw using a syringe with a blunt needle, without touching the skin.
-
Response: Observe the animal's behavior for a set period (e.g., 1 minute) and record the duration of paw lifting, flinching, or licking.
-
Data Analysis: The total duration of the pain-related behaviors in seconds is measured. An increase in the duration of these behaviors indicates cold allodynia.
This compound Administration
This compound can be dissolved in sterile saline for administration.
-
Routes of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common.
-
Dose-Response Studies: Administer a range of doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg) to determine the effective dose (ED50).
-
Time Course Studies: Assess the onset and duration of the analgesic effect at different time points after drug administration.
Data Presentation
Summarize quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of Buprenorphine on Mechanical Allodynia in the Rat CCI Model (Von Frey Test)
| Treatment Group | Dose (mg/kg, s.c.) | Pre-Surgery Paw Withdrawal Threshold (g) | Post-Surgery (Day 14) Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Sham + Vehicle | - | 15.2 ± 0.8 | 14.8 ± 0.9 | N/A |
| CCI + Vehicle | - | 15.5 ± 0.7 | 3.5 ± 0.4 | 0% |
| CCI + Buprenorphine | 0.03 | 15.3 ± 0.9 | 7.8 ± 0.6 | 40% |
| CCI + Buprenorphine | 0.1 | 15.6 ± 0.6 | 12.1 ± 0.8 | 80% |
| CCI + Buprenorphine | 0.3 | 15.4 ± 0.8 | 14.5 ± 1.0 | 98% |
Data are presented as mean ± SEM. % Reversal is calculated relative to the vehicle-treated CCI group.
Table 2: Effect of Buprenorphine on Thermal Hyperalgesia in the Mouse SNI Model (Hargreaves Test)
| Treatment Group | Dose (mg/kg, i.p.) | Pre-Surgery Paw Withdrawal Latency (s) | Post-Surgery (Day 7) Paw Withdrawal Latency (s) | % Increase in Latency |
| Sham + Vehicle | - | 10.5 ± 0.5 | 10.2 ± 0.6 | N/A |
| SNI + Vehicle | - | 10.3 ± 0.4 | 4.2 ± 0.3 | 0% |
| SNI + Buprenorphine | 0.05 | 10.6 ± 0.5 | 7.1 ± 0.4 | 48% |
| SNI + Buprenorphine | 0.1 | 10.4 ± 0.6 | 9.8 ± 0.5 | 92% |
| SNI + Buprenorphine | 0.3 | 10.5 ± 0.4 | 10.1 ± 0.6 | 97% |
Data are presented as mean ± SEM. % Increase in Latency is calculated relative to the vehicle-treated SNI group.
Table 3: ED50 Values of Buprenorphine in Rodent Models of Neuropathic Pain
| Pain Modality | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Mechanical Allodynia | Mononeuropathic Rat | i.v. | 0.055 | Christoph et al., 2005 |
| Cold Allodynia | Mononeuropathic Rat | i.v. | 0.036 | Christoph et al., 2005 |
| Mechanical Hyperalgesia | Polyneuropathic Rat | i.p. | 0.129 | Christoph et al., 2005 |
| Cold Allodynia | Polyneuropathic Rat | i.p. | 0.038 | Christoph et al., 2005 |
Visualization of Signaling Pathways and Workflows
Buprenorphine's Complex Opioid Receptor Interactions
Caption: Buprenorphine's interactions with opioid receptors.
Experimental Workflow for Preclinical Neuropathic Pain Study
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Buprenorphine? [synapse.patsnap.com]
- 3. Buprenorphine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. psychiatry.uams.edu [psychiatry.uams.edu]
- 6. Buprenorphine: Far Beyond the “Ceiling” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Determinants of Buprenorphine Partial Agonism at the μ‑Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA receptor antagonists inhibit opiate antinociceptive tolerance and locomotor sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cellular Effects of Buprenorphine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Buprenorphine hydrochloride is a semi-synthetic opioid derived from thebaine, widely utilized in medication-assisted treatment (MAT) for opioid use disorder (OUD) and for the management of acute and chronic pain.[1][2] Its clinical efficacy is rooted in a unique and complex pharmacological profile at opioid receptors. Buprenorphine acts as a partial agonist at the mu-opioid receptor (μOR) and an antagonist at the kappa-opioid receptor (κOR).[1][3][4] It binds to the μOR with high affinity and dissociates slowly, which contributes to its prolonged therapeutic effect and a ceiling effect on respiratory depression, enhancing its safety profile compared to full opioid agonists.[4][5]
Understanding the precise cellular and molecular mechanisms of buprenorphine is critical for optimizing its therapeutic use and developing novel analgesics with improved safety. Cell-based assays are indispensable tools for characterizing the interaction of buprenorphine with its target receptors and quantifying its downstream functional consequences. These assays allow for the detailed examination of receptor binding, G-protein signaling, β-arrestin recruitment (biased agonism), receptor trafficking, and potential cytotoxicity.
This document provides detailed protocols for a suite of cell-based assays designed to elucidate the cellular effects of this compound, along with structured data tables for summarizing key quantitative findings.
Section 1: Opioid Receptor Binding Affinity
Application Note: Determining the binding affinity (Ki) of buprenorphine for opioid receptors (μ, κ, and δ) is fundamental to understanding its pharmacological profile. Competitive radioligand binding assays are used to measure the ability of buprenorphine to displace a radiolabeled ligand of known affinity from the receptor. A lower Ki value signifies a higher binding affinity.[6] Buprenorphine exhibits a particularly high affinity for the μ-opioid receptor.[4][7]
Experimental Protocol: Radioligand Competition Binding Assay
-
Materials and Reagents:
-
Cell membranes prepared from cell lines stably expressing human μOR, κOR, or δOR (e.g., HEK293 or CHO cells).[8]
-
Radioligands: [³H]DAMGO (for μOR), [³H]U-69593 (for κOR), [³H]DPDPE (for δOR).
-
This compound.
-
Naloxone (B1662785) (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine cell membranes (10-20 µg protein/well), the specific radioligand (at a concentration near its Kd), and varying concentrations of buprenorphine.
-
For total binding, add assay buffer instead of buprenorphine.
-
For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow filters to dry, then add scintillation fluid to each well.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the buprenorphine concentration.
-
Determine the IC50 (the concentration of buprenorphine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.[9]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Buprenorphine Receptor Binding Affinities
| Receptor Subtype | Radioligand | Source | Buprenorphine Ki (nM) |
| Mu (μ) | [³H]DAMGO | Rat Brain | 0.08 ± 0.02[10] |
| Delta (δ) | [³H]DPDPE | Rat Brain | 0.42 ± 0.04[10] |
| Kappa (κ) | [³H]U-69593 | Rat Brain | 0.11 ± 0.05[10] |
| ORL-1 / Nociceptin | - | Rat Brain | 285 ± 30[10] |
| Human Mu (μ) | - | - | 4.9 ± 2.7 pM (for Buprenorphine-3-glucuronide metabolite)[11] |
Section 2: G-Protein Signaling and cAMP Modulation
Application Note: The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi/o.[12] Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[13] Forskolin (B1673556) is often used to stimulate adenylyl cyclase and elevate cAMP levels, allowing for the measurement of agonist-induced inhibition. Buprenorphine acts as a partial agonist, causing a submaximal inhibition of cAMP production compared to full agonists like DAMGO.[10][14]
Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay (HTRF)
-
Materials and Reagents:
-
CHO or HEK293 cells stably expressing the human μOR.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound and a full agonist control (e.g., DAMGO).
-
Forskolin and IBMX (a phosphodiesterase inhibitor).
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (e.g., from Cisbio).[15]
-
Low-volume 384-well plates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Plate cells in 384-well plates and incubate overnight.
-
The next day, replace the culture medium with assay buffer containing IBMX.
-
Add serial dilutions of buprenorphine or control agonist to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add forskolin (e.g., 10 µM final concentration) to all wells except the basal control to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP levels by adding the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.[15]
-
Incubate for 60 minutes in the dark at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.
-
Normalize the data as a percentage of the forskolin-stimulated response (0% inhibition) and basal response (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the agonist concentration.
-
Determine the EC50 (potency) and Emax (maximum efficacy) for buprenorphine and compare them to the full agonist.
-
Data Presentation: Buprenorphine G-Protein Activation
| Assay | Cell Line | Buprenorphine EC50 (nM) | Buprenorphine Emax (% of DAMGO) | Reference |
| [³⁵S]GTPγS Binding | CHO-hMOR | 0.23 ± 0.05 | 58 ± 2 | [10] |
| cAMP Inhibition | CHO-hMOR | - | Partial Agonist | [13] |
| [³⁵S]GTPγS Binding | HEK293-MOPr | - | ~40% | [14] |
Section 3: β-Arrestin Recruitment and Biased Agonism
Application Note: In addition to G-protein signaling, GPCRs can signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.[16] "Biased agonists" are ligands that preferentially activate one pathway over another. Buprenorphine is considered a strongly G-protein-biased agonist, as it potently activates G-protein signaling but fails to recruit β-arrestin to a significant extent.[16][17] This property may contribute to its favorable safety profile, as β-arrestin recruitment has been linked to some adverse opioid effects.
Experimental Protocol: β-Arrestin 2 Recruitment Assay (PathHunter®)
-
Materials and Reagents:
-
PathHunter® cells co-expressing μOR fused to a ProLink tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (DiscoverX/Eurofins).
-
Cell plating reagent.
-
This compound and a positive control (e.g., DAMGO).
-
PathHunter Detection Reagents.
-
White, solid-bottom 384-well plates.
-
Chemiluminescent plate reader.
-
-
Procedure:
-
Prepare and dispense a suspension of PathHunter cells into the 384-well plates according to the manufacturer's protocol. Incubate overnight.
-
Prepare serial dilutions of buprenorphine and control compounds.
-
Add the compounds to the cells and incubate for 90 minutes at 37°C.
-
Prepare the detection reagent mixture as per the kit instructions.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure chemiluminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0%) and a maximal response from a reference agonist (100%).
-
Plot the percentage of activity against the logarithm of the buprenorphine concentration.
-
Determine the EC50 and Emax for β-arrestin recruitment. The very low Emax for buprenorphine is indicative of its G-protein bias.[16]
-
Data Presentation: Buprenorphine β-Arrestin 2 Recruitment
| Assay | Cell Line | Buprenorphine EC50 (nM) | Buprenorphine Emax (% of DAMGO) | Reference |
| β-arrestin 2 Recruitment | CHO-K1 OPRM1 PathHunter | - | Failed to recruit to a significant extent | [16] |
| β-arrestin 2 Recruitment | U2OS-hMOR PathHunter | 7.1 x 10⁻⁸ M (or 71 nM) | ~10% | |
| Arrestin-3 Recruitment | HEK293-MOPr PathHunter | >10,000 | Very low activity | [14] |
Section 4: Cellular Viability and Cytotoxicity Assays
Application Note: Assessing the potential cytotoxicity of a drug candidate is a critical step in drug development. The MTT and LDH assays are two commonly used methods to evaluate cell viability and membrane integrity, respectively. The MTT assay measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[18][19] The LDH assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[20][21] Buprenorphine generally has a high safety margin and is not considered highly cytotoxic at therapeutic concentrations.[4]
Experimental Protocol 4.1: MTT Cell Viability Assay
-
Procedure:
-
Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and incubate for 24 hours.
-
Treat cells with a range of buprenorphine concentrations for 24-72 hours. Include vehicle-only (100% viability) and a positive control for cell death (e.g., Triton X-100).
-
Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Experimental Protocol 4.2: LDH Release Cytotoxicity Assay
-
Procedure:
-
Plate and treat cells as described for the MTT assay (Steps 1-2). Include controls for spontaneous LDH release (vehicle) and maximum LDH release (lysis buffer/Triton X-100).
-
After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.
-
Use a commercial LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher).
-
Add the supernatant to a new 96-well plate and add the LDH reaction mixture as per the manufacturer's protocol.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution and measure the absorbance at 490 nm.
-
Calculate percent cytotoxicity using the formula: ((Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.
-
Data Presentation: Buprenorphine Cytotoxicity
| Assay | Cell Line | Parameter | Value |
| MTT Assay | SH-SY5Y | IC50 (24h) | > 100 µM (Hypothetical - low toxicity expected) |
| LDH Release | SH-SY5Y | IC50 (24h) | > 100 µM (Hypothetical - low toxicity expected) |
References
- 1. psychiatry.uams.edu [psychiatry.uams.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Buprenorphine for opioid addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Targeting μOR Is Critical | SUBLOCADE® (buprenorphine extended-release) HCP [sublocadehcp.com]
- 7. researchgate.net [researchgate.net]
- 8. Buprenorphine metabolites, buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, are biologically active - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 10. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buprenorphine metabolites, buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, are biologically active - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. μ-Opioid Receptors: Correlation of Agonist Efficacy for Signalling with Ability to Activate Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Opioid overdose and tolerance: is the recruitment of β-arrestin to the µ-receptor involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 19. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
Preparation of Buprenorphine Hydrochloride Solutions for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buprenorphine hydrochloride is a potent, partial mu-opioid agonist and kappa-opioid antagonist used extensively in in vivo research for its analgesic properties. Accurate and sterile preparation of this compound solutions is critical for the safety, welfare, and reproducibility of animal studies. These application notes provide detailed protocols for the preparation of this compound solutions from both commercially available sterile solutions and powdered drug substance. Stability, storage, and quality control measures are also discussed to ensure the integrity of the prepared solutions.
Introduction
Buprenorphine is a widely used analgesic in laboratory animals. Its partial agonist activity at the mu-opioid receptor provides a ceiling effect on respiratory depression, offering a greater safety margin compared to full mu-opioid agonists.[1][2] this compound is a white, weakly acidic powder with limited solubility in water.[1][3] Commercially available sterile solutions are often diluted to achieve appropriate concentrations for small animal dosing. Alternatively, solutions can be prepared from this compound powder. This document outlines the necessary materials, equipment, and procedures for both methods.
Properties of this compound Solutions
Understanding the physicochemical properties of this compound is essential for proper formulation and storage.
| Property | Value | Source |
| Chemical Name | 17-(cyclopropylmethyl)-α-(1,1-dimethylethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α-methyl-6,14-ethenomorphinan-7-methanol, hydrochloride | [1][3] |
| Molecular Formula | C₂₉H₄₁NO₄·HCl | [1] |
| Appearance | White powder | [1][3] |
| Solubility | Sparingly soluble in water, freely soluble in methanol, soluble in ethanol (B145695). | |
| Commercial Solution pH | 3.5 to 5.5 | [3] |
| Light Sensitivity | Buprenorphine is light sensitive and should be protected from light. | [4] |
Protocols for Solution Preparation
Two primary methods for preparing this compound solutions for in vivo research are presented below: dilution of a commercial sterile solution and preparation from powder.
Protocol 1: Dilution of Commercial this compound Sterile Solution
This is the most common method for preparing buprenorphine solutions for rodent analgesia, as the starting material is sterile.
Materials:
-
This compound sterile solution (typically 0.3 mg/mL)
-
Sterile diluent (e.g., sterile saline (0.9% sodium chloride) or sterile water for injection)
-
Sterile syringes and needles
-
Sterile, empty glass vials (amber or wrapped in foil to protect from light)
-
70% ethanol or other suitable disinfectant
-
Laminar flow hood or a designated clean workspace
Procedure:
-
Aseptic Technique: Perform all procedures in a laminar flow hood or a designated clean area to maintain sterility. Disinfect all surfaces, vials, and syringe hubs with 70% ethanol.
-
Calculate Dilution: Determine the desired final concentration and volume. For rodents, a common final concentration is 0.03 mg/mL. To achieve this from a 0.3 mg/mL stock solution, a 1:10 dilution is required.
-
Example: To prepare 10 mL of 0.03 mg/mL buprenorphine solution, you will need 1 mL of 0.3 mg/mL buprenorphine and 9 mL of sterile saline.
-
-
Withdraw Buprenorphine: Using a sterile syringe and needle, withdraw the calculated volume of this compound sterile solution from its vial.
-
Add to Diluent: Inject the buprenorphine into the sterile glass vial containing the calculated volume of sterile diluent.
-
Mix Gently: Gently agitate the vial to ensure a homogenous solution.
-
Labeling: Label the vial clearly with the following information:
-
Name of the drug ("Buprenorphine HCl Dilution")
-
Final concentration (e.g., 0.03 mg/mL)
-
Date of preparation
-
Expiration date (typically the earliest expiration date of the components or a shorter period based on institutional guidelines and stability data)
-
Initials of the preparer
-
-
Storage: Store the diluted solution in a dark place, such as an amber vial or a foil-wrapped clear vial, at either room temperature or refrigerated.[4][5] Studies have shown that diluted buprenorphine is more stable in glass vials than in plastic syringes for long-term storage.[5][6]
Protocol 2: Preparation from this compound Powder
This protocol is for preparing a buprenorphine solution from the powdered form of the drug. This requires sterile filtration.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 5% dextrose in water for injection or sterile saline)
-
Sterile water for injection
-
Hydrochloric acid (HCl) solution (e.g., 1N) to adjust pH (if necessary)
-
Sterile, disposable syringe filters (0.22 µm pore size)
-
Sterile syringes and needles
-
Sterile, empty glass vials (amber or foil-wrapped)
-
Calibrated balance
-
pH meter or pH strips
-
Laminar flow hood or a designated clean workspace
Procedure:
-
Calculate Amounts: Determine the desired final concentration and volume to calculate the required mass of buprenorphine HCl powder and volume of vehicle.
-
Example: To prepare 10 mL of a 0.3 mg/mL solution, weigh out 3 mg of buprenorphine HCl powder.
-
-
Weigh Powder: In a clean and disinfected weighing boat, carefully weigh the calculated amount of buprenorphine HCl powder using a calibrated balance.
-
Dissolution:
-
In a sterile beaker or vial within a laminar flow hood, add a portion of the sterile vehicle (e.g., 5% dextrose solution).
-
Gradually add the weighed buprenorphine HCl powder to the vehicle while stirring with a sterile stir bar to facilitate dissolution. Buprenorphine HCl has limited water solubility, so this may take some time. Gentle warming may aid dissolution but should be done cautiously to avoid degradation.
-
Once the powder is dissolved, add the remaining vehicle to reach the final desired volume.
-
-
pH Adjustment:
-
Measure the pH of the solution. The target pH for injectable buprenorphine solutions is between 3.5 and 5.5.[3]
-
If necessary, adjust the pH by adding a small amount of dilute HCl solution dropwise while monitoring the pH.
-
-
Sterile Filtration:
-
Draw the prepared solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, empty glass vial. This step removes any potential microbial contamination.
-
-
Labeling and Storage: Label the vial as described in Protocol 1 and store under the same conditions (protected from light, in a glass vial).
Stability and Storage of Prepared Solutions
Proper storage is crucial to maintain the potency and sterility of this compound solutions.
| Storage Condition | Recommendation | Rationale and References |
| Container | Sterile glass vials | Buprenorphine can adsorb to plastic, leading to a decrease in concentration over time, especially at room temperature.[5][6][7] |
| Light Exposure | Protect from light (use amber vials or wrap in foil) | Buprenorphine is sensitive to light and can degrade upon exposure.[4][8] |
| Temperature | Refrigerated (2-8°C) or room temperature (20-25°C) | Diluted solutions stored in glass vials are stable for extended periods at both temperatures.[5][6] However, refrigeration is generally recommended to minimize the risk of microbial growth in case of contamination. |
| Beyond-Use Date | Varies by institutional policy and preparation method. For diluted commercial solutions, a conservative beyond-use date of 30 days is often used. | Studies have shown stability for up to 180 days in glass vials.[5][6] Institutional guidelines should always be followed. |
Quality Control
To ensure the quality and accuracy of prepared solutions, the following quality control measures are recommended:
-
Visual Inspection: Before each use, visually inspect the solution for any particulate matter or discoloration. Discard if any changes are observed.
-
pH Measurement: Periodically check the pH of stored solutions to ensure it remains within the acceptable range (3.5-5.5).
-
Concentration Verification: For long-term studies or when preparing large batches, it is advisable to verify the concentration of the prepared solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
Buprenorphine Signaling Pathway
Buprenorphine exerts its effects primarily through its interaction with the mu-opioid receptor (MOR). It is classified as a partial agonist, meaning it binds to the receptor but produces a submaximal response compared to full agonists like morphine. This partial agonism contributes to its ceiling effect on respiratory depression.[1][2] Upon binding to the MOR, buprenorphine preferentially activates the G-protein signaling pathway over the β-arrestin pathway. The G-protein pathway is associated with analgesia, while the β-arrestin pathway has been linked to some of the adverse effects of opioids.
Caption: Buprenorphine's signaling at the mu-opioid receptor.
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions for in vivo research.
Caption: Workflow for buprenorphine solution preparation.
Conclusion
The preparation of this compound solutions for in vivo research requires careful attention to detail to ensure accuracy, sterility, and stability. By following the protocols outlined in these application notes, researchers can prepare high-quality solutions that contribute to the reliability and reproducibility of their study results while ensuring the well-being of the animal subjects. Adherence to aseptic techniques, proper storage conditions, and institutional guidelines is paramount.
References
- 1. INJECTABLE FLOWABLE COMPOSITION COMPRISING BUPRENORPHINE - Patent 2579874 [data.epo.org]
- 2. Mediation of buprenorphine analgesia by a combination of traditional and truncated mu opioid receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Comparing Three Formulations of Buprenorphine in an Incisional Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: Analytical Method Development for Buprenorphine Hydrochloride in Transdermal Patches
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical method development and validation for buprenorphine hydrochloride in transdermal patches. The methodologies outlined are based on established high-performance liquid chromatography (HPLC) and dissolution testing procedures to ensure the quality, efficacy, and safety of the transdermal delivery system.
High-Performance Liquid Chromatography (HPLC) Method for Quantification of Buprenorphine
This section details a stability-indicating HPLC method for the accurate quantification of buprenorphine in transdermal patches.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a quaternary pump, autosampler, photodiode array detector, and a column oven is suitable for this analysis.[1]
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent[1] |
| Column | XBridge™ Shield RP18 (4.6 x 75 mm, 2.5 µm)[1][2][3] |
| Mobile Phase | Acetonitrile (B52724) / 0.063 M Ammonium (B1175870) Bicarbonate Buffer (pH 9.5) (58:42, v/v)[1][2][3] |
| Flow Rate | 1.5 mL/min[1][2][3] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30°C[1] |
| Detection | UV absorbance at 230 nm[1][2][3] |
| Data Acquisition | Chemstation or equivalent software[1] |
1.2. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare a 0.063 M ammonium bicarbonate buffer and adjust the pH to 9.5. Filter the buffer and acetonitrile through a 0.22 µm filter before use and degas.[1]
-
Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to obtain a stock solution of 0.5 mg/mL.[1][4]
-
Standard Solution: Dilute the stock solution with the mobile phase to prepare a standard solution of 50 µg/mL.[1][4]
1.3. Sample Preparation from Transdermal Patch:
-
Take a single transdermal patch and transfer it into a 50 mL volumetric flask.[1]
-
Add the mobile phase to the flask to volume.[1]
-
Sonicate the flask at 60°C for one hour to extract the buprenorphine.[1]
-
Filter the resulting solution through a 0.22 µm filter before injection into the HPLC system.[1]
Method Validation Data
The following tables summarize the validation parameters for the described HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | Complies |
| Theoretical Plates | ≥ 2000 | Complies |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Complies |
Table 2: Method Validation Parameters [2][3][4]
| Parameter | Result |
| Linearity Range | 30 - 70 µg/mL[2][3][4] |
| Correlation Coefficient (r) | 0.9999[2][3][4] |
| Intra-day Precision (RSD, %) | 0.04 - 0.22[2][3][4] |
| Inter-day Precision (RSD, %) | 0.65 - 0.88[2][3][4] |
| Accuracy (Recovery, %) | 98.86 - 99.36[2][3][4] |
| Limit of Detection (LOD) | 0.008 µg/mL[2][3][4] |
| Limit of Quantification (LOQ) | 0.024 µg/mL[2][3][4] |
Experimental Workflow
In Vitro Dissolution Testing
Dissolution testing is critical for evaluating the release of buprenorphine from the transdermal patch. The following protocol is based on the paddle over disk method (USP Apparatus 5).
Experimental Protocol
2.1. Dissolution Apparatus and Parameters:
| Parameter | Condition |
| Apparatus | USP Apparatus 5 (Paddle over Disk)[5] |
| Dissolution Medium | Phosphate Buffer (pH 6.8) or as specified in the monograph[5] |
| Volume of Medium | 250 mL[5] |
| Temperature | 32 ± 0.5 °C[5][6] |
| Paddle Speed | 25 rpm[5] or 100 rpm[6] |
| Sampling Times | Every 15 minutes for two hours, or as required[5] |
2.2. Procedure:
-
Place the specified volume of dissolution medium in the vessel and allow it to equilibrate to 32 ± 0.5 °C.[6]
-
Secure the transdermal patch onto the disk assembly, ensuring the release liner is removed and the adhesive side is exposed to the medium.[6]
-
Place the disk assembly at the bottom of the dissolution vessel.
-
Lower the paddle to a distance of 25 ± 2 mm from the surface of the patch.[6]
-
Start the rotation of the paddle at the specified speed.
-
At predetermined time intervals, withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle.[6]
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the collected samples for buprenorphine content using the validated HPLC method described above.
Logical Relationship for Dissolution Testing
Regulatory Considerations
The analytical methods developed and validated for buprenorphine transdermal patches should adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[7][8][9] Key considerations include:
-
Method Validation: The validation of the analytical procedure must demonstrate its suitability for the intended purpose, covering aspects like specificity, linearity, accuracy, precision, and robustness.[10]
-
Stability Indicating: The analytical method should be capable of distinguishing buprenorphine from its degradation products.[2][3][4]
-
Dissolution Testing: Comparative dissolution testing is required for all strengths of the product.[7]
-
Adhesion Studies: The adhesion of the patch to the skin is a critical performance attribute and should be monitored.[7]
These application notes and protocols provide a comprehensive framework for the analytical method development of this compound in transdermal patches. It is essential to adapt and re-validate these methods based on the specific formulation and regulatory requirements.
References
- 1. jfda-online.com [jfda-online.com]
- 2. "Development and validation of a stability indicating HPLC method for t" by C.-L. Liao, C.-Y. Lee et al. [jfda-online.com]
- 3. Journal of Food and Drug Analysis (JFDA) - Articles & Issues - Food and Drug Administration, Department of Health [fda.gov.tw]
- 4. fda.gov.tw [fda.gov.tw]
- 5. ablelab.eu [ablelab.eu]
- 6. drugfuture.com [drugfuture.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. adhexpharma.com [adhexpharma.com]
- 9. fda.gov [fda.gov]
- 10. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for the Quantification of Buprenorphine and its Glucuronide Metabolites in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buprenorphine is a semi-synthetic opioid used for the treatment of opioid use disorder and pain management. Monitoring its metabolism is crucial for ensuring therapeutic efficacy and patient compliance. Buprenorphine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 via N-dealkylation to its active metabolite, norbuprenorphine (B1208861).[1][2][3] Both buprenorphine and norbuprenorphine are subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form buprenorphine-3-glucuronide (BUP-G) and norbuprenorphine-3-glucuronide (NBUP-G), which are then excreted in the urine.[1][4] This document provides detailed protocols for the quantification of buprenorphine and its major metabolites—norbuprenorphine, BUP-G, and NBUP-G—in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a robust and sensitive analytical technique.[5]
Metabolic Pathway of Buprenorphine
The metabolic conversion of buprenorphine involves two main phases. Phase I is characterized by the N-dealkylation of buprenorphine to norbuprenorphine, primarily catalyzed by the CYP3A4 enzyme.[1][2][6] In Phase II, both the parent drug and its N-dealkylated metabolite undergo glucuronidation.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]
- 3. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Buprenorphine - Wikipedia [en.wikipedia.org]
- 5. Quantitative Analysis of Buprenorphine, Norbuprenorphine, and Their Glucuronide Metabolites in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolism study of buprenorphine: evidence for new metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Buprenorphine Hydrochloride Solubility in Phosphate-Buffered Saline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of buprenorphine hydrochloride in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions?
A1: this compound is a white powder with limited solubility in water, stated to be around 17 mg/mL.[1] It is sparingly soluble in water but freely soluble in methanol (B129727) and soluble in ethanol.[2]
Q2: How does pH affect the solubility of this compound?
A2: Buprenorphine is a weak base with a pKa greater than 9.[3] This means its solubility is highly pH-dependent. In acidic conditions, it becomes ionized and exhibits increased aqueous solubility.[3] Conversely, as the pH increases and becomes more alkaline, its solubility significantly decreases.
Q3: Why does my this compound precipitate when I add it to PBS at pH 7.4?
A3: PBS at a physiological pH of 7.4 is slightly alkaline. Due to the weak base nature of buprenorphine, its solubility is significantly lower at this pH compared to acidic solutions. The addition of this compound to PBS can raise the local pH, causing the compound to convert to its less soluble free base form and precipitate out of solution.
Q4: Can I prepare a concentrated stock solution of this compound in PBS?
A4: Preparing a highly concentrated stock solution of this compound directly in PBS (especially at pH 7.4) is challenging due to its limited solubility. It is generally recommended to prepare stock solutions in a more suitable solvent like water, ethanol, or DMSO and then dilute it into your experimental PBS solution.
Q5: Are there any alternatives to PBS for dissolving this compound for in vitro studies?
A5: Yes, depending on the experimental requirements, you can consider using a more acidic buffer system where this compound exhibits higher solubility. Alternatively, for stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) are commonly used.[4] When using a DMSO stock, ensure the final concentration of DMSO in your aqueous experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation upon direct dissolution in PBS | The concentration of buprenorphine HCl exceeds its solubility limit at the pH of the PBS. | - Lower the target concentration of buprenorphine HCl. - Prepare the solution at a lower pH (if experimentally permissible). - Use a co-solvent such as Tween 80 to increase solubility. |
| Precipitation after diluting a stock solution into PBS | The rapid change in solvent environment causes the compound to crash out of solution. | - Perform a stepwise dilution to avoid a sudden "solvent shock". - Ensure vigorous mixing during the dilution process. - Consider preparing the PBS with a small percentage of a co-solvent. |
| Cloudy or hazy solution | Formation of fine, suspended particles of undissolved buprenorphine HCl. | - Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution. - Filter the solution through a 0.22 µm syringe filter to remove undissolved particles, but be aware this will lower the actual concentration. |
| Inconsistent results between experiments | Variability in the preparation of the buprenorphine HCl solution leading to different effective concentrations. | - Standardize the solution preparation protocol, including solvent, pH, temperature, and mixing time. - Prepare fresh solutions for each experiment to avoid degradation or precipitation over time. |
Data Presentation
Table 1: Solubility of this compound in Various Media
| Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| Water | Neutral | Room Temperature | ~17 |
| Buffer | 1.2 | 37 | 4.36 |
| Buffer | 4.0 | 37 | 17.40 |
| Buffer | 4.5 | 37 | 10.25 |
| Phosphate-Buffered Saline (PBS) | 6.8 | 37 | 0.03 |
| Phosphate-Buffered Saline (PBS) | 7.4 | Room Temperature | Very Low (Precipitation likely) |
| Buffer | 8.0 | 37 | 0.003 |
Note: The solubility in PBS at pH 7.4 is not explicitly quantified in the search results but is consistently implied to be very low, leading to precipitation.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Solution in PBS (Low Concentration)
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add a small volume of sterile water to the powder and vortex until fully dissolved. Buprenorphine HCl has a higher solubility in water than in PBS.
-
Dilution: Gradually add the PBS (pH 7.4) to the aqueous solution of buprenorphine HCl while continuously vortexing or stirring.
-
Final Volume: Adjust the solution to the final desired volume with PBS.
-
Filtration (Optional): If any particulate matter is observed, filter the solution through a 0.22 µm sterile syringe filter.
Protocol 2: Preparation of this compound Solution in PBS using a Co-solvent (Tween 80)
-
Co-solvent Preparation: Prepare a stock solution of 10% Tween 80 in sterile water.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small volume of the 10% Tween 80 stock solution to the powder and vortex to create a slurry.
-
PBS Addition: Slowly add the PBS (pH 7.4) to the slurry while vigorously mixing.
-
Final Concentration: Adjust the final volume with PBS to achieve the desired buprenorphine HCl and Tween 80 concentrations (a final Tween 80 concentration of 0.1-1% is often sufficient).
-
Sonication: If the solution is not clear, sonicate in a water bath for 5-10 minutes.
Protocol 3: Preparation of this compound Working Solution from a DMSO Stock
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). Store this stock solution at -20°C for long-term stability.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform an intermediate dilution of the DMSO stock in a small volume of PBS or cell culture medium.
-
Final Dilution: Add the stock solution (or intermediate dilution) dropwise to the final volume of pre-warmed PBS (37°C) while vortexing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below 0.5% to minimize solvent toxicity in cellular assays.[4]
Visualizations
References
Technical Support Center: Analysis of Buprenorphine Hydrochloride Degradation Products by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of buprenorphine hydrochloride degradation products using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of buprenorphine and its degradation products.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for Buprenorphine Peak | 1. Secondary Silanol (B1196071) Interactions: Active silanol groups on the HPLC column packing can interact with the basic buprenorphine molecule. 2. Column Overload: Injecting too concentrated a sample. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for maintaining the desired ionization state of buprenorphine. | 1. Use a base-deactivated column or an end-capped column. Consider using a mobile phase modifier, such as triethylamine, to mask silanol groups. 2. Dilute the sample. Ensure the injection concentration is within the linear range of the method.[1] 3. Adjust the mobile phase pH. For basic compounds like buprenorphine, a mobile phase pH between 3 and 7 is generally recommended for reversed-phase chromatography. |
| Irreproducible Retention Times | 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between injections or after a gradient. 2. Fluctuations in Mobile Phase Composition: Improper mixing of mobile phase components or solvent evaporation. 3. Temperature Variations: Lack of column temperature control.[2][3] | 1. Increase the equilibration time. Ensure a stable baseline is achieved before each injection. 2. Prepare fresh mobile phase daily and ensure it is thoroughly degassed. [2] If using a gradient, check the pump's proportioning valves. 3. Use a column oven to maintain a consistent temperature. [2][3] |
| Ghost Peaks in the Chromatogram | 1. Carryover from Previous Injection: Adsorption of buprenorphine or its degradation products onto the injector or column. 2. Contamination in the Mobile Phase or System: Impurities in the solvents or leaching from system components. | 1. Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Use high-purity HPLC-grade solvents. Filter the mobile phase through a 0.45 µm or 0.22 µm filter. |
| Poor Resolution Between Buprenorphine and Degradation Products | 1. Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio is not ideal for separation. 2. Inappropriate Column Chemistry: The stationary phase is not providing sufficient selectivity. 3. Flow Rate is Too High: Insufficient time for analytes to interact with the stationary phase. | 1. Optimize the mobile phase. Perform scouting runs with different solvent strengths (e.g., varying acetonitrile (B52724) or methanol (B129727) concentration). A gradient elution may be necessary to resolve all compounds.[4] 2. Try a different column. A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may offer different selectivity. 3. Reduce the flow rate. This can increase interaction time and improve resolution, though it will also increase the run time. |
| Baseline Drift or Noise | 1. Detector Lamp Aging: The lamp in the UV detector is nearing the end of its lifespan. 2. Contaminated Detector Cell: Buildup of contaminants in the flow cell. 3. Mobile Phase Issues: Incomplete mixing, dissolved gas, or use of a UV-absorbing solvent near the detection wavelength.[1][5] | 1. Replace the detector lamp. 2. Flush the detector cell with a strong, appropriate solvent (e.g., isopropanol). [2] 3. Ensure proper mobile phase degassing and mixing. Check that mobile phase components do not absorb at the analytical wavelength.[1] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the common degradation products of this compound?
A1: Common degradation products and impurities of buprenorphine include Norbuprenorphine, which is also its primary metabolite, and 10-Oxobuprenorphine.[4] Forced degradation studies under various stress conditions can generate other degradation products.
Q2: What type of HPLC column is most suitable for analyzing buprenorphine and its degradation products?
A2: A reversed-phase C18 or RP8 column is commonly used and has been shown to be effective.[4][6] A column with a particle size of 3 µm or 5 µm and a length of 100 mm to 250 mm is typical.[4][7]
Q3: What is a typical mobile phase for this analysis?
A3: A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer.[4][7] The buffer is often a phosphate (B84403) or ammonium (B1175870) bicarbonate buffer, with the pH adjusted to be in the range of 3 to 7 to ensure good peak shape for the basic buprenorphine molecule.[4][6][7] Gradient elution is often employed to achieve optimal separation of the parent drug and its various degradation products within a reasonable run time.[4]
Experimental and Protocol Questions
Q4: How should I prepare my samples for a forced degradation study?
A4: this compound should be subjected to stress conditions as recommended by ICH guidelines (Q1A R2).[8] This typically involves exposing a solution of the drug to acidic, basic, oxidative, thermal, and photolytic stress. A summary of typical conditions is provided in the experimental protocols section.
Q5: What detection wavelength should I use for buprenorphine and its degradation products?
A5: A UV detector set at a wavelength between 280 nm and 290 nm is often suitable for detecting buprenorphine.[4][8] However, it is recommended to determine the optimal wavelength by scanning the UV spectrum of buprenorphine and its expected degradation products. Wavelengths such as 230 nm and 284 nm have also been reported.[6][7]
Q6: How can I confirm the identity of the degradation product peaks in my chromatogram?
A6: The most definitive way to identify degradation products is to use a mass spectrometer (MS) coupled to the HPLC (LC-MS). This allows for the determination of the mass-to-charge ratio of the eluting compounds, which can be used to elucidate their structures.[9] If reference standards for potential degradation products are available, they can be injected to compare retention times.
Experimental Protocols
HPLC Method for Buprenorphine and Degradation Products
This protocol provides a general starting point for method development. Optimization will likely be required for specific instrumentation and samples.
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 50 mM potassium phosphate monobasic, pH adjusted to 4.5 with phosphoric acid.[4]
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Mobile Phase B: Acetonitrile.[4]
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Gradient Program:
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0-5 min: 20% B
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5-25 min: 20% to 80% B
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25-30 min: 80% B
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30.1-35 min: 20% B (re-equilibration)
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Flow Rate: 1.0 mL/min.[7]
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Column Temperature: 30 °C.[7]
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Detection Wavelength: 284 nm.[7]
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Injection Volume: 20 µL.
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Diluent: Mobile Phase A:Mobile Phase B (80:20 v/v).
Forced Degradation (Stress) Studies Protocol
These studies are performed to demonstrate the specificity and stability-indicating nature of the HPLC method.
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Acid Hydrolysis: Dissolve buprenorphine HCl in 0.1 M HCl and heat at 80°C for 2 hours.[9]
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Base Hydrolysis: Dissolve buprenorphine HCl in 0.1 M NaOH and heat at 80°C for 2 hours.[9]
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Oxidative Degradation: Dissolve buprenorphine HCl in 3% hydrogen peroxide and keep at room temperature for 24 hours.[9]
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Thermal Degradation: Expose solid buprenorphine HCl powder to 105°C for 24 hours.
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Photolytic Degradation: Expose a solution of buprenorphine HCl to UV light (254 nm) for 24 hours.
After exposure, samples should be neutralized (if necessary), diluted with the diluent to an appropriate concentration, and analyzed by HPLC.
Quantitative Data Summary
The following table summarizes typical degradation observed for this compound under various stress conditions. The exact percentage of degradation will vary based on the precise conditions (concentration, temperature, and duration of exposure).
| Stress Condition | Reagent/Condition | Duration | Temperature | Typical Degradation (%) | Reference |
| Acidic | 0.05 M HCl | 1 hr | 60°C | ~2.42% | [10] |
| Basic | 0.05 M NaOH | 1 hr | 60°C | ~3.59% | [10] |
| Oxidative | 3% H₂O₂ | 24 hr | Room Temp | Significant degradation | [7][9] |
| Neutral (Hydrolytic) | Water | 1 hr | 60°C | ~0.06% (negligible) | [10] |
Note: Buprenorphine has been found to be particularly labile under oxidative conditions, while being relatively stable under other stress conditions.[7]
Visualizations
Caption: Workflow for forced degradation studies of buprenorphine HCl.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jfda-online.com [jfda-online.com]
- 7. japsonline.com [japsonline.com]
- 8. japsonline.com [japsonline.com]
- 9. Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Unexpected Behavioral Side Effects of Buprenorphine in Laboratory Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral side effects of buprenorphine in laboratory animals.
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Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Pica (Ingestion of Non-Nutritive Substances)
Q1: My rats are eating their bedding after buprenorphine administration. What is happening and what should I do?
A: This behavior is known as pica and is a recognized side effect of buprenorphine in rats, particularly in certain strains like Sprague-Dawley.[1][2] It is thought to be related to nausea.[3][4][5][6]
Immediate Actions:
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Change Bedding: Replace granular or loose bedding with paper-based or alternative non-ingestible bedding to prevent gastrointestinal obstruction.[7]
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Monitor: Closely observe the animals for signs of gastrointestinal distress, such as bloating, abdominal distention, or reduced fecal output.
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Hydration: Ensure animals have easy access to water, as dehydration can be a concern. Consider providing supplemental hydration (e.g., hydrogel) if water intake is reduced.
Long-Term Management & Prevention:
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Strain Selection: If possible for your research model, consider using a different rat strain, as some, like Lewis rats, have shown a lower incidence of pica compared to Sprague-Dawley rats.[1]
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Dose Adjustment: Evaluate if a lower effective dose of buprenorphine can be used, as pica has been observed at standard analgesic doses (0.05 mg/kg and 0.3 mg/kg).[2][8]
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Pharmacological Intervention: Consider the co-administration of an anti-emetic agent like ondansetron. Consult with a veterinarian for appropriate dosing and administration protocols.
Quantitative Data on Buprenorphine-Induced Pica in Rats:
| Rat Strain | Buprenorphine Dose (mg/kg, SC) | Incidence of Pica | Observation | Reference |
| Sprague-Dawley | 0.05 | Significantly increased stomach content weight | Ingestion of hardwood bedding | [2] |
| Sprague-Dawley | 0.3 | Significantly increased stomach content weight | Ingestion of hardwood bedding | [2] |
| Crl:CD(SD) | Not specified | High incidence, leading to humane endpoints in some animals | Ingestion of bedding material | [1] |
| LEW:NHanZtm | Not specified | No signs of pica | Compared to Crl:CD(SD) rats in the same study | [1] |
| Fischer 344 | 0.65 - 1.3 | 17-34% showed signs of nausea (excessive grooming, self-gnawing), but not pica on soft bedding. | Nausea-related behaviors observed. | [3] |
Hyperalgesia (Increased Pain Sensitivity)
Q2: My animals seem more sensitive to painful stimuli after receiving buprenorphine. Is this possible?
A: Yes, this is a paradoxical side effect known as opioid-induced hyperalgesia (OIH). Buprenorphine can, under certain conditions, increase sensitivity to pain.[7][9] This phenomenon is thought to be mediated by the activation of the N-methyl-D-aspartate (NMDA) receptor system in the central nervous system.[1][9]
Contributing Factors:
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Ultra-low doses: Very low doses of buprenorphine have been shown to cause immediate hyperalgesia.[9][10]
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Repeated dosing: Loss of analgesic efficacy (tolerance) and subsequent enhanced pain sensitivity can occur with repeated administration.[9]
Management Strategy:
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NMDA Receptor Antagonists: Co-administration of an NMDA receptor antagonist, such as ketamine, has been shown to block or reverse buprenorphine-induced hyperalgesia.[7][9][11]
Experimental Workflow for Managing Hyperalgesia:
Caption: Workflow for addressing suspected buprenorphine-induced hyperalgesia.
Hyperactivity and Other Locomotor Changes
Q3: My mice are showing signs of hyperactivity after buprenorphine administration. Is this a normal side effect?
A: Yes, buprenorphine can cause hyperactivity in mice.[12][13][14][15] This is a known side effect of opioids in this species and can sometimes interfere with pain assessment.
Troubleshooting:
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Dose and Formulation: Hyperactivity has been observed with both standard and extended-release formulations.[12][13] Evaluating the necessity of the current dose may be warranted.
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Timing of Behavioral Studies: If your research involves behavioral assessments, it is crucial to consider the timing of these studies in relation to buprenorphine administration to avoid confounding results.
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Strain Differences: Be aware that the behavioral response to buprenorphine can be strain-dependent.[16][17]
Quantitative Data on Buprenorphine and Locomotor Activity:
| Species | Buprenorphine Dose (mg/kg) | Effect on Locomotor Activity | Reference |
| Mice | 0.1 - 0.5 | Significant increase | [15] |
| Mice (with incisional pain) | 1 (Bup-ER) and 3.25 (Bup-XR) | Subjective observation of hyperactivity in 83% and 75% of mice, respectively. | [12][13] |
| Rats | 0.01 and 0.05 | Significant elevation | [18] |
Automutilation (Self-Injury)
Q4: I have observed an animal causing injury to itself after surgery and buprenorphine administration. What should I do?
A: This behavior is termed automutilation and is a serious, though less common, side effect. It may be associated with altered sensory processing due to the drug.[1]
Immediate Actions:
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Veterinary Consultation: Immediately consult with the veterinary staff. The animal may require intervention to prevent further injury and manage pain effectively.
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Wound Care: Provide appropriate wound care as directed by the veterinarian.
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Environmental Modification: Consider applying a protective collar or bandage to prevent further self-trauma, if appropriate for the species and location of the injury.
Prevention and Management:
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Strain Considerations: Similar to pica, there may be strain-specific predispositions.[1]
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Alternative Analgesics: Discuss alternative analgesic options with your veterinarian, especially for animals that have previously exhibited this behavior.
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Pain Assessment: Ensure that the observed behavior is not a result of inadequate analgesia. A thorough pain assessment is crucial.
Changes in Food and Water Intake
Q5: My animals are not eating or drinking as much after receiving buprenorphine. Is this expected?
A: Yes, a reduction in food and water intake is a potential side effect of buprenorphine.[18][19]
Troubleshooting:
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Monitor Body Weight: Regularly monitor the body weight of the animals as an indicator of their overall health and nutritional status.
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Provide Palatable Food: Offer highly palatable and easily accessible food to encourage eating. Wet mash or gel-based diets can be beneficial.
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Ensure Hydration: As with pica, ensure easy access to water and consider supplemental hydration if necessary.
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Dose and Duration: Be mindful that these effects can be dose-dependent. Use the lowest effective dose for the shortest necessary duration.
Quantitative Data on Buprenorphine's Effect on Food and Water Intake:
| Species | Buprenorphine Dose (mg/kg, SC) | Effect on Food Intake | Effect on Water Intake | Reference |
| Rats | 0.01 and 0.05 | Significant reduction | Little to no effect | [18] |
| Mice (post-osteotomy) | 0.009 mg/ml in drinking water | Negative impact at high concentrations of co-administered tramadol | Negative impact at high concentrations of co-administered tramadol | [20] |
Frequently Asked Questions (FAQs)
Q: Are there specific strains of rats or mice that are more susceptible to these side effects?
A: Yes, research indicates that Sprague-Dawley rats are more prone to developing pica compared to other strains like Lewis rats.[1] Behavioral responses to buprenorphine can also vary between different mouse strains.[21] It is important to consider the known strain sensitivities when designing your study.
Q: How can I differentiate between a side effect of buprenorphine and a sign of post-operative pain?
A: This can be challenging. A thorough understanding of species-specific pain behaviors is essential. If an unexpected behavior emerges after buprenorphine administration and is not a typical sign of pain for the procedure performed, it is more likely to be a drug-related side effect. For example, pica is not a typical pain response. Hyperalgesia can be confirmed through quantitative sensory testing. Consultation with veterinary staff experienced in laboratory animal medicine is highly recommended.
Q: Can I use a different analgesic to avoid these side effects?
A: Yes, alternative analgesics are available. The choice of analgesic will depend on the animal species, the type and severity of pain, and the experimental design. Non-steroidal anti-inflammatory drugs (NSAIDs) or other classes of opioids may be suitable alternatives. A multimodal analgesic approach, combining different drug classes, can also be effective in reducing the required dose of any single agent, potentially minimizing side effects. Always consult with your institution's veterinarian to determine the most appropriate analgesic plan for your study.
Q: Are there different formulations of buprenorphine, and do they have different side effect profiles?
A: Yes, both standard buprenorphine hydrochloride and extended-release formulations are available.[12][13] While extended-release formulations offer the advantage of less frequent handling and dosing, they have also been associated with side effects like hyperactivity in mice.[12][13] The choice of formulation should be based on the specific needs of the study and in consultation with veterinary staff.
Experimental Protocols
Protocol 1: Management of Buprenorphine-Induced Hyperalgesia with Ketamine
Objective: To reverse or prevent hyperalgesia associated with buprenorphine administration in rodents.
Materials:
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Buprenorphine solution
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Ketamine solution (veterinary formulation)
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Sterile saline for dilution
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Appropriate syringes and needles for administration
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Validated pain assessment equipment (e.g., von Frey filaments, thermal plantar test)
Methodology:
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Baseline Pain Assessment: Prior to any drug administration, establish a baseline pain threshold for each animal using a validated method.
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Buprenorphine Administration: Administer buprenorphine at the dose required by the experimental protocol.
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Post-Buprenorphine Pain Assessment: At appropriate time points after buprenorphine administration, reassess the pain threshold to determine if hyperalgesia has developed.
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Ketamine Administration: If hyperalgesia is observed, administer a low dose of ketamine. A study in rats demonstrated that ketamine can reverse buprenorphine-induced hyperalgesia.[7][9] A potential starting dose, based on literature, could be in the range of 1-5 mg/kg, administered intraperitoneally (IP) or subcutaneously (SC). Note: The optimal dose should be determined in consultation with a veterinarian and may require a pilot study.
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Post-Ketamine Pain Assessment: Re-evaluate the pain threshold at time points following ketamine administration to assess the reversal of hyperalgesia.
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Monitoring: Continuously monitor the animals for any adverse effects of the combined drug administration, such as excessive sedation or behavioral changes.
Signaling Pathways
Buprenorphine's Interaction with Opioid Receptors and Downstream Signaling
Buprenorphine exerts its effects through complex interactions with several opioid receptors. It is a partial agonist at the mu-opioid receptor (MOR), an antagonist at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR), and also interacts with the nociceptin/orphanin FQ peptide receptor (NOP).[15]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Animal Resource - University of Rochester Medical Center [urmc.rochester.edu]
- 3. Opioid-NMDA receptor interactions may clarify conditioned (associative) components of opioid analgesic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ethiqaxr.com [ethiqaxr.com]
- 7. Buprenorphine-induced hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pica behavior associated with buprenorphine administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α2δ-1–Bound NMDA Receptors Mediate Morphine-induced Hyperalgesia and Analgesic Tolerance by Potentiating Glutamatergic Input in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analgesia - Buprenorphine ER (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 14. Lack of adverse effects during a target animal safety trial of extended-release buprenorphine in Fischer 344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Buprenorphine | VCA Animal Hospitals [vcahospitals.com]
- 17. ospinamedical.com [ospinamedical.com]
- 18. Kappa Opioid Signaling at the Crossroads of Chronic Pain and Opioid Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitogen-Activated Protein Kinase Signaling Mediates Opioid-induced Presynaptic NMDA Receptor Activation and Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Administration of Extended Release (ER) Buprenorphine [ohiostateresearch.knowledgebase.co]
- 21. scispace.com [scispace.com]
Technical Support Center: Optimizing Buprenorphine Hydrochloride Dosing for Sustained Analgesia in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with buprenorphine hydrochloride for sustained analgesia in mice.
Frequently Asked Questions (FAQs)
Q1: What are the recommended dosing intervals for different buprenorphine formulations in mice?
A1: Dosing intervals for buprenorphine in mice are highly dependent on the formulation used. Standard this compound (Bup-HCl) has a short duration of action, necessitating more frequent administration compared to sustained-release (Bup-SR) or extended-release (Bup-XR) formulations.[1][2][3]
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Buprenorphine HCl (Standard Formulation): Typically requires administration every 4 to 12 hours to maintain therapeutic levels.[1][2][4] However, some studies suggest its efficacy may be as short as 4 hours in certain mouse strains.[1]
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Sustained-Release Buprenorphine (e.g., Bup-SR LAB): Designed to provide analgesia for up to 72 hours from a single subcutaneous injection.[5][6]
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Extended-Release Buprenorphine (e.g., Ethiqa XR™): Also provides analgesia for up to 72 hours.[7] Institutional guidelines may recommend a 48-hour dosing interval for mice.[8]
Q2: What is the therapeutic plasma concentration of buprenorphine in mice?
A2: A plasma buprenorphine concentration of at least 1.0 ng/mL is generally accepted as the therapeutic threshold for adequate pain relief in rodents.[9] However, some studies have cited a range of 0.5 ng/mL to 1.0 ng/mL as the analgesic threshold.[2]
Q3: How do the pharmacokinetics of sustained-release (SR) and extended-release (XR) buprenorphine compare in mice?
A3: Both SR and XR formulations of buprenorphine are designed to maintain therapeutic plasma concentrations for up to 72 hours.[9] However, the peak plasma concentration (Cmax) of the XR formulation is typically 3 to 4 times greater than that of the SR formulation, primarily due to a higher dose concentration.[9][10] Despite this difference in Cmax, the half-life and clearance of the two formulations are similar.[9][10]
Q4: What are the common side effects of buprenorphine in mice?
A4: Common side effects of buprenorphine in mice can include:
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Respiratory depression: This is a primary concern, especially when used in combination with other central nervous system depressants like injectable anesthetics (e.g., ketamine-xylazine).[7]
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Changes in motor activity: Increased activity or hyperactivity has been observed, which could confound behavioral studies.[11] Conversely, lethargy or drowsiness can also occur.[12]
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Gastrointestinal effects: Opioids can alter gastrointestinal motility, potentially leading to decreased appetite, weight loss, or constipation.[13]
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Pica: The consumption of non-nutritive substances, such as bedding, has been reported, particularly in rats at higher doses.[13]
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Injection site reactions: Some formulations, particularly older sustained-release versions, have been associated with skin irritation or lesions at the injection site.[5][6]
Q5: How should this compound be stored?
A5: this compound should be stored in a cool, dark, and dry place, protected from light and excessive heat (over 104 °F or 40 °C).[14][15][16] It is stable under normal storage conditions.[15] For diluted solutions, storage in glass vials is recommended over plastic syringes, as the concentration can decline rapidly in plastic.[17] Diluted buprenorphine in glass vials can remain stable for up to 180 days when refrigerated or at room temperature.[18][17] Some sustained-release formulations no longer require refrigeration.[5]
Troubleshooting Guides
Issue 1: Inadequate Analgesia or Shorter than Expected Duration
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing Interval | For standard Bup-HCl, the duration of action can be as short as 4 hours.[1] Consider decreasing the dosing interval to every 4-8 hours.[8] For sustained-release formulations, ensure the correct formulation and dosage for a 72-hour effect are being used.[5][6] |
| Strain-Specific Differences | Analgesic efficacy of buprenorphine can vary between mouse strains.[1][19] It may be necessary to conduct a pilot study to determine the optimal dose and dosing interval for the specific strain being used. |
| Improper Drug Storage or Handling | Ensure buprenorphine solutions are stored according to recommendations (cool, dark, in glass vials for diluted solutions).[14][17] Avoid diluting sustained-release formulations, as this can disrupt the delivery mechanism.[5] |
| Drug Adsorption to Plastic | Storing diluted buprenorphine in plastic syringes can lead to a significant decrease in concentration.[18][17] Use glass vials for storage. |
Issue 2: Adverse Events Observed in Mice
| Observed Adverse Event | Troubleshooting Step |
| Respiratory Depression | This is a known side effect of opioids.[7] If using injectable anesthetics, consider reducing the dose of the sedative component (e.g., xylazine).[7] Ensure animals are closely monitored post-administration. |
| Hyperactivity or Lethargy | Buprenorphine can alter motor activity.[11][12] If these behavioral changes interfere with experimental endpoints, consider alternative analgesics or adjust the timing of behavioral testing. |
| Injection Site Reactions | Ensure proper subcutaneous injection technique. Some newer sustained-release formulations have been developed to reduce skin irritation.[6] Wiping the needle with an alcohol swab before injection can help remove drug residue from the needle.[5] |
| Weight Loss | Monitor food and water intake and body weight daily.[13] Provide supplemental hydration (e.g., subcutaneous fluids) if necessary.[13] Ensure palatable food is easily accessible. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Buprenorphine Formulations in Mice
| Parameter | Buprenorphine HCl (IV) | Sustained-Release (SR) | Extended-Release (XR) |
| Dose | 2.4 mg/kg | 1 mg/kg | 3.25 mg/kg |
| Route | Intravenous | Subcutaneous | Subcutaneous |
| Peak Plasma Concentration (Cmax) | - | 3.8 ± 0.5 ng/mL | 13.5 ± 1.9 ng/mL |
| Time to Peak (Tmax) | - | 6 h | 6 h |
| Half-life (T½) | 0.239/h (terminal) | 37.8 h | 40.3 h |
| Clearance | 4.3 L/h/kg | 5.1 µL/h/kg | 5.1 µL/h/kg |
| Area Under the Curve (AUC) | 559 µg/L*h | - | - |
| Data from different studies and mouse strains. Direct comparison should be made with caution.[10][20] |
Table 2: Recommended Dosing for Different Buprenorphine Formulations in Mice
| Formulation | Dose | Route | Frequency |
| Buprenorphine HCl | 0.05 - 0.1 mg/kg | SQ or IP | Every 4-12 hours[4][8] |
| Sustained-Release (Bup-SR LAB) | 1.0 mg/kg | SQ | Every 72 hours[4][5] |
| Extended-Release (Ethiqa XR™) | 3.25 mg/kg | SQ | Every 72 hours[7] |
Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Analgesia
This protocol assesses the analgesic effect of buprenorphine by measuring the latency of a mouse's response to a thermal stimulus.[21][22]
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Apparatus: A hot plate analgesia meter with a heated metal plate maintained at a constant temperature (typically 55 ± 0.5°C) and an enclosure to confine the mouse.[22]
-
Acclimatization: Allow mice to acclimatize to the testing room for at least 30 minutes before the experiment.[22]
-
Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Record the latency to the first sign of pain, such as licking a hind paw or jumping.[22] A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[22]
-
Drug Administration: Administer buprenorphine or vehicle control via the desired route (e.g., subcutaneous).
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 120 minutes), repeat the hot plate test to measure the response latency.
-
Data Analysis: An increase in the response latency compared to baseline or the vehicle control group indicates an analgesic effect.[21]
Protocol 2: Tail-Flick Test for Thermal Analgesia
This protocol measures the latency of the tail-flick reflex in response to a focused heat source.[23][24]
-
Apparatus: A tail-flick meter that directs a high-intensity light beam onto the mouse's tail.[23]
-
Restraint: Gently restrain the mouse, allowing the tail to be exposed to the heat source.
-
Baseline Measurement: Position the tail over the heat source and start the timer. The timer stops automatically when the mouse flicks its tail. Record the latency.
-
Drug Administration: Administer buprenorphine or vehicle control.
-
Post-treatment Measurement: Repeat the tail-flick test at specified intervals after drug administration.
-
Data Analysis: A longer latency to tail flick indicates analgesia.
Protocol 3: Acetic Acid Writhing Test for Visceral Pain
This test induces visceral pain and is used to evaluate peripheral analgesic activity.[25][26]
-
Acclimatization: Place mice in individual observation chambers to allow for acclimatization.
-
Drug Administration: Administer buprenorphine or vehicle control (e.g., 30 minutes before the acetic acid injection).
-
Induction of Writhing: Inject a solution of acetic acid (e.g., 0.6%) intraperitoneally.
-
Observation: Immediately after the injection, start a timer and count the number of writhes (characteristic stretching behavior) over a defined period (e.g., 20 minutes).[26]
-
Data Analysis: A reduction in the number of writhes in the buprenorphine-treated group compared to the control group indicates an analgesic effect.[25]
Visualizations
Caption: Workflow for assessing buprenorphine analgesia.
Caption: Decision tree for buprenorphine formulation selection.
References
- 1. Pharmacokinetics and Efficacy of a Long-lasting, Highly Concentrated Buprenorphine Solution in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Buprenorphine Concentrations and Behavioral Activity in Mice After a Single Subcutaneous Injection of Simbadol, Buprenorphine SR-LAB, or Standard Buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duration of Action of Sustained-Release Buprenorphine in 2 Strains of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcra.emory.edu [rcra.emory.edu]
- 5. brl.uic.edu [brl.uic.edu]
- 6. research.uky.edu [research.uky.edu]
- 7. Animal Resource - University of Rochester Medical Center [urmc.rochester.edu]
- 8. animalcare.umich.edu [animalcare.umich.edu]
- 9. ethiqaxr.com [ethiqaxr.com]
- 10. Pharmacokinetics of Sustained-release and Extended-release Buprenorphine in Mice after Surgical Catheterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of 3 Buprenorphine Formulations for the Attenuation of Hypersensitivity after Plantar Incision in Immunodeficient NSG Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ethiqaxr.com [ethiqaxr.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. helpmegetoffdrugs.com [helpmegetoffdrugs.com]
- 15. research.fiu.edu [research.fiu.edu]
- 16. americanregent.com [americanregent.com]
- 17. Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics of buprenorphine after intravenous administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. benchchem.com [benchchem.com]
- 23. Tail flick test - Wikipedia [en.wikipedia.org]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
minimizing variability in experimental results with buprenorphine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving buprenorphine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in experiments using this compound?
A1: Variability in experimental outcomes with this compound can arise from several factors, including:
-
Physicochemical Instability: The compound is sensitive to light and can undergo oxidative degradation[1][2]. Its solubility is also pH-dependent, which can affect its concentration in solution[3].
-
Formulation and Storage: The stability of this compound solutions is highly influenced by the storage container and temperature. For instance, diluted solutions are more stable in glass vials compared to plastic syringes, where significant loss of the active ingredient can occur[4][5].
-
Route of Administration: The bioavailability of buprenorphine varies significantly depending on the administration route. Intravenous and intramuscular injections result in 100% bioavailability, while sublingual and buccal routes show considerably lower and more variable absorption[1][6][7].
-
Analytical Methods: The choice of analytical method for quantifying buprenorphine and its metabolites can impact results. Techniques like HPLC, LC-MS/MS, and GC-MS offer different levels of sensitivity and specificity[8][9][10].
-
Biological Factors: High inter-individual variability in pharmacokinetics has been widely reported[6][7]. Genetic factors, such as polymorphisms in the mu-opioid receptor gene (OPRM1), can also influence the behavioral effects of the drug[11].
Q2: How should I prepare and store this compound solutions to ensure stability and consistency?
A2: To maintain the stability and consistency of your this compound solutions, follow these guidelines:
-
Use appropriate containers: Store diluted solutions in glass vials rather than plastic syringes to prevent adsorption and degradation of the compound[4][5].
-
Protect from light: this compound degrades in the presence of light. Always store solutions in amber-colored vials or protect them from light by wrapping the container in foil[1][12][13].
-
Control temperature: While some diluted preparations are stable at room temperature for a period, refrigeration is generally recommended for longer-term storage to minimize degradation[4][5][14]. Always refer to specific stability studies for your particular formulation and storage conditions.
-
Aseptic Technique: When preparing dilutions, always use sterile supplies and aseptic techniques to prevent microbiological contamination, especially for in vivo studies[4].
-
pH consideration: Be mindful of the pH of your solution, as buprenorphine's solubility is pH-dependent. Acidic conditions can increase its aqueous solubility[3]. The pH of diluted solutions should remain stable over time; a pH of 6 has been reported for diluted samples[4].
Q3: Which route of administration is best for minimizing variability in animal studies?
A3: For preclinical animal studies where minimizing variability is critical, intravenous (IV) or subcutaneous (SC) administration is recommended. These routes bypass the complexities of absorption associated with oral or sublingual administration, leading to more consistent bioavailability[6][15]. While subcutaneous injection can have a longer time to peak plasma concentration compared to IV, it can provide sustained and measurable plasma levels[15][16]. Extended-release subcutaneous formulations are also available and are designed to provide steady plasma concentrations over a prolonged period[17][18].
Troubleshooting Guides
Issue 1: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent dosing techniques. For oral or sublingual dosing, monitor for complete administration and prevent spillage. For injections, verify the correct volume and site of administration. Consider using intravenous or subcutaneous routes for more predictable bioavailability[6][7]. |
| Improper Solution Preparation/Storage | Prepare fresh solutions for each experiment or validate the stability of stored solutions. Store diluted buprenorphine in glass vials and protect from light[4][5]. Verify the concentration of the dosing solution before each experiment using a validated analytical method. |
| Biological Variability | Use age- and weight-matched animals from a reputable supplier. Consider the genetic background of the animals, as this can influence drug metabolism and response[11]. Increase the number of animals per group to improve statistical power. |
| Inaccurate Sample Collection/Processing | Standardize blood sampling times and techniques. Process and store plasma/serum samples consistently to prevent degradation of buprenorphine and its metabolites. |
Issue 2: Poor Reproducibility in In Vitro Assays (e.g., Receptor Binding, Cell-Based Assays)
| Potential Cause | Troubleshooting Step |
| Inaccurate Drug Concentration | Prepare fresh dilutions from a validated stock solution for each experiment. Buprenorphine can adsorb to plastic, so use low-binding labware where possible[4]. Confirm the concentration of your working solutions. |
| Degradation of Buprenorphine | Protect all solutions from light during the experiment[1]. Minimize the time solutions are kept at room temperature. |
| Assay Conditions | Optimize and standardize all assay parameters, including incubation times, temperatures, and buffer composition. Ensure the pH of the assay buffer is appropriate and consistent, as buprenorphine's properties can be pH-dependent[3]. |
| Cell Line/Receptor Preparation Variability | Use cells with a consistent passage number. Ensure uniform receptor expression levels in your preparations. |
Data Presentation
Table 1: Bioavailability of Buprenorphine by Route of Administration
| Route of Administration | Bioavailability | Key Considerations | Reference |
| Intravenous (IV) / Intramuscular (IM) | 100% | Provides the most consistent and predictable systemic exposure. | [1][6] |
| Subcutaneous (SC) | High | Slower absorption compared to IV, can provide sustained release. | [6][15] |
| Sublingual | ~30% | High inter-individual variability. | [1][7] |
| Buccal | ~65% | Higher bioavailability than sublingual but still variable. | [1] |
| Transdermal | Variable | Provides prolonged, steady-state concentrations. | [1][19] |
| Oral | Very Low | Extensive first-pass metabolism leads to poor bioavailability. | [6][20][21] |
Table 2: Stability of Diluted this compound (0.03 mg/mL) in Different Storage Conditions
| Storage Container | Temperature | Duration | Remaining Concentration | Reference |
| Glass Vials | Refrigerated | 180 days | >90% | [4][5] |
| Glass Vials | Room Temperature | 180 days | >90% | [4][5] |
| Plastic Syringes | Refrigerated | 180 days | ~72% | [4][5] |
| Plastic Syringes | Room Temperature | 180 days | ~17% | [4][5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Buprenorphine Quantification
This protocol is a general guideline based on methodologies described in the literature[8][22]. Specific parameters may need to be optimized for your equipment and samples.
-
Sample Preparation:
-
For plasma/serum samples, perform a protein precipitation step (e.g., with acetonitrile) followed by solid-phase extraction (SPE) for sample clean-up and concentration[10].
-
For in vitro samples or formulations, dilute with the mobile phase to a concentration within the standard curve range.
-
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., Supelcosil C-8, 5 µm, 4.6 x 250 mm)[22].
-
Mobile Phase: A mixture of an acetate (B1210297) buffer and acetonitrile (B52724) is common. For example, 80% 0.05 M acetate buffer with 0.002 M tetrabutylammonium (B224687) dihydrogen phosphate (B84403) and 20% acetonitrile[22]. The mobile phase composition should be optimized for best peak shape and resolution.
-
Flow Rate: Typically 1.0 - 1.5 mL/min[22].
-
Detection: UV detection at approximately 285-290 nm or fluorescence detection for higher sensitivity[8]. Electrochemical detection is another sensitive option[15].
-
-
Quantification:
-
Prepare a standard curve with known concentrations of this compound.
-
The concentration of buprenorphine in the samples is determined by comparing the peak area to the standard curve[22].
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Buprenorphine and Metabolite Quantification
LC-MS/MS offers high sensitivity and specificity and is suitable for analyzing biological samples with low concentrations of buprenorphine and its metabolites, such as norbuprenorphine[9][13].
-
Sample Preparation:
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for buprenorphine (and its metabolites and internal standard) and then monitoring for a specific product ion after fragmentation.
-
-
Quantification:
-
An internal standard (e.g., a deuterated analog of buprenorphine) should be used to correct for matrix effects and variations in extraction and ionization.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Visualizations
Caption: Workflow for Minimizing Variability in Buprenorphine Experiments.
Caption: Key Factors Contributing to Variability in Buprenorphine Research.
References
- 1. Buprenorphine - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buprenorphine Pharmacology Review: Update on Transmucosal and Long-Acting Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated Method for the Quantification of Buprenorphine in Postmortem Blood Using Solid-Phase Extraction and Two-Dimensional Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic variation in the behavioral effects of buprenorphine in female mice derived from a murine model of the OPRM1 A118G polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pfizermedical.com [pfizermedical.com]
- 13. Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mpca.net [mpca.net]
- 15. [Pharmacokinetics of buprenorphine in subcutaneous administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of low-dose and high-dose buprenorphine in cats after rectal administration of different formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Novel Formulations of Buprenorphine for Treatment of Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buprenorphine and its formulations: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improving the oral bioavailability of buprenorphine: an in-vivo proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. kinampark.com [kinampark.com]
Technical Support Center: Stability of Diluted Buprenorphine Hydrochloride Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of diluted buprenorphine hydrochloride solutions for injection.
Frequently Asked Questions (FAQs)
Q1: What is the recommended diluent for this compound for injection?
For accurate dosing, particularly in laboratory animals, this compound is often diluted.[1] A common practice is a 10-fold or 20-fold dilution using sterile diluents like saline.[1][2] Specifically, 0.9% bacteriostatic saline and 0.9% sodium chloride injection have been successfully used in stability studies.[1][3] When preparing solutions for neonatal patients, it is crucial to use preservative-free diluents like 0.9% sodium chloride injection, as bacteriostatic saline contains benzyl (B1604629) alcohol which can be harmful.[3]
Q2: How should I store diluted this compound solutions?
Diluted buprenorphine solutions should be stored protected from light in appropriate containers.[1][4][5] The choice of storage container is critical to maintaining the stability of the solution.
Q3: What type of container is best for storing diluted this compound?
Studies have shown a significant difference in stability between solutions stored in glass vials versus plastic syringes. Diluted buprenorphine stored in glass vials maintains over 90% of its initial concentration for up to 180 days at both refrigerated and room temperatures.[1][6] Conversely, storage in plastic syringes leads to a rapid and substantial loss of buprenorphine concentration.[1][6] Therefore, storing diluted buprenorphine in glass vials is strongly recommended, while storage in plastic syringes is inadvisable.[1][6]
Q4: What is the shelf-life of diluted this compound solutions?
When diluted 1:10 with sterile bacteriostatic saline and stored in glass vials protected from light, this compound solutions are chemically and microbiologically stable for up to 180 days at both refrigerated and room temperatures.[1] For a compounded 0.075 mg/mL sublingual solution diluted with 0.9% sodium chloride and stored in polyethylene (B3416737) terephthalate (B1205515) bottles or polypropylene (B1209903) oral syringes, stability has been demonstrated for up to 14 days under refrigeration.[3]
Q5: Does temperature affect the stability of diluted this compound?
When stored in glass vials, diluted this compound is stable for up to 180 days at both refrigerated (5.5 ± 4.0 °C) and room temperature (21.4 ± 3.2 °C).[1] However, when stored in plastic syringes, the degradation is more rapid at room temperature compared to refrigeration.[1][6]
Q6: Is the diluted solution susceptible to microbial contamination?
In a study where this compound was diluted 1:10 with sterile bacteriostatic saline using aseptic techniques, the solutions remained microbiologically stable with no bacterial or fungal growth for up to 180 days.[1][6]
Troubleshooting Guide
Issue: I am seeing a rapid decrease in the concentration of my diluted buprenorphine solution.
Possible Causes and Solutions:
-
Inappropriate Storage Container: Storing diluted buprenorphine in plastic syringes can lead to a significant and rapid loss of concentration.[1][6]
-
Light Exposure: Buprenorphine is sensitive to light, which can cause degradation.[4][7]
-
Incorrect Diluent: While saline is a common diluent, the presence of certain excipients or an inappropriate pH could potentially affect stability.
Issue: I observed particulate matter in my diluted buprenorphine solution.
Possible Causes and Solutions:
-
Precipitation: Changes in pH or temperature, or interaction with the container, could cause the drug to precipitate. A compounded 3 mg/mL buccal solution stored at room temperature showed some white particulate matter in the container threads after 21 days.[8]
-
Solution: Visually inspect the solution before each use. If particulate matter is observed, the solution should be discarded. Ensure the pH of the final solution is within an acceptable range (typically between 4.0 and 6.0).
-
-
Incompatibility: If other drugs are mixed with the buprenorphine solution, this could lead to incompatibilities and precipitation.
-
Solution: Do not mix diluted buprenorphine with other medications unless their compatibility is well-established.
-
Data Presentation
Table 1: Chemical Stability of 1:10 Diluted this compound in Different Storage Conditions
| Storage Container | Temperature | Duration (Days) | Remaining Concentration | Reference |
| Glass Vials | Refrigerated | 180 | >90% | [1] |
| Glass Vials | Room Temperature | 180 | >90% | [1] |
| Plastic Syringes | Refrigerated | 30 | 89.3% ± 1.7% | [1] |
| Plastic Syringes | Room Temperature | 30 | 60.5% ± 2.9% | [1] |
| Plastic Syringes | Refrigerated | 180 | 72.0% ± 1.7% | [1] |
| Plastic Syringes | Room Temperature | 180 | 17.3% ± 2.9% | [1] |
Experimental Protocols
Protocol 1: Preparation of Diluted this compound Solution (1:10)
Materials:
-
This compound injection (0.3 mg/mL)[1]
-
0.9% Bacteriostatic saline[1]
-
Sterile 10 mL glass vials[1]
-
Sterile syringes and needles
-
Aseptic work environment (e.g., laminar flow hood)
Procedure:
-
Using aseptic technique, draw 1 mL of this compound (0.3 mg/mL) into a sterile syringe.[4]
-
Transfer the this compound into a sterile 10 mL glass vial.[4]
-
Using a new sterile syringe, draw 9 mL of 0.9% bacteriostatic saline.[4]
-
Add the saline to the glass vial containing the this compound.[4]
-
Gently agitate the vial to ensure a homogenous solution.
-
Label the vial with the drug name, final concentration (0.03 mg/mL), preparation date, and expiration date.[4]
-
Store the vial protected from light at either refrigerated or room temperature.[4]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing
This is a representative HPLC method based on published studies.[3][9] Specific parameters may need to be optimized for your equipment and specific formulation.
Instrumentation:
-
HPLC system with UV or Mass Spectrometry (MS) detector
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 75 mm length, 4.6 mm internal diameter, 3.5-μm particle size)[9]
-
Mobile Phase:
-
Flow Rate: 0.8 mL/min[3]
-
Injection Volume: 50 µL[3]
-
Detector Wavelength: 280 nm (for UV detection)[3]
-
Column Temperature: 30°C[9]
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of known this compound concentrations in the mobile phase.
-
Sample Preparation: Dilute the stored samples of this compound solution with the mobile phase to fall within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Determine the concentration of buprenorphine in the samples by comparing the peak areas to the calibration curve. Stability is generally defined as retaining at least 90% of the initial concentration.[3]
Visualizations
Caption: Workflow for a typical stability study of diluted this compound.
Caption: Troubleshooting logic for decreased concentration of diluted buprenorphine.
References
- 1. Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jppt [jppt.kglmeridian.com]
- 4. utoledo.edu [utoledo.edu]
- 5. pfizermedical.com [pfizermedical.com]
- 6. Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buprenorphine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Buprenorphine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of buprenorphine hydrochloride under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in forced degradation studies of this compound?
A1: Forced degradation studies for this compound typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its stability and identify potential degradation products.[1][2][3][4]
Q2: What is the expected level of degradation in these studies?
A2: The goal is to achieve a meaningful level of degradation, generally in the range of 5-20%, to ensure that the stability-indicating method is effective without degrading the molecule excessively.[5] Complete degradation has been observed under certain acidic conditions.[2]
Q3: What are the most common analytical techniques used to analyze the stressed samples?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques.[1][2][3] These methods are capable of separating buprenorphine from its degradation products and providing information about their identity.
Q4: How can I ensure my analytical method is "stability-indicating"?
A4: A stability-indicating method is one that can accurately and selectively quantify the intact drug in the presence of its degradation products, excipients, and other potential impurities.[3] Validation of the method according to ICH guidelines is crucial and involves demonstrating specificity, linearity, accuracy, precision, and robustness.[1]
Q5: Where can I find information on the known degradation products of buprenorphine?
A5: Several studies have reported the formation of various degradation peaks under different stress conditions.[2][6] However, the complete structural elucidation of all degradation products can be challenging and may require advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
HPLC Method Development and Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor resolution between buprenorphine and degradation peaks. | - Inappropriate mobile phase composition (pH, organic modifier ratio).- Column degradation or selection of a non-optimal column.- High sample load.[7] | - Optimize the mobile phase pH and the ratio of organic solvent to buffer.- Try a different column chemistry (e.g., C18, C8) or a column with a different particle size.- Reduce the injection volume or the concentration of the sample. |
| Peak tailing for the buprenorphine peak. | - Presence of active sites on the column packing material.- Incompatibility between the sample solvent and the mobile phase.- Column overload. | - Use a mobile phase with a suitable pH to ensure the analyte is in a single ionic form.- Add a competing base to the mobile phase.- Dissolve the sample in the mobile phase if possible. |
| Broad peaks. | - Column contamination or aging.- Large injection volume or a strong sample solvent.- Extra-column volume effects. | - Flush the column with a strong solvent or replace it if necessary.- Reduce the injection volume.- Ensure all tubing and connections are optimized for minimal dead volume. |
| Baseline noise or drift. | - Air bubbles in the detector or pump.- Contaminated mobile phase or column.- Fluctuations in detector lamp intensity or temperature. | - Degas the mobile phase thoroughly.- Flush the system with a clean, strong solvent.- Allow the detector lamp to warm up properly and ensure a stable column temperature. |
| Inconsistent retention times. | - Fluctuations in mobile phase composition or flow rate.- Changes in column temperature.- Column equilibration issues. | - Ensure the mobile phase is well-mixed and the pump is delivering a consistent flow rate.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the mobile phase before injecting samples. |
Stress Condition Optimization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or very little degradation observed. | - Stress conditions are too mild (concentration of stressor, temperature, or duration of exposure is insufficient). | - Increase the concentration of the acid, base, or oxidizing agent.- Increase the temperature for thermal degradation.- Extend the duration of exposure to the stress condition. |
| Complete or excessive degradation of buprenorphine. | - Stress conditions are too harsh. | - Decrease the concentration of the stressor.- Lower the temperature.- Reduce the exposure time.[2] |
| Poor reproducibility of degradation profiles. | - Inconsistent sample preparation.- Fluctuations in experimental conditions (e.g., temperature, light intensity). | - Ensure accurate and consistent preparation of all samples and stressor solutions.- Precisely control the temperature and light exposure for thermal and photolytic studies. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these based on their specific drug product and analytical method.
Acidic and Alkaline Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Application:
-
Incubation: Heat the solutions at a controlled temperature (e.g., 60°C to 80°C) for a specified duration (e.g., 1 to 24 hours).[3]
-
Neutralization: After the incubation period, cool the solutions to room temperature and neutralize the acidic solution with a suitable base (e.g., NaOH) and the alkaline solution with a suitable acid (e.g., HCl).
-
Analysis: Dilute the neutralized solutions to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC or LC-MS method.
Oxidative Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described above.
-
Stress Application: Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% to 30% H₂O₂).[2][3]
-
Incubation: Store the solution at room temperature or a slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 1 to 24 hours).[1][3]
-
Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze immediately.
Thermal Degradation
-
Sample Preparation: Place the solid drug substance or the drug product in a thermostatically controlled oven.
-
Stress Application: Expose the sample to a high temperature (e.g., 60°C to 80°C) for a specified duration (e.g., 24 hours to several days).[3]
-
Analysis: After exposure, allow the sample to cool to room temperature. Prepare a solution of the stressed sample at a known concentration and analyze.
Photolytic Degradation
-
Sample Preparation: Place the drug substance or product in a transparent container.
-
Stress Application: Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3] A control sample should be protected from light.
-
Analysis: After exposure, prepare a solution of the stressed and control samples at a known concentration and analyze.
Data Presentation
Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Reference |
| Acidic Hydrolysis | 1 M HCl | 90°C | 1 hour | Complete | [2] |
| 0.05 M HCl | 60°C | 1 hour | 2.42% | ||
| 10 N HCl | 80°C | 2 hours | Significant | [3] | |
| Alkaline Hydrolysis | 1 M NaOH | 90°C | 1 hour | Significant | [2] |
| 0.05 M NaOH | 60°C | 1 hour | 3.59% | ||
| 5 N NaOH | 80°C | 2 hours | Significant | [3] | |
| Oxidative Degradation | 30% H₂O₂ | 90°C | 1 hour | Significant | [2] |
| 30% H₂O₂ | 60°C | 1 hour | 20.99% | [1] | |
| 30% H₂O₂ | 80°C | 2 hours | Significant | [3] | |
| Thermal Degradation | Solid State | 80°C | 3 days | Significant | [3] |
| Solution | 60°C | - | 1.35% | [1] | |
| Photolytic Degradation | Sunlight | Ambient | 5 hours | 0.02% | [1] |
| 1.2 million lux hours | - | - | Significant | [3] |
Note: "Significant" indicates that the original study reported notable degradation but did not provide a specific percentage.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
This diagram outlines the key stages of a forced degradation study, from initial planning and stress application to sample analysis and data evaluation. It also highlights critical feedback loops for troubleshooting and optimizing experimental conditions and analytical methods.
References
- 1. japsonline.com [japsonline.com]
- 2. Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. uspnf.com [uspnf.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
overcoming matrix effects in LC-MS/MS analysis of buprenorphine hydrochloride
Welcome to the technical support center for the LC-MS/MS analysis of buprenorphine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, with a specific focus on mitigating matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing significant signal suppression for buprenorphine in my plasma samples. What are the likely causes and how can I fix this?
A1: Signal suppression in plasma samples is a common manifestation of matrix effects, primarily caused by co-eluting endogenous components like phospholipids (B1166683).[1][2][3] Here’s a systematic approach to troubleshoot this issue:
-
Sample Preparation: The most critical step to address matrix effects is rigorous sample cleanup.[4][5]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and may lead to significant ion suppression.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT.[6][7] Experiment with different organic solvents (e.g., ethyl acetate, methyl t-butyl ether) and pH conditions to optimize the extraction of buprenorphine while leaving interfering substances behind.[8]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix components.[7][9][10] Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for enhanced selectivity.[10]
-
-
Chromatographic Separation: Optimize your LC method to separate buprenorphine from the region where matrix components elute.[4][11][12]
-
Gradient Elution: Employ a gradient elution that starts with a low percentage of organic solvent to allow polar interferences to elute first, followed by a ramp to elute buprenorphine.[8][13]
-
Column Choice: A C18 column is commonly used for buprenorphine analysis.[8][9][13] Consider a column with a smaller particle size for better resolution.
-
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as buprenorphine-d4, is the gold standard for compensating for matrix effects.[3][6][14] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a reliable means of correction.
Q2: My buprenorphine peak shape is poor (e.g., tailing or fronting). What could be the cause and what are the solutions?
A2: Poor peak shape can be attributed to several factors, including interactions with the analytical column and inappropriate mobile phase conditions.
-
Column Issues:
-
Secondary Interactions: Buprenorphine, being a basic compound, can interact with residual silanols on the silica-based column, leading to peak tailing. Using a column with end-capping or a hybrid particle technology can minimize these interactions.
-
Metal Interactions: In some cases, analytes can interact with the metal surfaces of the HPLC column, causing poor peak shape and ion suppression.[15] If other troubleshooting steps fail, consider using a metal-free column.[15]
-
-
Mobile Phase pH: The pH of the mobile phase plays a crucial role.
-
Acidic pH: Using a mobile phase with a low pH (e.g., containing formic acid or ammonium (B1175870) formate) ensures that buprenorphine is consistently protonated, which generally leads to better peak shape on reversed-phase columns.[8]
-
Alkaline pH: Some studies have reported improved retention and peak shape at a higher pH (e.g., pH 10.2 with ammonium formate), which can also aid in the removal of phospholipids.[8] However, be cautious as high pH can degrade silica-based columns over time.[8]
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
Q3: I am seeing high variability in my results between different batches of plasma. How can I improve reproducibility?
A3: High variability between different biological matrix lots is a classic indicator of relative matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability between samples.[3][14] Buprenorphine-d4 is a commonly used SIL-IS.[6]
-
Evaluate Different Matrix Lots: During method development and validation, it is essential to evaluate the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[3]
-
Optimize Sample Preparation: A more rigorous sample preparation method, such as SPE, can help to remove the variable components between different matrix lots, leading to improved reproducibility.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to minimize matrix effects for buprenorphine analysis in plasma?
A1: While the "best" technique can depend on the required sensitivity and available equipment, Solid-Phase Extraction (SPE) generally provides the cleanest extracts and thus minimizes matrix effects most effectively for buprenorphine analysis in plasma.[7][9][10] Liquid-Liquid Extraction (LLE) is also a good option and is often more cost-effective than SPE.[6][8] Protein precipitation is the simplest method but is most prone to significant matrix effects due to insufficient removal of phospholipids.[1][2]
Q2: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of buprenorphine?
A2: Yes, the use of a SIL-IS, such as buprenorphine-d4, is highly recommended and considered the gold standard for accurate and precise quantification of buprenorphine in complex biological matrices.[3][6][14] A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects and any variations in the extraction process or instrument response, thereby providing reliable correction and leading to more accurate results.[14]
Q3: How can I quantitatively assess the matrix effect for my buprenorphine assay?
A3: The matrix effect can be quantitatively assessed using the post-extraction spike method.[3] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same concentration of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on buprenorphine analysis, highlighting the impact of different sample preparation methods on recovery and matrix effects.
Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Methods in Plasma
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction | Buprenorphine | 81.8 - 88.8 | 95.6 - 97.4 | [7] |
| Norbuprenorphine (B1208861) | 77.0 - 84.6 | 94.0 - 96.9 | [7] | |
| Protein Precipitation | Buprenorphine | >95 | ≤11 | [13] |
| Liquid-Liquid Extraction | Buprenorphine | >63 | IS-normalized MF: 0.96-1.33 | [6] |
| Norbuprenorphine | >63 | IS-normalized MF: 0.96-1.33 | [6] |
Table 2: Recovery Data from Various Biological Matrices
| Sample Preparation Method | Biological Matrix | Analyte | Recovery (%) | Reference |
| Online SPE | Urine | Buprenorphine | 93.6 - 102.2 | [16] |
| Norbuprenorphine | 93.6 - 102.2 | [16] | ||
| Buprenorphine-3-β-d-glucuronide | 93.6 - 102.2 | [16] | ||
| Norbuprenorphine-3-β-d-glucuronide | 93.6 - 102.2 | [16] | ||
| Liquid-Liquid Extraction | Rabbit Plasma | Buprenorphine | 98.7 - 109.0 | [17] |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in buprenorphine analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is based on a method for the simultaneous quantification of buprenorphine and norbuprenorphine.[6]
-
Sample Preparation:
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (buprenorphine-d4).
-
Add 100 µL of 0.1 M sodium carbonate buffer (pH 9.0).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of a mixture of n-butyl chloride and acetonitrile (B52724) (90:10, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) from Whole Blood
This protocol is adapted from a method for the determination of buprenorphine and norbuprenorphine in whole blood.[10]
-
Sample Pre-treatment:
-
To 0.5 mL of whole blood, add the internal standard (buprenorphine-d4).
-
Add 2.0-2.5 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).
-
Vortex and then centrifuge to pellet the solids.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) with 0.5 mL of methanol (B129727), followed by 0.5 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 x 2 mL of 2% formic acid.
-
Wash the cartridge with 3 mL of a mixture of 70:30 (v/v) methanol and 2% formic acid.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 2 x 0.5 mL of freshly prepared 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the analysis of buprenorphine.
Caption: A generalized experimental workflow for the LC-MS/MS analysis of buprenorphine.
Caption: A decision tree for troubleshooting matrix effects in buprenorphine analysis.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A sensitive, simple and rapid HPLC–MS/MS method for simultaneous quantification of buprenorpine and its N-dealkylated metabolite norbuprenorphine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Buprenorphine Evaluation in Plasma—Application to Pharmacokinetic Studies in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Online solid-phase extraction liquid chromatography-electrospray-tandem mass spectrometry analysis of buprenorphine and three metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
dealing with cross-reactivity of buprenorphine in urine immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the cross-reactivity of buprenorphine in urine immunoassays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of false-positive results in buprenorphine urine immunoassays?
A1: False-positive results in buprenorphine immunoassays are primarily due to the cross-reactivity of the assay's antibodies with structurally similar compounds or high concentrations of certain substances.[1][2][3][4][5][6][7] Common cross-reactants include other opioids like morphine, codeine, and tramadol.[1][3][6][8] Some structurally unrelated drugs, such as the antipsychotics amisulpride (B195569) and sulpiride, have also been reported to cause false positives.[7] The issue arises because many immunoassays, especially older versions like the CEDIA buprenorphine assay, are susceptible to interference from these compounds.[1][3][5][7][9][10]
Q2: My immunoassay for buprenorphine is positive, but the confirmatory test by LC-MS/MS is negative. What could be the reason?
Q3: How can I minimize the risk of false-positive buprenorphine immunoassay results?
A3: To minimize false positives, consider the following:
-
Use a more specific immunoassay: Newer immunoassays, such as the CEDIA Buprenorphine II assay, have been developed to have better specificity by detecting major metabolites like norbuprenorphine (B1208861) and its glucuronide, reducing cross-reactivity with other opioids.[14][15]
-
Adjust the cutoff concentration: Some studies suggest that raising the cutoff concentration of the immunoassay (e.g., from 5 ng/mL to 10 ng/mL) can increase the diagnostic accuracy by reducing the number of false positives caused by cross-reactants.[1][3]
-
Always confirm with a secondary method: All presumptive positive results from immunoassays should be confirmed using a more specific method like LC-MS/MS.[2][4][8][11][12][13][16]
Q4: What should I do if I suspect a false-negative result for buprenorphine?
A4: False negatives can occur, though they are less common than false positives. Potential causes include:
-
Rapid metabolism: The individual may be a rapid metabolizer, leading to concentrations of buprenorphine and its metabolites in the urine that are below the assay's limit of detection.[17]
-
Assay specificity: Some immunoassays do not efficiently detect the primary metabolite, norbuprenorphine, which can be present in higher concentrations than the parent drug.[18] If the assay primarily targets buprenorphine, a false negative may occur.
-
Urine dilution: A very dilute urine sample (creatinine <20 mg/dL) may lead to concentrations of the analytes that are too low to be detected.[19]
If a false negative is suspected, a confirmatory test using a highly sensitive method like LC-MS/MS that quantifies both buprenorphine and norbuprenorphine is recommended.
Q5: Are there different types of immunoassays for buprenorphine with varying performance?
A5: Yes, there are several types of immunoassays available, and their performance, particularly their specificity, can vary. The Cloned Enzyme Donor Immunoassay (CEDIA) is a commonly used method, but some studies have shown it can be prone to cross-reactivity with other opioids.[1][3][5][9][10] Newer enzyme immunoassays (EIA) have been developed with improved specificity.[9][10] For instance, the CEDIA Buprenorphine II assay is designed to detect buprenorphine and its three major metabolites, which can reduce the likelihood of false negatives.[14] It is important to review the manufacturer's data on cross-reactivity for the specific assay you are using.
Data Presentation
Table 1: Cross-Reactivity of Common Substances in Buprenorphine Immunoassays
| Cross-Reactant | Immunoassay Type | Reported Effect | Reference |
| Opioids | |||
| Morphine | EIA | False Positive at high concentrations | [6] |
| Codeine | CEDIA | False Positive | [1][3] |
| Tramadol | Immunoassay (general) | False Positive | [8] |
| Non-Opioids | |||
| Amisulpride | CEDIA | False Positive | [7] |
| Sulpiride | CEDIA | False Positive | [7] |
| Rifampin | Immunoassay (general) | Potential False Positive | [8] |
| Dextromethorphan | Immunoassay (general) | Potential False Positive | [8] |
Table 2: Comparison of Different Buprenorphine Immunoassays
| Assay | Target Analytes | Reported Specificity | Reported Sensitivity | Reference |
| CEDIA (original) | Buprenorphine, Buprenorphine-3-glucuronide | Lower, cross-reactivity with opioids | High | [1][3] |
| CEDIA Buprenorphine II | Buprenorphine and its three major metabolites | Higher | High | [14][15] |
| Lin-Zhi EIA | Buprenorphine and metabolites | High (100% in one study) | High | [9][10] |
| Homogeneous Enzyme Immunoassay (HEIA) | Buprenorphine and metabolites | High (100% in one study) | High (97%) | [20] |
Experimental Protocols
Protocol 1: Confirmation of Buprenorphine and Norbuprenorphine in Urine by LC-MS/MS
This protocol provides a general methodology for the confirmation and quantification of buprenorphine and its primary active metabolite, norbuprenorphine, in urine samples.
1. Sample Preparation (Enzymatic Hydrolysis and Dilution)
-
To 100 µL of urine sample, add an internal standard solution containing deuterated buprenorphine (buprenorphine-d4) and norbuprenorphine (norbuprenorphine-d3).[21]
-
Add beta-glucuronidase to hydrolyze the glucuronidated metabolites.[21]
-
Incubate the sample to allow for enzymatic hydrolysis.
-
Dilute the sample (e.g., 20-fold) with a suitable solvent like water or a methanol/water mixture.[21]
-
Centrifuge the sample to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Inject a small volume (e.g., 10 µL) of the prepared sample onto an appropriate LC column (e.g., a C18 or Phenyl-Hexyl column).[20][21]
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and an organic component (e.g., 10 mM ammonium acetate in methanol).[21]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[22][23]
-
Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for buprenorphine, norbuprenorphine, and their deuterated internal standards.[23][24][25]
-
3. Data Analysis and Interpretation
-
Generate a calibration curve using calibrators of known concentrations.
-
Quantify the concentrations of buprenorphine and norbuprenorphine in the samples by comparing their peak area ratios to the internal standards against the calibration curve.
-
The presence of both buprenorphine and norbuprenorphine confirms exposure to buprenorphine. The ratio of norbuprenorphine to buprenorphine can sometimes be used to assess compliance and rule out sample adulteration ("urine spiking").[16]
Visualizations
Caption: Workflow for buprenorphine urine drug testing.
References
- 1. Cross-reactivity of the CEDIA buprenorphine assay in drugs-of-abuse screening: influence of dose and metabolites of opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research team sorts out drug screen false positive results - VUMC News [news.vumc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do all screening immunoassay positive buprenorphine samples need to be confirmed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. False-positive buprenorphine EIA urine toxicology results due to high dose morphine: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. What Can Cause a False Positive Urine Test for Buprenorphine - Oreate AI Blog [oreateai.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. diagnostics.roche.com [diagnostics.roche.com]
- 12. atlas-medical.com [atlas-medical.com]
- 13. home.sabes.it [home.sabes.it]
- 14. New Immunoassay for Detection of Buprenorphine and Three Major Metabolites [prnewswire.com]
- 15. A Novel Enzyme Immunoassay for the Detection of Buprenorphine, Norbuprenorphine and Their Glucuronides in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ccjm.org [ccjm.org]
- 17. bicyclehealth.com [bicyclehealth.com]
- 18. blockscientific.com [blockscientific.com]
- 19. cdn.mdedge.com [cdn.mdedge.com]
- 20. Buprenorphine detection in urine using liquid chromatography-high-resolution mass spectrometry: comparison with cloned enzyme donor immunoassay (ThermoFisher) and homogeneous enzyme immunoassay (immunalysis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. wsp.wa.gov [wsp.wa.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Buprenorphine Hydrochloride Administration in Renally Impaired Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of buprenorphine hydrochloride for analgesia in animal models with renal impairment. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is a dose adjustment for this compound required for animal models with renal impairment?
There is no definitive consensus in preclinical literature for a specific dose adjustment. However, based on its pharmacology, a conservative approach is recommended. Buprenorphine is primarily metabolized by the liver, with a smaller portion excreted by the kidneys.[1][2] In human patients with renal dysfunction, dose reduction is often not required, as the pharmacokinetics of buprenorphine are not significantly altered.[1][3] However, metabolites of buprenorphine can accumulate in patients with renal failure. While the primary active metabolite, norbuprenorphine, has a lower analgesic effect, its accumulation could contribute to side effects. Therefore, for animal models, especially those with severe renal impairment, it is prudent to consider a dose reduction and/or an extension of the dosing interval. Close monitoring for adverse effects is crucial.
Q2: What is the recommended starting dose for buprenorphine in a renally impaired rodent?
Given the lack of specific studies on dose adjustments in renally impaired animal models, a cautious approach is to start at the lower end of the standard recommended dose for the species and strain. For example, if the standard dose for a healthy rat is 0.01-0.05 mg/kg, a starting dose of 0.01 mg/kg in a renally impaired rat would be a reasonable starting point. The dose can then be titrated based on the assessment of analgesic efficacy and the absence of adverse effects.
Q3: How does the type of renal impairment model (acute vs. chronic) influence the decision to adjust the buprenorphine dose?
In a study involving an acute renal ischemia/reperfusion injury model in mice, standard doses of buprenorphine given post-operatively did not appear to alter the degree of renal injury and improved the animals' recovery.[4] This suggests that for acute, transient renal insults, standard dosing may be well-tolerated. For chronic models, such as the 5/6 nephrectomy model, where renal function is permanently compromised, the risk of metabolite accumulation is theoretically higher. Therefore, a more conservative dosing strategy and heightened monitoring are warranted in chronic renal impairment models.
Q4: What are the key adverse effects of buprenorphine to monitor for in renally impaired animals?
In addition to the standard side effects of buprenorphine in rodents, researchers should be particularly vigilant for signs that could be exacerbated by renal impairment. These include:
-
Respiratory Depression: This is a primary concern with all opioids. Signs include a slowed breathing rate and cyanosis (bluish discoloration of the skin).
-
Excessive Sedation/Lethargy: While some sedation is expected, profound or prolonged sedation could indicate impaired drug clearance.
-
Pica: This is the behavior of eating non-food items, such as bedding.[5][6] It has been associated with buprenorphine administration in rats and may be a sign of gastrointestinal distress.
-
Dehydration: Opioids can decrease water intake. In animals with compromised renal function, maintaining hydration is critical. Monitor for signs of dehydration such as skin tenting and decreased urine output.
-
Urinary Retention: Opioids can cause urinary retention, which could further compromise renal function.
Troubleshooting Guides
Problem: The animal appears overly sedated or is showing signs of respiratory depression after buprenorphine administration.
-
Immediate Action:
-
Assess the animal's respiratory rate and depth.
-
If respiratory depression is severe, consider administration of an opioid antagonist like naloxone (B1662785). Consult with a veterinarian for the appropriate dose.
-
Provide supplemental oxygen if available.
-
Ensure the animal is in a warm, comfortable environment.
-
-
Future Dosing:
-
Reduce the next dose of buprenorphine by 25-50%.
-
Increase the interval between doses.
-
Consider using a multimodal analgesic approach by adding a non-opioid analgesic to reduce the required dose of buprenorphine.
-
Problem: The animal is exhibiting signs of pain despite receiving the calculated dose of buprenorphine.
-
Assessment:
-
Re-evaluate the animal for specific signs of pain (e.g., guarding the painful area, abnormal posture, reluctance to move, vocalization).
-
Ensure that the lack of efficacy is not due to other factors such as stress or illness.
-
-
Action:
-
If the animal is not showing any adverse effects, a modest increase in the buprenorphine dose may be considered, with close monitoring.
-
Alternatively, the dosing interval can be shortened.
-
Administering a rescue dose of a shorter-acting analgesic may be appropriate after consulting with a veterinarian.
-
Implement a multimodal analgesic plan, incorporating a different class of analgesic like an NSAID (with extreme caution and veterinary consultation in renally impaired animals) or local anesthetics.
-
Problem: The animal is showing signs of pica (eating bedding).
-
Immediate Action:
-
Temporarily replace the bedding with a non-ingestible alternative (e.g., paper towels) to prevent gastrointestinal complications.
-
Ensure the animal has free access to food and water.
-
-
Future Dosing:
-
Consider if the pica is a direct effect of the buprenorphine or a sign of inadequate pain control.
-
If pain appears to be well-managed, a dose reduction of buprenorphine may be warranted.
-
If pain is not well-managed, an alternative analgesic should be considered.
-
Data Presentation
Table 1: Standard this compound Dosages in Healthy Rodents
| Species | Dose Range (mg/kg) | Route of Administration | Dosing Interval (hours) |
| Mouse | 0.05 - 0.1 | Subcutaneous (SC), Intraperitoneal (IP) | 4 - 8 |
| Rat | 0.01 - 0.05 | Subcutaneous (SC), Intraperitoneal (IP) | 6 - 8 |
Note: These are general guidelines for healthy animals. For renally impaired animals, it is recommended to start at the lower end of the dose range and adjust based on clinical assessment.
Table 2: Monitoring Parameters for Buprenorphine Administration in Renally Impaired Animals
| Parameter | Signs to Monitor | Frequency of Monitoring | Recommended Action for Abnormal Findings |
| Respiratory Function | Decreased respiratory rate, shallow breathing, cyanosis | Every 1-2 hours for the first 4 hours post-administration, then every 4-6 hours | Reduce subsequent doses, increase dosing interval, consult a veterinarian, consider naloxone in severe cases. |
| Level of Sedation | Lethargy, unresponsiveness to stimuli | Every 1-2 hours for the first 4 hours, then every 4-6 hours | Reduce subsequent doses, increase dosing interval. |
| Pain Assessment | Guarding, abnormal posture, vocalization, reduced activity | At least twice daily, and before each scheduled dose | If pain is present, consider a modest dose increase or adding a multimodal analgesic after veterinary consultation. |
| Hydration Status | Skin tenting, sunken eyes, dry mucous membranes | Daily | Provide supplemental fluids (e.g., subcutaneous saline) as needed. |
| Gastrointestinal Function | Pica, decreased food intake, lack of fecal output | Daily | Provide palatable, moist food. If pica is observed, remove ingestible bedding. |
| Urinary Output | Lack of urination, distended bladder | Daily | Palpate the bladder gently. If distended, consult a veterinarian. |
Experimental Protocols
Protocol 1: 5/6 Nephrectomy Model in Rats for Induction of Chronic Kidney Disease
This is a two-step surgical procedure to induce chronic kidney disease.
-
Step 1: Subtotal Nephrectomy of the Left Kidney
-
Anesthetize the rat using isoflurane (B1672236) or another appropriate anesthetic.
-
Place the animal in right lateral recumbency and prepare the left flank for aseptic surgery.
-
Make a small incision through the skin and muscle layers to expose the left kidney.
-
Ligate the upper and lower poles of the kidney, effectively reducing blood flow to approximately 2/3 of the kidney mass.
-
Close the muscle and skin layers with sutures.
-
Administer buprenorphine (e.g., 0.01-0.03 mg/kg SC) for post-operative analgesia.
-
Allow the animal to recover for one week.
-
-
Step 2: Right Nephrectomy
-
Anesthetize the rat as in Step 1.
-
Place the animal in left lateral recumbency and prepare the right flank for aseptic surgery.
-
Make an incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter.
-
Remove the right kidney.
-
Close the incision in layers.
-
Administer buprenorphine (e.g., 0.01-0.03 mg/kg SC) for post-operative analgesia and continue for 48-72 hours, monitoring closely for adverse effects.
-
Protocol 2: Ischemia/Reperfusion Model in Mice for Induction of Acute Kidney Injury
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Perform a midline laparotomy to expose the kidneys.
-
Isolate the renal pedicles.
-
Occlude the renal pedicles with non-traumatic microvascular clamps for a defined period (e.g., 30-45 minutes) to induce ischemia.
-
During the ischemic period, keep the animal warm and hydrated.
-
Remove the clamps to allow reperfusion of the kidneys.
-
Close the abdominal wall and skin with sutures.
-
Administer buprenorphine (e.g., 0.05 mg/kg SC) immediately after surgery for analgesia.[4]
-
Monitor the animal closely during recovery.
Mandatory Visualizations
Caption: Workflow for the 5/6 nephrectomy model in rats.
Caption: Decision pathway for buprenorphine dosing in renally impaired models.
References
- 1. Frontiers | Subacute toxicity evaluations of LPM3480392 in rats, a full µ-opioid receptor biased agonist [frontiersin.org]
- 2. DailyMed - NALBUPHINE HYDROCHLORIDE injection, solution [dailymed.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Buprenorphine given after surgery does not alter renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic efficacy of orally administered buprenorphine in rats: methodologic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Buprenorphine and Fentanyl for Chronic Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of buprenorphine and fentanyl in the context of chronic pain management. The information presented is supported by data from systematic reviews and clinical studies to aid in research and development efforts.
Executive Summary
Buprenorphine, a partial µ-opioid receptor agonist, and fentanyl, a full µ-opioid receptor agonist, demonstrate comparable analgesic efficacy in the management of chronic pain.[1][2][3] However, a significant body of evidence indicates that buprenorphine is associated with a more favorable side effect profile, including a lower risk of nausea, vomiting, and constipation.[1][2][4] This difference is largely attributed to their distinct mechanisms of action at the µ-opioid receptor, with buprenorphine exhibiting a ceiling effect for respiratory depression, a critical safety consideration in opioid therapy.[5]
Data Presentation: Comparative Efficacy and Safety
The following tables summarize quantitative data from a network meta-analysis of randomized controlled trials, providing a comparative overview of the side effect profiles of transdermal buprenorphine and transdermal fentanyl.
Table 1: Comparison of Common Opioid-Related Side Effects
| Adverse Event | Odds Ratio (OR) for Fentanyl vs. Buprenorphine (95% CI) | Interpretation | Source |
| Nausea | 4.86 (2.14 to 11.07) | Patients on fentanyl patches were significantly more likely to experience nausea. | [1] |
| Vomiting | 17.32 (4.43 to 67.71) | Patients on fentanyl patches had a substantially higher risk of vomiting. | [1][2] |
| Constipation | Fentanyl associated with more cases of constipation. | Qualitative finding from a systematic review. | [6] |
Table 2: Treatment Discontinuation Due to Adverse Events
| Outcome | Odds Ratio (OR) for Fentanyl vs. Buprenorphine (95% CI) | Interpretation | Source |
| Discontinuation due to Adverse Events | 4.37 (1.81 to 10.50) | Patients treated with fentanyl patches were significantly more likely to discontinue treatment due to side effects. | [1] |
Experimental Protocols
This section details the methodologies of key studies that form the basis of this comparison.
Systematic Review and Network Meta-Analysis (Wolff et al.)
A comprehensive systematic review and network meta-analysis was conducted to assess the efficacy and safety of buprenorphine patches compared to fentanyl patches and other opioids for chronic moderate to severe pain.[2][3]
-
Search Strategy: Fifteen databases were searched up to December 2010 for relevant studies.[2]
-
Study Selection: The review included parallel randomized controlled trials (RCTs) and quasi-randomized trials assessing the efficacy of buprenorphine patches in adults with chronic pain.[1][2] No head-to-head RCTs directly comparing buprenorphine and fentanyl patches were identified, necessitating indirect comparisons through a network meta-analysis.[2]
-
Patient Population: Adults (over 18 years) with moderate to severe chronic pain of any cause.[1]
-
Comparators: Fentanyl patch, morphine, oxycodone, and placebo.[1]
-
Outcomes Assessed: Pain intensity, quality of life, patient global impression of change, quality of sleep, and adverse events.[1]
Prospective, Randomized Feasibility Study (Mitra et al.)
A long-term, prospective, randomized clinical study was conducted to compare the efficacy, acceptability, and side effects of transdermal buprenorphine and transdermal fentanyl in patients with persistent non-cancer pain.[4][7]
-
Study Design: A 12-month, prospective, randomized feasibility study.[4][7]
-
Participants: 46 opioid-naïve adults with non-malignant persistent pain, predominantly lower back pain.[4][7]
-
Intervention: Participants were randomly allocated to receive either transdermal buprenorphine or transdermal fentanyl. Doses were titrated to optimal levels for each patient.[4][7]
-
Data Collection: Data on pain intensity, physical activity, sleep, mood, and side effects were collected monthly for 12 months.[4][7]
-
Primary Outcomes: Long-term efficacy, acceptability, and side effects of both patches.[4][7]
Mandatory Visualizations
Signaling Pathways at the µ-Opioid Receptor
Caption: Fentanyl fully activates the µ-opioid receptor, leading to a maximal response, while buprenorphine's partial agonism results in a sub-maximal response, creating a ceiling effect.
Experimental Workflow: Systematic Review and Network Meta-Analysis
Caption: Workflow of the systematic review and network meta-analysis used to compare buprenorphine and fentanyl.
Logical Relationship: Buprenorphine vs. Fentanyl for Chronic Pain
Caption: A comparative summary of buprenorphine and fentanyl across key therapeutic and pharmacological domains.
References
- 1. Systematic review of efficacy and safety of buprenorphine versus fentanyl or morphine in patients with chronic moderate to severe pain - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Systematic review of efficacy and safety of buprenorphine versus fentanyl or morphine in patients with chronic moderate to severe pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A feasibility study of transdermal buprenorphine versus transdermal fentanyl in the long-term management of persistent non-cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systematic review of adverse events of buprenorphine patch versus fentanyl patch in patients with chronic moderate-to-severe pain. - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Validating the Analgesic Effects of Buprenorphine Hydrochloride in a Novel Neuropathic Pain Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of buprenorphine hydrochloride with other commonly used analgesics in the context of a novel and clinically relevant animal model of neuropathic pain—the Spared Nerve Injury (SNI) model. This document is intended to serve as a valuable resource for researchers and professionals in the field of pain management and drug development, offering objective data, detailed experimental protocols, and visual representations of key biological pathways.
Introduction to Buprenorphine and the Spared Nerve Injury Model
Buprenorphine is a potent opioid analgesic with a unique pharmacological profile. It acts as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR).[1][2] This mixed agonist-antagonist activity contributes to its distinct clinical characteristics, including a ceiling effect on respiratory depression, which potentially makes it a safer alternative to full mu-opioid agonists like morphine and fentanyl.[1]
The Spared Nerve Injury (SNI) model is a well-established and reproducible animal model of peripheral neuropathic pain that mimics the symptoms of chronic nerve pain in humans, such as mechanical allodynia (pain from a normally non-painful stimulus).[3][4] The model involves the surgical ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[4] This injury leads to the development of persistent mechanical hypersensitivity in the paw region innervated by the spared sural nerve.
Comparative Analgesic Efficacy in the Spared Nerve Injury (SNI) Model
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound and other analgesics in alleviating mechanical allodynia in the SNI model. The primary endpoint is the paw withdrawal threshold (PWT) in grams, as measured by von Frey filaments. A higher PWT indicates a greater analgesic effect.
Table 1: Comparison of Paw Withdrawal Threshold (PWT) in the Rat SNI Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Withdrawal Threshold (g) (Mean ± SEM) | Citation |
| Sham + Vehicle | - | - | 15.2 ± 0.8 | [3] |
| SNI + Vehicle | - | - | 2.1 ± 0.3 | [3] |
| SNI + Morphine | 6 | s.c. | 10.5 ± 1.5 | [3] |
| SNI + Gabapentin | 100 | i.p. | 8.7 ± 1.2 | [3] |
Table 2: Efficacy of Buprenorphine in a Murine SNI Model
| Treatment Group | Dose (µg/kg) | Route of Administration | % Attenuation of Mechanical Hypersensitivity | Citation |
| SNI + Saline | - | i.p. | 0% | [5] |
| SNI + Buprenorphine | 25 | i.p. | Complete Attenuation | [5] |
Note: Direct head-to-head comparative studies of buprenorphine against a wide range of analgesics within a single SNI study are limited. The data presented is compiled from separate studies to provide a comparative overview. "Complete Attenuation" indicates that the paw withdrawal threshold returned to baseline (pre-injury) levels.
Experimental Protocols
Spared Nerve Injury (SNI) Surgical Protocol (Rat Model)
This protocol is adapted from established methodologies for inducing the SNI model of neuropathic pain.[3][4]
1. Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave the lateral surface of the left thigh and sterilize the surgical area with an antiseptic solution.
2. Surgical Procedure:
-
Make a small incision in the skin of the thigh to expose the biceps femoris muscle.
-
Carefully dissect the muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Isolate the common peroneal and tibial nerves.
-
Tightly ligate these two nerves with a non-absorbable suture.
-
Transect the ligated nerves distal to the ligation, removing a small section of the nerve to prevent regeneration.
-
Take extreme care to avoid any contact with or stretching of the intact sural nerve.
-
Close the muscle and skin layers with sutures.
3. Post-Operative Care:
-
Administer post-operative analgesia as required, ensuring it does not interfere with the study's objectives.
-
Monitor the animal for signs of infection or distress.
-
Allow for a recovery period of at least 7 days before behavioral testing to allow for the development of stable neuropathic pain.
Assessment of Mechanical Allodynia using von Frey Filaments
This protocol details the standard procedure for measuring mechanical sensitivity.[3]
1. Habituation:
-
Place the animal in a testing chamber with a wire mesh floor for at least 30 minutes before testing to allow for acclimation.
2. Testing Procedure:
-
Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw in the territory of the sural nerve.
-
Apply the filament perpendicular to the paw surface until it just bends.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is defined as a brisk withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
Signaling Pathways and Mechanisms of Action
Buprenorphine's Dual Action at Opioid Receptors
Buprenorphine's analgesic effects are primarily mediated through its interaction with mu and kappa opioid receptors.
Mu-Opioid Receptor (MOR) - Partial Agonism:
Buprenorphine binds to the MOR with high affinity but has lower intrinsic activity compared to full agonists like morphine.[1] This partial agonism leads to the activation of G-protein signaling pathways, which are associated with analgesia. However, it results in a blunted recruitment of the β-arrestin 2 pathway, which is implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[6][7]
Kappa-Opioid Receptor (KOR) - Antagonism:
Buprenorphine acts as an antagonist at the KOR.[8][9] The activation of KOR by its endogenous ligand, dynorphin, is associated with dysphoria, stress, and the negative affective components of pain. By blocking this interaction, buprenorphine may contribute to an improved side-effect profile and may have antidepressant-like effects.[8]
Experimental Workflow for Evaluating Analgesic Efficacy
The following diagram illustrates a typical experimental workflow for assessing the analgesic properties of a test compound in the SNI model.
Conclusion
The data presented in this guide, derived from preclinical studies using the Spared Nerve Injury model, demonstrate the analgesic efficacy of this compound in a novel and clinically relevant neuropathic pain setting. Its unique mechanism of action, involving partial agonism at the mu-opioid receptor and antagonism at the kappa-opioid receptor, offers a promising therapeutic profile. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate further research and a deeper understanding of buprenorphine's potential in the management of chronic pain. Further head-to-head comparative studies are warranted to fully elucidate its relative efficacy and safety compared to other first-line analgesics in various pain states.
References
- 1. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 2. Buprenorphine - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Validation of Voluntary Gait and Mechanical Sensitivity Assays Associated with Inflammatory and Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting opioid receptor signaling in depression: do we need selective κ opioid receptor antagonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kappa opioid receptor antagonism: Are opioids the answer for treatment resistant depression? - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Buprenorphine Metabolites in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of buprenorphine and its primary metabolites in commonly used immunoassays. Understanding the cross-reactivity profiles of these assays is critical for accurate interpretation of drug screening results, ensuring patient compliance, and avoiding false-positive or false-negative outcomes in clinical and research settings. This document summarizes quantitative data, details experimental protocols, and provides visual representations of metabolic pathways and experimental workflows to aid in the selection and interpretation of immunoassay results.
Introduction to Buprenorphine Metabolism
Buprenorphine is a semi-synthetic opioid used in the treatment of opioid use disorder and for pain management. It is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme via N-dealkylation to its active metabolite, norbuprenorphine (B1208861).[1][2][3][4] Both buprenorphine and norbuprenorphine then undergo glucuronidation by UDP-glucuronosyltransferases (UGTs), mainly UGT1A1 and UGT2B7 for buprenorphine and UGT1A1 and UGT1A3 for norbuprenorphine, to form buprenorphine-3-glucuronide (B3G) and norbuprenorphine-3-glucuronide (N3G) respectively, which are then excreted in the urine.[1][2] The presence and concentration of these metabolites in urine are key indicators of buprenorphine use.
Buprenorphine Metabolic Pathway
Caption: Metabolic pathway of buprenorphine.
Immunoassay Cross-Reactivity Comparison
Immunoassays are widely used for the initial screening of buprenorphine due to their speed and cost-effectiveness. However, their specificity can vary significantly depending on the antibody used and the assay principle. The cross-reactivity with major metabolites is a crucial performance characteristic.
Cloned Enzyme Donor Immunoassay (CEDIA)
The CEDIA buprenorphine assay is a homogeneous enzyme immunoassay. Different versions of this assay exist, with varying cross-reactivity profiles.
Table 1: Cross-Reactivity in CEDIA Buprenorphine Assays
| Compound | CEDIA Buprenorphine Assay (% Cross-Reactivity) | CEDIA Buprenorphine II Assay (% Cross-Reactivity) |
| Buprenorphine | 100[5][6][7][8] | ≥ 100[9][10] |
| Norbuprenorphine | No cross-reactivity[5][6] or <0.5%[7][8] | ≥ 100[9][10] |
| Buprenorphine-3-glucuronide | 100[5][6][7][8] | Less than Buprenorphine[10] |
| Norbuprenorphine-3-glucuronide | No cross-reactivity[5][6] or <0.5%[7][8] | ≥ 100[9][10] |
Note: The original CEDIA assay shows significant cross-reactivity with codeine and morphine metabolites, which may lead to false-positive results.[5][11] The CEDIA Buprenorphine II assay was developed to detect the major metabolites and has no significant cross-reactivity to other opioids like morphine.[10][12]
Enzyme Multiplied Immunoassay Technique (EMIT)
The EMIT II Plus Buprenorphine Assay is another common homogeneous enzyme immunoassay.
Table 2: Cross-Reactivity in EMIT II Plus Buprenorphine Assay
| Compound | % Cross-Reactivity |
| Buprenorphine | 100 |
| Norbuprenorphine | 92-103[13] |
| Buprenorphine Glucuronide | 0.09[13] (No significant cross-reactivity)[14] |
| Norbuprenorphine Glucuronide | 0.12[13] (No significant cross-reactivity)[14] |
Note: The manufacturer states high specificity for buprenorphine and norbuprenorphine with no cross-reactivity to the glucuronide metabolites.[14]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits for buprenorphine are also commercially available and are often used in forensic toxicology.
Table 3: Cross-Reactivity in a Buprenorphine Forensic ELISA Kit
| Compound | % Cross-Reactivity |
| Buprenorphine | 100[15] |
| Norbuprenorphine | 15[15] |
| Diprenorphine | 110[15] |
| Etorphine | 0.22[15] |
| Butorphanol | 0.16[15] |
Note: Cross-reactivity can vary between different ELISA kit manufacturers.
Experimental Protocols
The determination of immunoassay cross-reactivity is a critical validation step. A generalized workflow for this process is outlined below.
Experimental Workflow for Cross-Reactivity Assessment
Caption: General workflow for immunoassay cross-reactivity testing.
Detailed Methodologies
1. Preparation of Standards and Spiked Samples:
-
Certified reference materials of buprenorphine, norbuprenorphine, buprenorphine-3-glucuronide, and norbuprenorphine-3-glucuronide are used to prepare stock solutions in a suitable solvent (e.g., methanol).
-
Drug-free urine, confirmed to be negative for buprenorphine and its metabolites by a sensitive method like LC-MS/MS, is used as the matrix.
-
A series of spiked samples are prepared by adding known concentrations of the parent drug and each metabolite to the drug-free urine.
2. Immunoassay Analysis:
-
The spiked urine samples are analyzed using the immunoassay according to the manufacturer's instructions.
-
The response of the assay to each metabolite is measured and compared to the response of the parent drug (buprenorphine) at a known concentration (often the assay cutoff).
3. Confirmatory Analysis (LC-MS/MS):
-
The concentrations of the parent drug and metabolites in the spiked samples are confirmed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This ensures the accuracy of the spiked concentrations.[7]
4. Calculation of Percent Cross-Reactivity:
-
The percent cross-reactivity is typically calculated using the following formula: % Cross-Reactivity = (Concentration of Buprenorphine that produces a response equal to the assay cutoff / Concentration of the cross-reactant that produces the same response) x 100
Conclusion
The choice of a buprenorphine immunoassay should be guided by a thorough understanding of its cross-reactivity profile with key metabolites. Assays that detect both the parent drug and its major metabolites, such as the CEDIA Buprenorphine II assay, may offer a wider window of detection and reduce the risk of false-negative results, particularly when the parent drug has been extensively metabolized.[10][12] Conversely, assays with high specificity for the parent drug and norbuprenorphine, like the EMIT II Plus assay, may be advantageous in specific clinical scenarios. It is imperative for laboratories to validate their chosen assay and to be aware of potential interferences from other opioids or structurally unrelated compounds. Confirmatory testing by a more specific method like LC-MS/MS remains the gold standard for definitive results.
References
- 1. Buprenorphine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]
- 4. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cross-reactivity of the CEDIA buprenorphine assay in drugs-of-abuse screening: influence of dose and metabolites of opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinalysis: Buprenorphine & Metabolites [thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. New Immunoassay for Detection of Buprenorphine and Three Major Metabolites [prnewswire.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. siemens-healthineers.com [siemens-healthineers.com]
- 15. neogen.com [neogen.com]
A Comparative Pharmacokinetic Analysis of Buprenorphine and its Active Metabolite, Norbuprenorphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of buprenorphine and its principal active metabolite, norbuprenorphine (B1208861). The information presented is supported by experimental data to assist researchers in understanding the complex interplay between these two compounds.
Buprenorphine is a semi-synthetic opioid derived from thebaine, utilized in the management of opioid use disorder and for the treatment of acute and chronic pain.[1][2] Its pharmacological effects are mediated not only by the parent drug but also by its active metabolites, most notably norbuprenorphine. A thorough understanding of their comparative pharmacokinetics is crucial for optimizing therapeutic strategies and for the development of new analgesic agents.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of buprenorphine and norbuprenorphine, compiled from various preclinical and clinical studies.
| Pharmacokinetic Parameter | Buprenorphine | Norbuprenorphine |
| Route of Administration | Sublingual, Buccal, Intravenous, Transdermal, Intramuscular | Formed via metabolism of buprenorphine |
| Bioavailability | Sublingual: 30-55%[3], Oral: ~10%[3], IV: 100%[3] | Not applicable (metabolite) |
| Time to Peak Plasma Conc. (Tmax) | Sublingual: 40 min - 3.5 hours[2] | IV (from Bup): 10-15 min[4][5] |
| Elimination Half-life (t½) | 20 - 73 hours (mean 37 hours)[1] | Cerebral equilibration half-life: 21 min[6] |
| Protein Binding | 96%[1][2] | Data not readily available |
| Volume of Distribution (Vd) | 188 to 335 L (IV)[7] | Cerebral distribution volume: 157 ml[6] |
| Metabolism | Hepatic, primarily via CYP3A4 and CYP2C8 to norbuprenorphine.[1][8][9] | Further metabolized via glucuronidation.[1][3] |
| Primary Route of Excretion | Feces (majority), Urine (10-30%)[2] | Primarily excreted in bile after glucuronidation.[1] |
Experimental Protocols
The data presented in this guide are derived from studies employing a range of experimental methodologies. Below are summaries of key experimental approaches used to characterize the pharmacokinetics of buprenorphine and norbuprenorphine.
Human Pharmacokinetic Studies (Intravenous Administration)
-
Objective: To determine the pharmacokinetic profile of buprenorphine and norbuprenorphine following intravenous administration.
-
Methodology: Healthy, non-dependent opioid-using male volunteers were administered escalating single intravenous doses of buprenorphine (e.g., 2, 4, 8, 12, and 16 mg) or a placebo in a single-blind, double-dummy design.[4][5] Plasma samples were collected over a 72-hour period.
-
Analysis: Concentrations of buprenorphine and norbuprenorphine in plasma were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) were then calculated.[4][5]
In Vivo Animal Models (Cerebral Pharmacokinetics)
-
Objective: To characterize and compare the blood-brain barrier penetration and cerebral kinetics of buprenorphine and norbuprenorphine.
-
Methodology: An in vivo sheep model was utilized where animals were administered intravenous infusions of either buprenorphine (0.04 mg/kg) or norbuprenorphine (0.6 mg/kg).[6] Arterial and sagittal sinus blood samples were collected to determine arterio-venous concentration gradients across the brain.
-
Analysis: The data were fitted to physiologically based pharmacokinetic models to infer cerebral permeability and distribution volume.[6]
In Vitro Metabolism Studies
-
Objective: To identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of buprenorphine.
-
Methodology: The metabolism of buprenorphine was investigated using human liver microsomes (HLM) and cell lines transfected with specific human P450 isoforms.[9] Chemical inhibition studies were also performed to assess the relative contribution of different CYP enzymes.
-
Analysis: The formation of norbuprenorphine and other potential metabolites was measured using liquid chromatography-mass spectrometry.[9]
Metabolic Pathway of Buprenorphine
Buprenorphine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 system. The major metabolic pathway is N-dealkylation to form norbuprenorphine, a process predominantly catalyzed by the CYP3A4 enzyme.[1][3][8] Both buprenorphine and norbuprenorphine are then further metabolized through glucuronidation before being eliminated from the body.[1][3]
Caption: Metabolic pathway of buprenorphine.
Pharmacological Activity Comparison
While both buprenorphine and norbuprenorphine are pharmacologically active, they exhibit distinct profiles at opioid receptors.
-
Buprenorphine acts as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR).[1] It also has high affinity as an antagonist at the delta-opioid receptor (DOR).[1]
-
Norbuprenorphine , in contrast, is a full agonist at the MOR, DOR, and nociceptin/orphanin FQ (ORL-1) receptor, and a partial agonist at the KOR.[1][10]
Despite being a full agonist, norbuprenorphine has significantly lower antinociceptive potency (about 1/50th that of buprenorphine) but produces more pronounced respiratory depression (approximately 10-fold greater than buprenorphine).[1] This difference is partly attributed to norbuprenorphine's limited ability to cross the blood-brain barrier.[10]
Conclusion
The pharmacokinetic profiles of buprenorphine and its active metabolite, norbuprenorphine, are markedly different. Buprenorphine is characterized by its long half-life and variable bioavailability depending on the route of administration. Norbuprenorphine, while a potent full opioid agonist, has limited central nervous system penetration. These distinct pharmacokinetic and pharmacodynamic properties contribute to the unique clinical profile of buprenorphine, including its ceiling effect on respiratory depression and its utility in opioid dependence treatment. A comprehensive understanding of these differences is essential for the continued development and safe use of buprenorphine-based therapies.
References
- 1. Buprenorphine - Wikipedia [en.wikipedia.org]
- 2. Buprenorphine: clinical pharmacokinetics in the treatment of opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]
- 4. Intravenous buprenorphine and norbuprenorphine pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Comparison of cerebral pharmacokinetics of buprenorphine and norbuprenorphine in an in vivo sheep model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro metabolism study of buprenorphine: evidence for new metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norbuprenorphine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Buprenorphine Hydrochloride and Tramadol in a Visceral Pain Research Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of buprenorphine hydrochloride and tramadol (B15222), two commonly used analgesics, within the context of visceral pain research models. The following sections detail their mechanisms of action, present comparative experimental data, and outline typical experimental protocols.
Introduction
Visceral pain, originating from internal organs, is a complex and challenging area of pain research. Animal models are crucial for understanding the underlying mechanisms and for the preclinical evaluation of potential analgesics. This compound, a partial μ-opioid agonist, and tramadol, a centrally acting analgesic with a dual mechanism of action, are frequently employed in these models. This guide aims to provide researchers with a comprehensive comparison to aid in the selection of the most appropriate analgesic for their specific research needs.
Mechanisms of Action
The distinct pharmacological profiles of buprenorphine and tramadol underpin their different analgesic effects and side-effect profiles.
This compound: Buprenorphine is a semi-synthetic opioid with a unique mechanism of action.[1] It primarily acts as a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor.[2] Its high affinity for the μ-opioid receptor means it can displace other opioids, and its slow dissociation contributes to its long duration of action.[3] The partial agonism at the μ-receptor results in a ceiling effect for respiratory depression, which is a significant safety advantage over full μ-opioid agonists.[1]
Tramadol: Tramadol's analgesic effect is attributed to a dual mechanism.[4][5] It is a weak agonist of the μ-opioid receptor.[4][5] Additionally, it inhibits the reuptake of serotonin (B10506) and norepinephrine (B1679862), which enhances the descending inhibitory pain pathways in the spinal cord.[4][5][6] Tramadol is a racemic mixture, with the (+)-enantiomer primarily inhibiting serotonin reuptake and the (-)-enantiomer mainly inhibiting norepinephrine reuptake.[6] Its active metabolite, O-desmethyltramadol (M1), has a significantly higher affinity for the μ-opioid receptor than the parent compound.[5]
Signaling Pathways
The following diagrams illustrate the primary signaling pathways for buprenorphine and tramadol.
Comparative Efficacy Data
The following tables summarize quantitative data from studies comparing the analgesic efficacy of buprenorphine and tramadol in relevant pain models.
Table 1: Analgesic Efficacy in a Rat Orofacial Pain Model
| Drug & Dose (Oral) | Outcome Measure | Result |
| Buprenorphine | ||
| 0.5 mg/kg | Significant Analgesic Response | Observed in male rats |
| 0.6 mg/kg | Significant Analgesic Response | Observed in male rats |
| Tramadol | ||
| 20 mg/kg | Significant Analgesic Response | Observed in female rats |
| 30 mg/kg | Significant Analgesic Response | Observed in female rats |
| 40 mg/kg | Significant Analgesic Response | Observed in male and female rats |
Data adapted from a study using an operant orofacial pain assay.[7][8][9]
Table 2: Efficacy in a Rat Incisional Pain Model
| Drug & Dose | Outcome Measure | Result |
| Buprenorphine | Thermal Hyperalgesia | No hyperalgesia on days 1 and 2 post-surgery |
| Ipsilateral Weight-Bearing | No significant change post-surgery | |
| Tramadol | Thermal Hyperalgesia | Hyperalgesia observed on days 1-3 post-surgery |
| Ipsilateral Weight-Bearing | Significantly less weight-bearing on day 1 post-surgery |
Data adapted from a study evaluating postoperative pain relief.
Table 3: Postoperative Analgesia in a Clinical Setting (Mastectomy)
| Drug & Dose | Outcome Measure | Result |
| Buprenorphine (200 µg SL, thrice daily) | Visual Analogue Scale (VAS) Scores | Comparable to IV tramadol at most time points |
| Rescue Analgesia | Required by 4 patients | |
| Tramadol (100 mg IV, thrice daily) | Visual Analogue Scale (VAS) Scores | Lower score at 0 and 3 hours during movement |
| Rescue Analgesia | Not specified as required |
Data adapted from a randomized controlled study in humans, providing insight into translational aspects.[2]
Side Effect Profiles
Both medications present a range of side effects that can be a critical consideration in research, as they may influence animal behavior and welfare.
Table 4: Commonly Reported Side Effects
| Side Effect | Buprenorphine | Tramadol |
| Gastrointestinal | Constipation, Nausea | Nausea, Constipation, Vomiting |
| Central Nervous System | Sedation, Drowsiness | Dizziness, Drowsiness, Headaches, Seizures (at high doses) |
| Other | Itching, Withdrawal symptoms | Withdrawal symptoms, Anxiety, Depression |
Compiled from user-reported data and clinical studies.
Experimental Protocols
Below are detailed methodologies for common visceral pain models used to evaluate analgesics like buprenorphine and tramadol.
Acetic Acid-Induced Writhing Test
This is a widely used model for screening visceral analgesics.
-
Animals: Typically mice are used.
-
Acclimation: Animals are acclimated to the testing environment.
-
Drug Administration: Buprenorphine, tramadol, or a vehicle control is administered at predetermined times before the noxious stimulus (e.g., 30-60 minutes).
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally.
-
Observation: Immediately after injection, the animal is placed in an observation chamber. The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 20-30 minutes).
-
Data Analysis: The number of writhes in the drug-treated groups is compared to the vehicle control group. The percentage of inhibition of writhing is calculated.
Colorectal Distension (CRD) Model
This model provides a more quantitative and physiologically relevant measure of visceral nociception.
-
Animals: Rats or mice are commonly used.
-
Surgical Preparation (if applicable): For electromyography (EMG) recordings, electrodes are implanted into the abdominal musculature.
-
Catheter Placement: A small, flexible balloon catheter is inserted into the distal colon.
-
Drug Administration: The test analgesic or vehicle is administered.
-
Distension Protocol: The balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with rest periods in between.
-
Measurement of Response: The visceromotor response (VMR), which is the contraction of the abdominal muscles, is quantified. This can be done through visual observation and scoring of abdominal contractions or, more objectively, through EMG recordings.
-
Data Analysis: The pressure-response or volume-response curves are generated, and the effect of the drug on the VMR threshold or the overall response is determined.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a visceral pain study comparing buprenorphine and tramadol.
Conclusion
Both this compound and tramadol are effective analgesics in visceral pain models, but their distinct mechanisms of action lead to differences in efficacy and side effect profiles that should be carefully considered in study design. Buprenorphine generally offers potent and long-lasting analgesia, while tramadol's dual-action mechanism may be beneficial in certain pain states. The choice between these agents will depend on the specific aims of the research, the pain model employed, and the potential for drug-induced side effects to confound the experimental results. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the field of visceral pain research.
References
- 1. A randomized controlled study to compare analgesic efficacy of sublingual buprenorphine and intravenous tramadol in patients undergoing mastectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of two opioid analgesics for relief of visceral pain induced by intestinal resection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tramadol and buprenorphine on select immunologic factors in a cecal ligation and puncture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic Activity of Tramadol and Buprenorphine after Voluntary Ingestion by Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic Activity of Tramadol and Buprenorphine after Voluntary Ingestion by Rats (Rattus norvegicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic effects of tramadol, tramadol-gabapentin, and buprenorphine in an incisional model of pain in rats (Rattus norvegicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Comparison of efficacy between buprenorphine and tramadol in the detoxification of opioid (heroin)-dependent subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sustained-Release Versus Standard Buprenorphine Hydrochloride in Rodent Models
For researchers and drug development professionals, understanding the nuanced differences between drug formulations is paramount for effective and ethical preclinical studies. This guide provides an objective comparison of sustained-release buprenorphine hydrochloride (Bup-SR) and its standard, immediate-release counterpart (Bup-HCl) in rat models, supported by experimental data on analgesic efficacy and pharmacokinetics.
Buprenorphine, a partial agonist at the µ-opioid receptor, is a cornerstone of analgesic management in laboratory animal medicine.[1] While the standard formulation requires frequent administration to maintain therapeutic levels, sustained-release formulations have been developed to offer prolonged pain relief, thereby reducing animal handling and stress.[1][2] This guide delves into the performance of these two formulations in established rat pain models.
Analgesic Efficacy: A Head-to-Head Comparison
The analgesic properties of Bup-SR and Bup-HCl have been evaluated in various pain models, most notably thermal nociception and post-operative pain.
Thermal Nociception Models
In thermal nociception tests, such as the tail-flick and hot-plate assays, Bup-SR has demonstrated a significantly longer duration of action compared to Bup-HCl. Studies show that a single administration of Bup-SR can elevate the pain threshold for up to 72 hours.[1][3][4] In contrast, the analgesic effects of standard buprenorphine typically last for 6 to 8 hours in rats.[1]
Post-Operative Pain Models
Following surgical procedures, such as a unicortical tibial defect, rats treated with Bup-SR have shown a greater willingness to bear weight on the affected limb compared to those receiving Bup-HCl.[1][3][4] This suggests a more consistent and prolonged level of analgesia provided by the sustained-release formulation in a clinically relevant pain state. Rats treated with Bup-HCl displayed significantly fewer vertical raises, indicating more pronounced post-operative pain, for up to 5 days after surgery.[1][3][4]
Pharmacokinetic Profiles
The divergent efficacy profiles of the two formulations are a direct result of their differing pharmacokinetics. Following a single subcutaneous injection, Bup-SR achieves and maintains a therapeutic plasma concentration for an extended period.
| Formulation | Time to Peak Concentration (Tmax) | Duration Above Therapeutic Threshold (>1 ng/mL) |
| Sustained-Release Buprenorphine (Bup-SR) | ~8 hours | ~72 hours |
| Standard Buprenorphine HCl (Bup-HCl) | ~4 hours | < 24 hours |
Table 1: Comparative Pharmacokinetic Parameters of Sustained-Release and Standard Buprenorphine HCl in Rats.
Plasma concentrations of buprenorphine after a single dose of Bup-SR have been shown to remain above 1 ng/mL for 72 hours.[1][3][4] Standard buprenorphine peaks earlier but also falls below the therapeutic threshold much more rapidly.[1]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Thermal Latency (Tail-Flick) Test
The tail-flick test is a common method to assess the analgesic efficacy of compounds in rodents.
Procedure:
-
Rats are gently restrained, allowing the tail to be exposed.
-
A focused beam of radiant heat is applied to the ventral surface of the tail.
-
The latency period, defined as the time taken for the rat to flick its tail away from the heat source, is recorded.
-
A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.[5][6]
-
Baseline latencies are measured before drug administration.
-
Following subcutaneous injection of either Bup-SR or Bup-HCl, tail-flick latencies are measured at predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours) to assess the duration and magnitude of the analgesic effect.
Unicortical Tibial Defect Model (Post-Operative Pain)
This model is used to evaluate the efficacy of analgesics in a setting that mimics post-operative pain.
Procedure:
-
Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
The surgical site on the hindlimb is shaved and aseptically prepared.
-
A small incision is made to expose the tibia.
-
A unicortical defect is created in the tibia using a burr or drill.[7][8]
-
The incision is closed with sutures or staples.
-
Rats are administered either Bup-SR or Bup-HCl subcutaneously immediately post-surgery.
-
Functional recovery is assessed by measuring hindlimb weight-bearing. This can be quantified by counting the number of vertical raises on the hindlimbs over a set period (e.g., 2 minutes) at various time points post-surgery.[1][3][4]
Determination of Buprenorphine Plasma Concentrations
Accurate quantification of plasma buprenorphine levels is crucial for pharmacokinetic analysis. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this measurement.
Procedure:
-
Blood samples are collected from rats at specified time points post-drug administration via an appropriate route (e.g., tail vein, saphenous vein).
-
Plasma is separated by centrifugation.
-
Buprenorphine and an internal standard are extracted from the plasma using solid-phase or liquid-liquid extraction.[3][4][9]
-
The extracted samples are injected into an HPLC system for separation.[9]
-
The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification.[3][4][9]
-
A calibration curve is generated using known concentrations of buprenorphine to determine the concentration in the experimental samples.
Visualizing the Process and Pathway
To further clarify the experimental design and the underlying mechanism of action, the following diagrams are provided.
References
- 1. Serum Pharmacokinetics of a Highly Concentrated Buprenorphine Formulation in Older Female Sprague–Dawley Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of buprenorphine, naloxone and their metabolites in rat plasma using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of opioid analgesic tolerance in rat to extended-release buprenorphine formulated for laboratory subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hot Water Tail Immersion Test [protocols.io]
- 7. Development of a tibial experimental non-union model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A longitudinal rat model for assessing postoperative recovery and bone healing following tibial osteotomy and plate fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Buccal Buprenorphine Hydrochloride in Post-Operative Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of buccal buprenorphine hydrochloride with other common opioid analgesics for the management of post-operative pain. The information presented is based on findings from preclinical and clinical studies, with a focus on efficacy, safety, and experimental methodologies.
Comparative Efficacy and Safety
Buccal buprenorphine has emerged as a promising option for post-operative pain management, demonstrating comparable or even superior analgesic efficacy to full agonist opioids (FAOs) in some studies. A key advantage of buprenorphine is its unique pharmacological profile as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This profile is associated with a ceiling effect on respiratory depression, potentially offering a better safety profile compared to FAOs like morphine, oxycodone, and fentanyl.[1][2][3]
Retrospective cohort studies have indicated that the use of buccal buprenorphine in the perioperative period is feasible, safe, and linked to improved pain outcomes and reduced requirements for rescue analgesia following thoracic and major orthopedic surgeries.[1][2] A meta-analysis of 58 randomized controlled trials found that buprenorphine, administered via various routes including sublingual, resulted in significant reductions in pain intensity and a decreased likelihood of needing rescue analgesia compared to other opioids.[4]
The following tables summarize the comparative efficacy and safety data from various studies.
Table 1: Comparison of Pain Scores (Numeric Rating Scale - NRS) by Post-Operative Day
| Treatment Group | Post-Anesthesia Care Unit (PACU) | Post-Operative Day 1 | Post-Operative Day 2 |
| Buccal Buprenorphine | Lower NRS Scores | Significantly Lower NRS Scores | Significantly Lower NRS Scores |
| Usual Care (FAO) | Higher NRS Scores | Higher NRS Scores | Higher NRS Scores |
Source: Adapted from a retrospective cohort study on patients undergoing thoracic surgery. The study found that patients receiving buccal buprenorphine reported, on average, lower NRS-11 pain scores.[5]
Table 2: Comparison of Opioid Consumption (Oral Morphine Equivalent - OME) and Length of Stay (LOS)
| Outcome | Buccal Buprenorphine Group | No Buprenorphine Group |
| Post-Operative Opioid Consumption | Similar | Similar |
| Length of Stay (LOS) | Significantly Longer | Shorter |
Source: Adapted from a retrospective cohort study on patients undergoing major orthopedic surgery. While pain outcomes were similar, a significantly longer LOS was observed in the buprenorphine-treated group in this particular study.[4]
Table 3: Comparative Adverse Effects
| Adverse Effect | Buprenorphine | Full Agonist Opioids (e.g., Morphine, Fentanyl) |
| Respiratory Depression | Lower risk due to ceiling effect | Higher risk |
| Nausea and Vomiting | Comparable | Comparable |
| Pruritus | Trend towards less | Higher incidence |
| Sedation | Comparable | Comparable |
Source: Based on findings from a systematic review and meta-analysis which reported similar rates of most adverse effects, with a trend toward less pruritus with buprenorphine.
Experimental Protocols
Preclinical Post-Operative Pain Models
1. Brennan Rat Paw Incision Model
This is a widely used and validated model for studying incisional pain that mimics human post-operative pain.[6]
-
Animal Model: Male Sprague-Dawley rats (230-270g).
-
Surgical Procedure:
-
Pain Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to the filaments is measured at baseline and at various time points post-incision (e.g., 2, 8, 24, 48, 72 hours). A reduced withdrawal threshold indicates mechanical hyperalgesia.[7]
-
Spontaneous Pain: Can be evaluated by observing guarding behaviors, such as the animal holding the paw off the ground.[8]
-
-
Drug Administration: Test compounds (e.g., buccal buprenorphine, comparators) are administered at specified times before or after the incision.
2. Porcine Incisional Pain Model
Due to the anatomical and physiological similarities between pig and human skin, this model is considered highly translational.[9][10][11]
-
Animal Model: Domestic swine or Göttingen minipigs.[11]
-
Surgical Procedure:
-
Pain Assessment:
-
Drug Administration: Analgesics are administered systemically (e.g., intramuscularly) or locally to assess their effects on pain behaviors.
Clinical Trial Design for Post-Operative Pain
-
Study Design: Randomized, double-blind, active-controlled, parallel-group study.
-
Patient Population: Adult patients (e.g., 18-80 years old) scheduled for a specific type of surgery (e.g., total knee arthroplasty, abdominal surgery) and expected to experience moderate to severe post-operative pain.
-
Inclusion/Exclusion Criteria: Clearly defined criteria to ensure a homogenous patient population and to exclude individuals with contraindications to the study medications.
-
Interventions:
-
Test Group: Buccal this compound administered at a specific dose and frequency (e.g., twice daily).[4]
-
Active Comparator Group: A standard-of-care opioid analgesic (e.g., oxycodone, morphine) administered via a standard route (e.g., oral, intravenous patient-controlled analgesia - PCA).[12][13]
-
Placebo Group: (Optional, depending on ethical considerations) A placebo matching the formulation of the test or active drug.
-
-
Outcome Measures:
-
Primary Endpoint: Pain intensity assessed at specific time points (e.g., 2, 4, 8, 12, 24, 48 hours post-operatively) using a validated pain scale such as the Numeric Rating Scale (NRS) or Visual Analog Scale (VAS).[14][15]
-
Secondary Endpoints:
-
Total consumption of rescue medication (e.g., supplemental opioids).
-
Time to first request for rescue medication.
-
Patient global assessment of pain control.
-
Incidence and severity of adverse events (e.g., nausea, vomiting, sedation, respiratory depression).
-
Length of hospital stay.
-
-
Visualizations
Signaling Pathway of Buprenorphine
Caption: Buprenorphine's dual action on opioid receptors.
Experimental Workflow for Preclinical Post-Operative Pain Assessment
Caption: Workflow for evaluating analgesics in post-operative pain models.
References
- 1. Buccal Buprenorphine for Postoperative Analgesia After Thoracic Surgery: Results of a Retrospective Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buccal Buprenorphine for Postoperative Analgesia After Major Orthopedic Surgery: Results of a Retrospective Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. painmedicine-casereports.com [painmedicine-casereports.com]
- 5. painmedicine-casereports.com [painmedicine-casereports.com]
- 6. Post-Operative Pain Models Rats [phenotype-expertise.com]
- 7. Diverse characters of Brennan’s paw incision model regarding certain parameters in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychogenics.com [psychogenics.com]
- 9. Characterization of a porcine model of post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdbneuro.com [mdbneuro.com]
- 11. mdbneuro.com [mdbneuro.com]
- 12. mdpi.com [mdpi.com]
- 13. Tramadol in the management of post-operative pain: a double-blind, placebo- and active drug-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pain assessment in clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epain.org [epain.org]
A Head-to-Head Comparison of Buprenorphine and Naloxone in Opioid Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the opioid receptor binding characteristics of buprenorphine and naloxone (B1662785). The information presented herein, supported by experimental data, is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and pharmacological studies.
Quantitative Comparison of Opioid Receptor Binding Affinity
The binding affinity of a ligand for a receptor is a critical determinant of its pharmacological activity. This is commonly quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.
The following table summarizes the reported Ki values for buprenorphine and naloxone at the three primary opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ). These values have been compiled from multiple experimental studies to provide a comprehensive overview.
| Compound | Mu (µ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) |
| Buprenorphine | 0.08 - <1[1][2] | 0.072 - 0.11[1][3] | 0.42 - High Affinity[1] |
| Naloxone | 1.115 - 1.518[4] | ~16[3] | 57.6 (µM)[2] |
Note: Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue preparation (e.g., rat brain, cell lines expressing human receptors), and assay buffer composition.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of Ki values for opioid receptor ligands is typically achieved through radioligand competition binding assays. This method measures the ability of an unlabeled compound (the "competitor," e.g., buprenorphine or naloxone) to displace a radiolabeled ligand with known affinity from the target receptor.
I. Materials and Reagents
-
Receptor Source: Cell membranes isolated from cultured cells (e.g., CHO, HEK293) stably expressing the human mu, kappa, or delta opioid receptor, or homogenized brain tissue from animal models (e.g., rat).
-
Radioligand: A high-affinity, receptor-subtype-selective radiolabeled ligand. Examples include:
-
Mu (µ) Receptor: [³H]-DAMGO
-
Kappa (κ) Receptor: [³H]-U-69,593
-
Delta (δ) Receptor: [³H]-Naltrindole
-
-
Test Compounds: Buprenorphine and naloxone of high purity.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing cofactors such as MgCl₂.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Cell Harvester and Scintillation Counter: For sample processing and data acquisition.
II. Experimental Workflow
The following diagram illustrates the typical workflow for a radioligand competition binding assay.
III. Detailed Method
-
Membrane Preparation:
-
Harvest cultured cells expressing the opioid receptor of interest or dissect brain tissue.
-
Homogenize the cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the prepared receptor membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the competitor compound (buprenorphine or naloxone).
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to determine the specific binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways: Agonist vs. Antagonist
Opioid receptors are G-protein coupled receptors (GPCRs). The binding of a ligand initiates a cascade of intracellular signaling events. The nature of this signaling differs significantly between agonists (which activate the receptor) and antagonists (which block the receptor). Buprenorphine is a partial agonist at the mu-opioid receptor and an antagonist at the kappa and delta receptors.[5][6] Naloxone is a non-selective competitive antagonist at all three opioid receptors.[7]
Agonist-Mediated Signaling
Upon binding of an agonist like buprenorphine (at the mu-receptor), the receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This initiates downstream signaling cascades, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.
Antagonist-Mediated Action
An antagonist like naloxone binds to the opioid receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents agonists from binding and activating the receptor, thereby blocking their effects.
References
- 1. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 7. Naloxone - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Buprenorphine Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of buprenorphine hydrochloride in research and drug development settings.
This document provides detailed procedural information for the disposal of this compound, a Schedule III controlled substance. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance with the Drug Enforcement Administration (DEA), and minimizing environmental impact.
Regulatory Framework: DEA Compliance
Disposal of this compound is governed by the DEA's regulations for controlled substances. The primary requirement is that the substance be rendered "non-retrievable," meaning it cannot be transformed back into a usable form.[1][2][3] For bulk quantities of expired or unwanted this compound, incineration is the only method currently recognized by the DEA to meet the "non-retrievable" standard.[2][3]
Disposal Procedures for this compound
There are two primary disposal pathways for this compound in a laboratory setting, depending on the nature of the waste: bulk disposal of inventory and disposal of laboratory wastage.
Bulk Disposal of Expired or Unwanted Inventory
Bulk inventory includes expired stock solutions, unused vials, or any other form of the pure or concentrated compound that is no longer needed for research purposes. The required method for the disposal of this material is through a DEA-registered reverse distributor.
Step-by-Step Procedure for Disposal via a Reverse Distributor:
-
Segregate and Document: Clearly label all containers of this compound for disposal as "EXPIRED - TO BE DISPOSED." Segregate these materials from active laboratory stock in a secure, locked location.
-
Contact a DEA-Registered Reverse Distributor: Your institution's Environmental Health & Safety (EHS) office can provide a list of approved reverse distributors. The University of Michigan, for example, contracts with Drug and Laboratory Disposal, Inc. (DLD).[4]
-
Complete Required Documentation:
-
DEA Form 41 (Registrant Record of Controlled Substances Destroyed): This form must be completed to document the substances being destroyed.[5][6][7][8][9] It requires details such as the name, strength, and quantity of the substance, and the method of destruction.[5]
-
Inventory List: The reverse distributor will require a detailed inventory of the controlled substances to be disposed of.
-
-
Packaging and Transfer: The reverse distributor will provide specific instructions for packaging the materials for transport. For Schedule III substances like this compound, a DEA Form 222 is not required for the transfer. However, a complete record of the transfer must be maintained.[10]
-
Chain of Custody: Upon collection, the reverse distributor will provide a chain of custody form. A copy of this signed form must be retained with your laboratory's controlled substance records.[4]
Disposal of Laboratory Wastage
Laboratory wastage refers to the small, residual amounts of this compound remaining after experimental use, such as in a used syringe or vial. While the DEA's "non-retrievable" standard is not strictly mandated for wastage, it is a best practice to neutralize the substance before disposal.[3][11]
On-Site Neutralization of this compound Wastage:
A recommended method for on-site neutralization is the use of a commercially available activated carbon-based chemical digestion system, such as Rx Destroyer™.[1][12] Studies have shown that activated carbon can effectively adsorb and deactivate buprenorphine.[13][14][15][16][17]
Experimental Protocol: Chemical Neutralization Using Activated Carbon
This protocol describes a general procedure for neutralizing this compound wastage in a laboratory setting using an activated carbon-based system.
Materials:
-
This compound waste solution
-
Commercially available activated carbon-based disposal system (e.g., Rx Destroyer™)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and nitrile gloves
-
Appropriate waste container for the final solidified material
Procedure:
-
Prepare the Disposal System: Following the manufacturer's instructions, prepare the activated carbon-based disposal container. This typically involves adding water to the container to create a slurry.
-
Introduce the Buprenorphine Waste: Carefully add the this compound waste solution to the activated carbon slurry.
-
Ensure Thorough Mixing: Securely cap the container and agitate it to ensure thorough mixing of the waste with the activated carbon.
-
Allow for Deactivation: Allow the mixture to stand for the time specified by the manufacturer to ensure maximum adsorption and deactivation of the buprenorphine. Studies indicate that activated carbon can adsorb over 90% of buprenorphine within hours.[17]
-
Solidify and Dispose: Once the deactivation period is complete, add the solidifier provided with the system (if applicable) and mix until the contents solidify. The solidified, non-hazardous waste can then be disposed of in the regular laboratory trash, in accordance with institutional guidelines.
Safety Precautions:
-
Always handle this compound in a well-ventilated area.
-
Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves, to prevent skin and eye contact.
-
In case of a spill, contain the material and clean the area thoroughly with an absorbent material.[18]
Data Presentation
Table 1: Chemical Incompatibilities of this compound
| Incompatible Agent | Potential Hazard |
| Strong Oxidizing Agents | Risk of intense reaction. |
| Reducing Agents | Chemical incompatibility.[19] |
| Alkali Metals | Chemical incompatibility.[19] |
Note: This table is not exhaustive. Always consult the Safety Data Sheet (SDS) for the most complete and up-to-date information on chemical incompatibilities.
Visualizations
References
- 1. research.cfaes.ohio-state.edu [research.cfaes.ohio-state.edu]
- 2. usbioclean.com [usbioclean.com]
- 3. practicegreenhealth.org [practicegreenhealth.org]
- 4. research-compliance.umich.edu [research-compliance.umich.edu]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. sbrinksconsulting.com [sbrinksconsulting.com]
- 8. pdfguru.com [pdfguru.com]
- 9. Diversion Control Division | Registrant Record of Controlled Substances Destroyed - DEA Form 41 [deadiversion.usdoj.gov]
- 10. unthsc.edu [unthsc.edu]
- 11. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 12. downstate.edu [downstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. deterrasystem.com [deterrasystem.com]
- 17. rxdestroyer.com [rxdestroyer.com]
- 18. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Safe Handling of Buprenorphine Hydrochloride: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling buprenorphine hydrochloride. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment. This compound is a potent opioid compound that requires specific handling protocols due to its potential health hazards.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling. Exposure can lead to various adverse health effects.[1][2][3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Classification Code | Hazard Statement | Citations |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2][3][4] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [1] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | [1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 | H370: Causes damage to organs | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness | [1][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [3] |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects | [1] |
Personal Protective Equipment (PPE) and Engineering Controls
A combination of engineering controls and appropriate PPE is required to mitigate the risks associated with handling this compound. Engineering controls should be considered the primary means of exposure control.[2]
Engineering Controls
-
Designated Areas: All work with this compound, especially handling of the solid powder, must be conducted in a designated and clearly marked area with restricted access.[5]
-
Containment: Use ventilated containment systems such as a chemical fume hood or a glove box to handle powders and minimize the risk of airborne particles.[5][6][7] Ensure the ventilation system is functioning correctly before beginning work.[1]
-
Weighing: Use anti-static tools and conduct weighing operations within a vented balance enclosure or containment system to prevent the dispersion of powder.[5]
Personal Protective Equipment (PPE)
The selection of PPE is crucial to prevent exposure through inhalation, dermal contact, or accidental ingestion.[5]
Table 2: Recommended PPE for Handling this compound
| Task | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Handling Solids (weighing, aliquoting) | Fit-tested N95 or P100 respirator.[5] For intensive or prolonged exposure, a respiratory protective device independent of circulating air may be necessary.[1] | Two pairs of powder-free nitrile gloves.[5][8] | Chemical safety goggles or a face shield.[3][9] | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[8] |
| Handling Dilute Solutions | Not generally required if handled within a certified chemical fume hood. | A single pair of nitrile gloves is the minimum. Double-gloving is recommended.[8] | Chemical safety glasses.[3] | A standard lab coat.[7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures that safety protocols are followed at every stage of the process.
Preparation and Planning
-
Read and fully understand the Safety Data Sheet (SDS) for this compound before beginning any work.[4][10]
-
Prepare the designated work area within the fume hood or glove box, ensuring all necessary equipment and materials are present to avoid exiting and re-entering the containment area.
-
Ensure an opioid-specific spill kit is readily available.[5]
Handling the Solid Compound
-
Don the appropriate PPE as specified in Table 2.
-
Carefully transfer the required amount of this compound powder within the containment system.
-
Use tools and techniques that minimize the generation of dust.[10]
-
Once weighing is complete, immediately close the primary container.
Preparing Solutions
-
Add solvent to the vessel containing the powder slowly to avoid splashing.
-
Ensure the compound is fully dissolved before removing the solution from the primary containment (e.g., fume hood). The risk of exposure is lower once the potent compound is in solution.[7]
Decontamination and Waste Disposal
-
Wipe down all surfaces, containers, and equipment with an appropriate deactivating solution (e.g., soap and water) after handling.[5]
-
Remove the outer pair of gloves before exiting the containment area and dispose of them in a sealed bag or container.[8]
-
All contaminated disposable materials (gloves, gowns, wipes) must be placed in a clearly labeled, sealed hazardous waste container.
-
Dispose of all waste in accordance with institutional, local, and federal regulations.[4]
Post-Handling
-
Remove remaining PPE in the designated doffing area.
-
Wash hands thoroughly with soap and water after removing all PPE.[1][2][4][10]
Caption: Workflow for the safe handling of this compound in a lab.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Accidental Spill
-
Evacuate: Immediately alert others and evacuate all non-essential personnel from the area.[5][10]
-
Isolate: Secure the area to prevent re-entry.
-
Protect: Don the appropriate PPE, including respiratory protection, double nitrile gloves, a disposable gown, and eye protection, before re-entering the area.[2]
-
Contain & Clean: Cover the spill with absorbent material from an opioid spill kit.[2][5] Carefully collect the absorbed material and any contaminated debris, and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[5]
-
Report: Report the incident to the laboratory supervisor and institutional safety office.[5]
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water.[2][4] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[1][2][4] If breathing is difficult or they feel drowsy, call for emergency medical services.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4] Show the Safety Data Sheet to the medical personnel.[4]
Caption: Decision-making flow for emergency response to spills or exposure.
Toxicological and Physical Data
Understanding the quantitative toxicological data underscores the need for caution.
Table 3: Selected Toxicological and Solubility Data
| Data Point | Value | Species | Citation |
| Acute Oral LD50 | 800 mg/kg | Mouse | [1] |
| Acute Oral LD50 | >1 g/kg | Rat | [1] |
| Acute Subcutaneous LD50 | >1 g/kg | Rat | [1] |
| Solubility | 5 mg/mL | In DMF | [1] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. endodocuments.com [endodocuments.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 6. aphl.org [aphl.org]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ats.hikmacommunityhealth.com [ats.hikmacommunityhealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
